Product packaging for Alverine tartrate(Cat. No.:CAS No. 3686-59-7)

Alverine tartrate

Cat. No.: B605357
CAS No.: 3686-59-7
M. Wt: 431.53
InChI Key: OACRHVKOMXFBDB-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alverine tartrate is the tartrate salt of Alverine -- an autonomic agent. Alverine has been shown to activate the nuclear receptor transcription factor HNF4α.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33NO6 B605357 Alverine tartrate CAS No. 3686-59-7

Properties

CAS No.

3686-59-7

Molecular Formula

C24H33NO6

Molecular Weight

431.53

IUPAC Name

Dipropylamine, N-ethyl-3,3'-diphenyl-, tartrate

InChI

1S/C20H27N.C4H6O6/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;5-1(3(7)8)2(6)4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

OACRHVKOMXFBDB-LREBCSMRSA-N

SMILES

CCN(CCCc1ccccc1)CCCc2ccccc2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alverine tartrate, Spasmaverin

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Mechanism of Alverine Tartrate on Smooth Muscle Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine tartrate is a widely used antispasmodic agent, the efficacy of which stems from a complex and multifaceted mechanism of action at the cellular level of smooth muscle. This technical guide provides a comprehensive overview of the core mechanisms through which this compound modulates smooth muscle cell function. It delves into its interactions with ion channels, and cell signaling pathways, with a focus on its dual effects on calcium homeostasis and myofilament calcium sensitivity. This document synthesizes key findings from in-vitro studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Smooth muscle contractility is a tightly regulated process primarily governed by the intracellular concentration of calcium ions ([Ca²⁺]i) and the calcium sensitivity of the contractile apparatus. Dysregulation of this process can lead to various pathological conditions, including irritable bowel syndrome (IBS) and other functional gastrointestinal disorders characterized by smooth muscle spasms. This compound has been a therapeutic staple for these conditions for decades. Its clinical efficacy is attributed to its direct action on smooth muscle cells, leading to relaxation. This guide will explore the molecular underpinnings of alverine's action, moving beyond a simple "spasmolytic" label to a more nuanced understanding of its pharmacological profile.

Core Mechanisms of Action

This compound exerts its effects on smooth muscle cells through three primary mechanisms:

  • Modulation of L-type Calcium Channels: Alverine paradoxically enhances spontaneous smooth muscle activity while inhibiting evoked contractions. This is partly explained by its effect on L-type voltage-gated calcium channels, where it appears to inhibit their inactivation.[1][2]

  • Antagonism of 5-HT₁ₐ Receptors: Alverine acts as an antagonist at serotonin 5-HT₁ₐ receptors, which are involved in visceral sensitivity and may play a role in modulating smooth muscle function.[3][4]

  • Inhibition of the Rho Kinase Pathway and Reduction of Calcium Sensitivity: There is evidence to suggest that alverine inhibits the Rho kinase signaling pathway, which would decrease the sensitivity of the contractile machinery to calcium, leading to muscle relaxation even in the presence of elevated intracellular calcium.[1][2]

These mechanisms will be explored in detail in the following sections.

Modulation of L-type Calcium Channels

Alverine's effect on L-type calcium channels is a key aspect of its paradoxical actions. While it is used clinically as a spasmolytic, in experimental settings, it can increase the frequency and amplitude of spontaneous action potentials and associated transient increases in intracellular calcium.[1][5] This is attributed to a decrease in the rate of decay of the action potential, suggesting an inhibition of the inactivation of L-type calcium channels.[1][2] By slowing inactivation, the channels remain open for a longer duration during an action potential, leading to an increased influx of calcium.

Quantitative Data

Currently, specific IC₅₀ or Kᵢ values for the direct blockade of L-type calcium channels by this compound are not well-documented in the available literature. The primary evidence for its effect is derived from electrophysiological and functional studies observing changes in action potential duration and spontaneous contractile activity.

Antagonism of 5-HT₁ₐ Receptors

Alverine citrate has been shown to have a high affinity for the 5-HT₁ₐ receptor subtype, acting as a selective antagonist.[4] This action is particularly relevant in the context of visceral hypersensitivity, a key feature of IBS. By blocking 5-HT₁ₐ receptors, alverine can reduce nociceptive signaling.

Quantitative Data

The following table summarizes the binding affinity and inhibitory concentration of alverine for the 5-HT₁ₐ receptor.

ParameterValueReference
IC₅₀101 nM[3][6]
Kₑ6.53 µM*[5]

*Note: The reported Kₑ value of 6.53 mmol/L in the source is exceptionally high and likely a typographical error. A value in the µM range is more consistent with the reported high affinity.

Inhibition of the Rho Kinase Pathway and Calcium Sensitization

A crucial component of smooth muscle contraction is the sensitization of the contractile proteins to calcium, a process regulated by the RhoA/Rho kinase (ROCK) pathway. Upon activation, Rho kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin regulatory light chain (MLC₂₀) for a given concentration of intracellular calcium. This results in a more forceful and sustained contraction.

Alverine has been observed to suppress contractions induced by high potassium or acetylcholine with little effect on the associated increase in intracellular calcium.[1][2] This effect is very similar to that of known Rho kinase inhibitors like Y-27632, suggesting that alverine may act by inhibiting this calcium-sensitizing pathway.[1]

Quantitative Data

Direct quantitative data on the IC₅₀ or Kᵢ of this compound for Rho kinase inhibition is not currently available. The evidence for this mechanism is primarily based on the comparison of its physiological effects with those of established Rho kinase inhibitors.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Alverine_Signaling_Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Influx Five_HT1A_Receptor 5-HT₁ₐ Receptor GPCR Gq/11-coupled Receptor (e.g., M₃) RhoA RhoA GPCR->RhoA Activates PLC PLC GPCR->PLC Alverine Alverine Alverine->L_type_Ca_Channel Inhibits Inactivation Alverine->Five_HT1A_Receptor Antagonizes ROCK Rho Kinase (ROCK) Alverine->ROCK Inhibits (inferred) Contraction Contraction Ca_ion->Contraction Activates IP3 IP₃ IP3->Ca_ion Release from SR DAG DAG PKC PKC DAG->PKC RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits ROCK->Contraction Promotes Ca²⁺ Sensitization MLC_P Phosphorylated Myosin Light Chain MLCP->MLC_P Dephosphorylates MLC_P->Contraction Serotonin Serotonin (5-HT) Serotonin->Five_HT1A_Receptor Agonist Agonist (e.g., ACh) Agonist->GPCR PLC->IP3 PLC->DAG Experimental_Workflow cluster_prep Tissue/Cell Preparation cluster_experiments Experimental Assays cluster_analysis Data Analysis Isolation Isolation of Smooth Muscle Strips or Cells Culture Cell Culturing (optional) Isolation->Culture Patch_Clamp Patch-Clamp Electrophysiology (Whole-cell, Voltage-clamp) Isolation->Patch_Clamp Ca_Imaging Intracellular Calcium Imaging (Fura-2 AM) Isolation->Ca_Imaging Contraction_Assay Isometric Tension Recording Isolation->Contraction_Assay Culture->Patch_Clamp Culture->Ca_Imaging Analysis_EP Analysis of Ion Channel Kinetics and Currents Patch_Clamp->Analysis_EP Analysis_Ca Quantification of [Ca²⁺]i (Ratio 340/380 nm) Ca_Imaging->Analysis_Ca Analysis_Tension Measurement of Contractile Force and Duration Contraction_Assay->Analysis_Tension

References

Alverine Tartrate and L-type Calcium Channels: A Technical Guide to a Complex Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine, a widely used antispasmodic agent, has long been categorized broadly as a smooth muscle relaxant. While its clinical efficacy is well-established, the precise molecular mechanisms underpinning its action are multifaceted and extend beyond simple channel blockade. This technical guide delves into the nuanced interaction between alverine and L-type voltage-gated calcium channels (Ca L). Contrary to the conventional view of alverine as a direct inhibitor, recent evidence suggests a more complex, paradoxical mechanism involving the modulation of channel inactivation dynamics. This document synthesizes key research findings, presents quantitative data from experimental observations, details relevant laboratory protocols, and provides visual diagrams of the proposed signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

A Paradoxical Mechanism of Action

The classical understanding of smooth muscle relaxants often involves the direct blockade of L-type calcium channels, which reduces the influx of extracellular Ca2+ and thereby prevents the activation of the contractile apparatus. However, research into alverine citrate reveals a more intricate mechanism. Studies on detrusor smooth muscle (DSM) of the guinea-pig urinary bladder indicate that alverine does not act as a simple channel blocker but rather as a modulator of channel kinetics.

Key findings suggest a dual effect:

  • Enhancement of Spontaneous Activity: At concentrations such as 10 μM, alverine has been observed to increase the frequency and amplitude of spontaneous action potentials and the associated transient increases in intracellular Ca2+ ([Ca2+]i) and contractions.[1][2] This effect is attributed to a decrease in the rate of decay of the action potential , suggesting that alverine inhibits the inactivation of L-type Ca L channels.[1][2][3] By slowing inactivation, alverine may prolong the window for Ca2+ influx during each spontaneous action potential.

  • Suppression of Evoked Activity: In contrast to its effect on spontaneous activity, alverine effectively suppresses contractions that are deliberately induced by high potassium (40 mM) or acetylcholine (ACh, 10 μM).[1][2] Intriguingly, this suppression of contraction occurs with little to no corresponding suppression of the increase in [Ca2+]i.[1][2] This critical observation suggests that for evoked responses, alverine's primary mechanism may not be the inhibition of calcium influx but rather the inhibition of the calcium sensitivity of the contractile proteins .[1][2][3] This action is similar to that of Rho kinase inhibitors like Y-27632.[2]

This evidence challenges the classification of alverine as a conventional smooth muscle relaxant and repositions it as a spasmolytic agent that modulates muscle activity in a state-dependent manner.[1]

Alverine_Mechanism Proposed Dual Mechanism of Alverine Action cluster_membrane Smooth Muscle Cell Alverine Alverine LTCC L-Type Ca2+ Channel (Ca L) Alverine->LTCC Inhibits Inactivation Ca_Sensitivity Reduced Ca2+ Sensitivity Alverine->Ca_Sensitivity Ca_Influx Ca2+ Influx LTCC->Ca_Influx Mediates Spontaneous_Activity Enhanced Spontaneous Contractions LTCC->Spontaneous_Activity Enhanced Ca2+ Influx per AP Contractile_Proteins Contractile Proteins (Myosin/Actin) Ca_Influx->Contractile_Proteins Activates Action_Potential Spontaneous Action Potential Action_Potential->LTCC Opens Contraction Muscle Contraction Contractile_Proteins->Contraction Suppressed_Evoked Suppressed Evoked Contractions Ca_Sensitivity->Suppressed_Evoked Leads to Evoked_Stimuli Evoked Stimuli (e.g., High K+, ACh) Evoked_Stimuli->Contractile_Proteins Induces Contraction Experimental_Workflow Experimental Workflow for Smooth Muscle Analysis A1 Tissue Dissection (e.g., Guinea-Pig Bladder) A2 Isolate Single Smooth Muscle Bundle A1->A2 B1 Mount in Chamber with Force Transducer A2->B1 C1 Load with Ca2+ Indicator (e.g., Fura-2 AM) B1->C1 D1 Impale Cell with Microelectrode C1->D1 E1 Simultaneous Recording D1->E1 E2 Membrane Potential E1->E2 E3 Intracellular Ca2+ (Fluorescence) E1->E3 E4 Isometric Tension E1->E4 F1 Establish Baseline (Spontaneous Activity) E1->F1 G1 Apply Alverine F1->G1 J1 Induce Evoked Contractions (High K+ / ACh) Before & After Alverine F1->J1 Parallel Test H1 Record Changes in All Parameters G1->H1 I1 Washout & Recovery H1->I1 K1 Data Analysis I1->K1 J1->H1

References

Unveiling the 5-HT1A Receptor Antagonism of Alverine Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the antagonistic activity of Alverine tartrate at the serotonin 1A receptor (5-HT1A). Alverine, a smooth muscle relaxant, has demonstrated a significant interaction with this key receptor implicated in various physiological and pathological processes, including visceral sensitivity. This document summarizes the quantitative data, outlines detailed experimental methodologies for investigating this interaction, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The antagonistic potential of Alverine citrate at the 5-HT1A receptor has been quantified through in-vitro binding studies. The half-maximal inhibitory concentration (IC50) represents the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to the receptor.

CompoundReceptorParameterValue (nM)Reference
Alverine citrate5-HT1AIC50101[1][2][3]

Core Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this pathway by preventing agonist binding.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP Production (Decreased) ac->camp Catalyzes alverine This compound (Antagonist) alverine->receptor Binds & Blocks agonist Serotonin (5-HT) (Agonist) agonist->receptor Binds & Activates cellular_response Inhibition of Neuronal Firing camp->cellular_response Leads to

5-HT1A receptor signaling pathway antagonism.

Experimental Protocols

The investigation of this compound's 5-HT1A antagonism involves both in-vitro and in-vivo methodologies.

In-Vitro: 5-HT1A Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

1. Materials:

  • Membrane Preparation: Cell membranes expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).

  • Non-specific Binding Control: 10 µM 5-HT.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

2. Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the radioligand ([3H]8-OH-DPAT) to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

In-Vivo: Rat Model of Visceral Hypersensitivity

This protocol describes a model to assess the effect of this compound on visceral pain perception, a process modulated by 5-HT1A receptors.

1. Animals:

  • Male Sprague-Dawley rats.

2. Procedure:

  • Induction of Hypersensitivity: Administer a sensitizing agent, such as 5-HTP (a serotonin precursor), to induce rectal hypersensitivity.

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneally or intracerebroventricularly) at various doses. A control group receives the vehicle.

  • Rectal Distension: After a set period, perform colorectal distension using a balloon catheter inserted into the rectum. The balloon is inflated to various pressures to elicit a visceral pain response.

  • Behavioral Assessment: Record the abdominal withdrawal reflex (AWR), a quantifiable measure of the pain response, at each distension pressure.

  • Agonist Challenge: In some experiments, a selective 5-HT1A agonist like 8-OH-DPAT can be administered to confirm the receptor-specific action of the antagonist.

3. Data Analysis:

  • Compare the AWR scores between the Alverine-treated groups and the control group at each distension pressure.

  • A significant reduction in AWR scores in the treated groups indicates an antinociceptive effect.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments to characterize the 5-HT1A antagonism of this compound.

experimental_workflow start Hypothesis: This compound is a 5-HT1A antagonist invitro In-Vitro Studies: Receptor Binding Assay start->invitro invivo In-Vivo Studies: Rat Visceral Pain Model start->invivo data_analysis Data Analysis: IC50 Determination & Behavioral Scoring invitro->data_analysis invivo->data_analysis conclusion Conclusion: Confirmation of 5-HT1A Antagonistic Activity data_analysis->conclusion

Workflow for characterizing Alverine's 5-HT1A antagonism.

References

Pharmacodynamics of Alverine Tartrate in Gastrointestinal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine tartrate is a musculotropic antispasmodic agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a multifactorial mechanism of action targeting the smooth muscle of the gastrointestinal tract. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its effects in relevant gastrointestinal models. The document summarizes key quantitative data, details experimental protocols for in vitro and in vivo studies, and presents the underlying signaling pathways through explanatory diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of therapeutic agents for gastrointestinal motility and sensitivity disorders.

Introduction

Gastrointestinal smooth muscle contractility and visceral sensitivity are complex physiological processes that, when dysregulated, contribute to the symptomology of functional gastrointestinal disorders such as irritable bowel syndrome. This compound exerts its therapeutic effects by directly targeting the underlying pathophysiology of these conditions. It is recognized as a direct-acting smooth muscle relaxant, demonstrating a complex pharmacological profile that includes modulation of ion channels and receptor-mediated signaling pathways. This guide will dissect the pharmacodynamic properties of this compound, providing a foundational understanding for further research and drug development.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the pharmacodynamic effects of this compound from various experimental models.

Table 1: Receptor Binding Affinity of Alverine Citrate

TargetLigandIC50 (nM)Model System
5-HT1A ReceptorAlverine Citrate101In vitro binding studies

Table 2: In Vitro Efficacy of Alverine Citrate in Smooth Muscle Preparations

Model SystemAgonistAlverine Citrate ConcentrationEffect
Guinea Pig Detrusor Smooth MuscleHigh K+ (40 mM)10 µMSuppression of contraction[1]
Guinea Pig Detrusor Smooth MuscleAcetylcholine (10 µM)10 µMSuppression of contraction[1]

Note: Data from detrusor smooth muscle is presented as a proxy for gastrointestinal smooth muscle due to the limited availability of specific quantitative data for the latter.

Table 3: In Vivo Efficacy of Alverine Citrate in a Model of Visceral Hypersensitivity

Model SystemEndpointEffective Dose (p.o.)Effect
Rat Model of Stress-Induced Colonic HypersensitivityReduction of abdominal cramps upon colonic distension10 mg/kgSignificant reduction in visceral hypersensitivity

Table 4: Clinical Efficacy of Alverine Citrate in Combination with Simethicone in IBS Patients

Study DesignTreatment GroupPlacebo GroupEndpointOutcome
Randomized, double-blind, placebo-controlledAlverine Citrate (60 mg) + Simethicone (300 mg)PlaceboMedian VAS score for abdominal pain at week 440 mm
Responder rate at week 446.8%

Key Signaling Pathways in this compound's Mechanism of Action

This compound's pharmacodynamic effects are mediated through several key signaling pathways within gastrointestinal smooth muscle cells and enteric neurons.

Modulation of L-type Calcium Channels

A primary mechanism of alverine's spasmolytic action is the inhibition of calcium influx through L-type voltage-gated calcium channels in smooth muscle cells. This reduction in intracellular calcium concentration leads to decreased activation of calmodulin and myosin light chain kinase, ultimately resulting in muscle relaxation. Paradoxically, alverine has also been observed to enhance spontaneous contractions, a phenomenon suggested to be due to the inhibition of the inactivation of L-type Ca2+ channels.[1]

G Alverine This compound L_type_Ca_Channel L-type Ca2+ Channel Alverine->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Inhibition of L-type Calcium Channel Pathway by this compound.
Antagonism of 5-HT1A Receptors

Alverine acts as an antagonist at 5-HT1A receptors, which are implicated in visceral nociception. By blocking these receptors, particularly on enteric neurons, alverine can modulate the perception of pain originating from the gastrointestinal tract, thereby contributing to its efficacy in alleviating abdominal discomfort associated with IBS. The downstream signaling of 5-HT1A receptor antagonism in the gut involves complex neuronal pathways that ultimately reduce the transmission of nociceptive signals.

G Serotonin Serotonin (5-HT) HT1A_Receptor 5-HT1A Receptor (on Enteric Neuron) Serotonin->HT1A_Receptor Activates Alverine This compound Alverine->HT1A_Receptor Antagonizes Nociceptive_Signaling Nociceptive Signal Transmission HT1A_Receptor->Nociceptive_Signaling Modulates Pain_Perception Visceral Pain Perception Nociceptive_Signaling->Pain_Perception

Antagonism of 5-HT1A Receptor Signaling by this compound.
Desensitization of Contractile Proteins to Calcium

Evidence suggests that alverine may also exert its effects by reducing the sensitivity of the contractile machinery to intracellular calcium.[1] This action is potentially mediated through the inhibition of the RhoA/Rho-kinase (ROCK) pathway. The Rho-kinase pathway is a key regulator of calcium sensitization in smooth muscle. By inhibiting this pathway, alverine can promote relaxation even at constant intracellular calcium levels.

G Agonist Agonist (e.g., Acetylcholine) GPCR GPCR Agonist->GPCR RhoA RhoA GPCR->RhoA Activates ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits Alverine This compound Alverine->ROCK Potentially Inhibits Myosin_LC_P Phosphorylated Myosin Light Chain MLCP->Myosin_LC_P Dephosphorylates Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Potential Inhibition of the RhoA/Rho-kinase Pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacodynamic properties of this compound. The following sections outline standardized protocols for key in vitro and in vivo experiments.

In Vitro Assessment of Spasmolytic Activity: Isolated Guinea Pig Ileum Preparation

This ex vivo model is a classical pharmacological preparation to assess the spasmolytic activity of a compound on intestinal smooth muscle.

Experimental Workflow:

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Sacrifice Sacrifice Guinea Pig Isolate Isolate a segment of terminal ileum Sacrifice->Isolate Clean Clean and flush the ileal segment Isolate->Clean Mount Mount in organ bath (Tyrode's solution, 37°C, aerated) Clean->Mount Equilibrate Equilibrate under resting tension (e.g., 1g) Mount->Equilibrate Induce Induce contraction with agonist (e.g., Acetylcholine, Histamine, KCl) Equilibrate->Induce Add_Alverine Add increasing concentrations of this compound Induce->Add_Alverine Record Record isometric contractions Add_Alverine->Record DRC Generate dose-response curves Record->DRC Calculate Calculate IC50/EC50 values DRC->Calculate

Workflow for the Isolated Guinea Pig Ileum Experiment.

Methodology:

  • Animal and Tissue Preparation: A male Dunkin-Hartley guinea pig (250-350 g) is euthanized by cervical dislocation. The abdomen is opened, and a segment of the terminal ileum is excised and placed in warm, aerated Tyrode's solution. The lumen is gently flushed to remove contents, and the segment is cut into 2-3 cm pieces.

  • Mounting: The ileal segment is suspended in a 10-20 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2. One end is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system. A resting tension of approximately 1 g is applied.

  • Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, with the bath solution being changed every 15 minutes.

  • Induction of Contraction: A submaximal contraction is induced by adding a standard agonist to the organ bath. Common agonists include acetylcholine (e.g., 10⁻⁶ M), histamine (e.g., 10⁻⁶ M), or potassium chloride (e.g., 60 mM).

  • Application of this compound: Once a stable contractile response to the agonist is achieved, this compound is added to the bath in a cumulative or non-cumulative manner, with increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M). The contractile response is recorded at each concentration.

  • Data Analysis: The percentage inhibition of the agonist-induced contraction is calculated for each concentration of this compound. A dose-response curve is plotted, and the IC50 value (the concentration of alverine that produces 50% of the maximal inhibition) is determined.

In Vivo Assessment of Visceral Antinociceptive Effects: Rat Model of Visceral Hypersensitivity

This in vivo model is used to evaluate the potential of a compound to reduce visceral pain and hypersensitivity, key symptoms of IBS.

Experimental Workflow:

G cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Induce_Stress Induce visceral hypersensitivity (e.g., neonatal colon irritation, stress) Administer_Alverine Administer this compound (e.g., oral gavage) Induce_Stress->Administer_Alverine CRD Colorectal Distension (CRD) with balloon catheter Administer_Alverine->CRD Measure_Response Measure visceromotor response (e.g., abdominal withdrawal reflex, EMG) CRD->Measure_Response Compare_Thresholds Compare pain thresholds between treated and control groups Measure_Response->Compare_Thresholds

Workflow for the In Vivo Visceral Hypersensitivity Model.

Methodology:

  • Animal Model: Adult male Wistar rats (200-250 g) are used. Visceral hypersensitivity can be induced by various methods, such as neonatal colon irritation with acetic acid or mustard oil, or through chronic stress protocols (e.g., water avoidance stress).

  • Surgical Preparation (for EMG recording): For a more quantitative assessment, electrodes can be surgically implanted into the abdominal muscles to record the electromyographic (EMG) response to colorectal distension.

  • Drug Administration: this compound or vehicle is administered to the animals, typically via oral gavage, at predetermined times before the assessment of visceral sensitivity.

  • Colorectal Distension (CRD): A flexible balloon catheter is inserted into the rectum and colon. The balloon is incrementally inflated to different pressures (e.g., 20, 40, 60, 80 mmHg) to induce a visceromotor response.

  • Measurement of Visceral Sensitivity: The response to CRD is quantified. This can be done by observing the abdominal withdrawal reflex (AWR), a semi-quantitative scoring of abdominal muscle contraction, or by recording the EMG activity of the abdominal muscles, which provides a more objective measure of the contractile response.

  • Data Analysis: The pain threshold (the pressure at which a significant response is elicited) or the magnitude of the response at each distension pressure is compared between the alverine-treated group and the vehicle-treated control group. A significant increase in the pain threshold or a decrease in the response magnitude in the treated group indicates an antinociceptive effect.

Conclusion

This compound is a pharmacologically complex agent with a multimodal mechanism of action that underpins its utility in the treatment of functional gastrointestinal disorders. Its ability to modulate L-type calcium channels, antagonize 5-HT1A receptors, and potentially reduce the calcium sensitivity of contractile proteins provides a comprehensive approach to alleviating the symptoms of smooth muscle spasm and visceral hypersensitivity. The experimental models and protocols detailed in this guide offer a framework for the continued investigation of alverine and the development of novel therapeutics for gastrointestinal diseases. Further research is warranted to fully elucidate the quantitative aspects of its pharmacodynamics in gastrointestinal tissues and to further refine our understanding of its intricate signaling pathways.

References

Unveiling the Anti-Inflammatory Potential of Alverine Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine tartrate, a well-established smooth muscle relaxant, is demonstrating significant potential as an anti-inflammatory agent. Emerging research indicates that its therapeutic effects extend beyond its spasmolytic properties, directly influencing key inflammatory signaling pathways. This technical guide synthesizes the current understanding of this compound's anti-inflammatory functions, presenting key experimental data, detailed methodologies, and a visual representation of its mechanism of action. The primary focus is on its ability to target Src kinase within the NF-κB signaling cascade, thereby inhibiting the production of pro-inflammatory mediators. This document aims to provide a comprehensive resource for researchers and drug development professionals exploring novel applications for this compound in the context of inflammatory diseases.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1] Alverine, traditionally used for relieving gastrointestinal cramps, has shown promise in mitigating inflammatory responses.[2][3] This guide delves into the scientific evidence elucidating the anti-inflammatory properties of this compound, with a particular focus on its molecular mechanisms.

In Vitro Anti-inflammatory Effects of Alverine

Studies utilizing RAW264.7 macrophage cells, a standard model for inflammation research, have demonstrated Alverine's ability to suppress the production of key inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

Alverine has been shown to reduce the production of nitric oxide (NO) in RAW264.7 cells stimulated by lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly (I:C)).[2] This inhibitory effect was observed to be dose-dependent.[2]

Downregulation of Pro-inflammatory Gene Expression

Treatment with Alverine resulted in a dose-dependent inhibition of the mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α) in LPS-stimulated RAW264.7 cells.[2][4]

Table 1: Effect of Alverine on Pro-inflammatory Gene Expression in LPS-stimulated RAW264.7 Cells

Concentration of Alverine (μM)iNOS mRNA ExpressionCOX-2 mRNA ExpressionTNF-α mRNA Expression
0 (LPS only)BaselineBaselineBaseline
Up to 200Dose-dependent decreaseDose-dependent decreaseDose-dependent decrease
Data synthesized from findings reported in scientific literature.[2][4]

In Vivo Anti-inflammatory Efficacy

The anti-inflammatory effects of Alverine have also been confirmed in animal models.

Amelioration of Gastric Ulcers

In a mouse model of HCl/EtOH-stimulated gastric ulcers, oral administration of Alverine at doses of 100 and 200 mg/kg resulted in a significant reduction of inflammation, as evidenced by decreased redness and bleeding in the gastric mucosa.[1][2]

Table 2: In Vivo Efficacy of Alverine in a Gastritis Model

Treatment GroupDosage (mg/kg)Outcome
Control-Severe gastric mucosal damage
Alverine100Amelioration of gastric ulcers
Alverine200Amelioration of gastric ulcers
Based on in vivo studies.[1][2]

Mechanism of Action: Targeting the NF-κB Pathway

The primary anti-inflammatory mechanism of Alverine involves the inhibition of the nuclear factor κB (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[5]

Identification of Src as a Direct Target

Cellular thermal shift assays (CETSAs) and immunoblotting have identified Src kinase as a direct molecular target of Alverine.[2] Src is an upstream signaling molecule in the NF-κB pathway.[2]

Inhibition of NF-κB Signaling Cascade

By targeting Src, Alverine effectively downregulates the phosphorylation of key components of the NF-κB pathway, including IκBα and the NF-κB subunits p65 and p50.[1][2] This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of its target inflammatory genes.[2]

Caption: Alverine inhibits the NF-κB pathway by directly targeting Src kinase.

Experimental Protocols

Cell Culture and Reagents

RAW264.7 macrophage cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Lipopolysaccharide (LPS) from Escherichia coli is used to induce an inflammatory response.

Nitric Oxide (NO) Assay

NO production is measured in the culture supernatants using the Griess reagent. Cells are pre-treated with various concentrations of Alverine for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for 24 hours. The absorbance is measured at 540 nm.

RNA Extraction and Real-Time PCR

Total RNA is extracted from cells using a suitable kit (e.g., TRIzol). cDNA is synthesized using a reverse transcription kit. Real-time PCR is performed to quantify the mRNA expression levels of iNOS, COX-2, and TNF-α. Gene expression is normalized to a housekeeping gene such as GAPDH.

Western Blotting

Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of Src, AKT, IκBα, p65, and p50, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Gastritis Model

Mice are fasted for 18 hours and then orally administered Alverine (100 or 200 mg/kg) or a vehicle control. One hour later, acute gastritis is induced by oral administration of a solution of HCl and ethanol. After a set time, the stomachs are excised, and the gastric mucosal lesions are examined. Stomach tissues can be further processed for Western blotting to analyze the phosphorylation status of NF-κB pathway proteins.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Assays cluster_invivo In Vivo Studies cluster_analysis Analysis cell_culture RAW264.7 Cell Culture alverine_treatment Alverine Pre-treatment cell_culture->alverine_treatment lps_stimulation LPS Stimulation alverine_treatment->lps_stimulation data_collection_vitro Data Collection lps_stimulation->data_collection_vitro no_assay NO Assay data_collection_vitro->no_assay rt_pcr Real-Time PCR data_collection_vitro->rt_pcr western_blot_vitro Western Blot data_collection_vitro->western_blot_vitro animal_model Mouse Gastritis Model alverine_admin Alverine Administration animal_model->alverine_admin gastritis_induction Gastritis Induction alverine_admin->gastritis_induction data_collection_vivo Data Collection gastritis_induction->data_collection_vivo lesion_exam Gastric Lesion Examination data_collection_vivo->lesion_exam western_blot_vivo Western Blot (Tissue) data_collection_vivo->western_blot_vivo

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Alverine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Alverine tartrate, an antispasmodic agent. The information is curated for professionals in research, development, and quality control within the pharmaceutical industry. This document details synthetic pathways, experimental protocols, and in-depth analytical characterization, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Synthesis of this compound

Alverine is a tertiary amine, chemically named N-ethyl-N,N-bis(3-phenylpropyl)amine. The synthesis of its tartrate salt involves the initial preparation of the Alverine free base, followed by salt formation with tartaric acid. Two primary synthetic routes for the Alverine base have been established: the alkylation of ethylamine and reductive amination.

Synthesis of Alverine Free Base

Route 1: Alkylation of Ethylamine with 3-Phenylpropyl Halide

This method involves the dialkylation of ethylamine with two equivalents of a 3-phenylpropyl halide (e.g., bromide or chloride). The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed. A general representation of this synthesis is the reaction of 3-phenylpropylchloride with ethylamine.

Route 2: Reductive Amination

This alternative route involves the reaction of 3-phenylpropenal or 3-phenylpropanal with ethylamine. This pathway can proceed in a stepwise manner, starting with the formation of the intermediate N-ethyl-3-phenylpropylamine, which is then further reacted with another equivalent of a phenylpropyl precursor. A patent describes the synthesis of N-ethyl-3-phenylpropylamine via the reductive amination of 3-phenylpropanal with ethylamine hydrochloride in methanol, using sodium borohydride as the reducing agent. The resulting secondary amine can then undergo a second alkylation or reductive amination to yield the tertiary amine, Alverine.

A logical workflow for the synthesis of Alverine base via reductive amination is depicted below.

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 3-Phenylpropanal 3-Phenylpropanal ReductiveAmination1 Reductive Amination (Step 1) 3-Phenylpropanal->ReductiveAmination1 Ethylamine Ethylamine Ethylamine->ReductiveAmination1 Intermediate N-ethyl-3-phenylpropylamine ReductiveAmination1->Intermediate Alkylation Alkylation with 3-Phenylpropyl Halide Intermediate->Alkylation AlverineBase Alverine Free Base Alkylation->AlverineBase

Synthesis Workflow for Alverine Base
Preparation of this compound

The final step in the synthesis is the formation of the tartrate salt. This is achieved by reacting the Alverine free base with tartaric acid in an appropriate solvent. The stoichiometry of the reaction is crucial to ensure the formation of the desired salt. Typically, the free base is dissolved in a suitable organic solvent, and a solution of tartaric acid in the same or a miscible solvent is added, often with stirring, to induce precipitation of the salt. The resulting solid is then collected by filtration, washed, and dried.

Chemical Characterization of this compound

A thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

The fundamental physicochemical properties of Alverine and its common salt form are summarized below.

PropertyValue (Alverine Base)Value (Alverine Citrate)
Molecular Formula C₂₀H₂₇NC₂₆H₃₅NO₇
Molecular Weight 281.44 g/mol 473.56 g/mol
Appearance LiquidWhite crystalline powder
CAS Number 150-59-45560-59-8
Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of Alverine. While specific data for the tartrate salt is scarce, the expected signals for the Alverine moiety can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and 3-phenylpropyl groups. These would include triplets and quartets for the ethyl protons, and multiplets for the propyl chain and aromatic protons.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the aliphatic carbons of the ethyl and propyl chains, as well as the aromatic carbons of the phenyl rings.

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands.

Wavenumber Range (cm⁻¹)Assignment
3000 - 2850C-H stretching (aliphatic)
3100 - 3000C-H stretching (aromatic)
1600 - 1450C=C stretching (aromatic ring)
~1735 (strong)C=O stretching (from tartaric acid)
Broad band ~3400-2400O-H stretching (from tartaric acid)
~1200-1000C-N stretching

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Alverine, the protonated molecule [M+H]⁺ would have an m/z of approximately 282.2. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways, which typically involve the cleavage of the alkyl chains attached to the nitrogen atom.

A proposed workflow for the analytical characterization of this compound is presented below.

AnalyticalWorkflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Output AlverineTartrate This compound HPLC HPLC AlverineTartrate->HPLC NMR NMR (¹H, ¹³C) AlverineTartrate->NMR IR IR Spectroscopy AlverineTartrate->IR MS Mass Spectrometry AlverineTartrate->MS ElementalAnalysis Elemental Analysis AlverineTartrate->ElementalAnalysis Purity Purity & Impurities HPLC->Purity Structure Structural Confirmation NMR->Structure FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight ElementalComposition Elemental Composition ElementalAnalysis->ElementalComposition

Analytical Characterization Workflow
Chromatographic Analysis

HPLC is the primary method for determining the purity of this compound and for quantifying any related impurities. A typical reversed-phase HPLC method would be employed.

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Elemental Analysis

Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the synthesized this compound. The experimental values should be in close agreement with the theoretical values calculated from the molecular formula.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of the synthesis and analysis. The following are generalized procedures based on the available literature.

Synthesis of Alverine Free Base (Illustrative Protocol)
  • To a solution of ethylamine in a suitable solvent (e.g., ethanol), add a base (e.g., potassium carbonate).

  • Add 3-phenylpropyl bromide dropwise to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to obtain pure Alverine free base.

Preparation of this compound (Illustrative Protocol)
  • Dissolve the purified Alverine free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, with gentle heating if necessary.

  • Slowly add the tartaric acid solution to the Alverine base solution with constant stirring.

  • Continue stirring for a period to allow for complete salt formation and precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the this compound salt under vacuum at an appropriate temperature.

HPLC Method for Purity Determination (Illustrative Protocol)
  • Mobile Phase Preparation: Prepare the aqueous and organic phases of the mobile phase as per the validated method. Filter and degas both phases before use.

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable diluent to prepare a stock solution. Prepare working standards by appropriate dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase or diluent to achieve a concentration similar to the working standard.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the Alverine peak in the sample chromatogram to that in the standard chromatogram. Identify and quantify any impurities based on their relative retention times and response factors, if known.

Conclusion

This technical guide has outlined the key aspects of the synthesis and chemical characterization of this compound. The provided information on synthetic routes, analytical methodologies, and experimental protocols serves as a valuable resource for professionals in the pharmaceutical field. Adherence to detailed and validated procedures is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. Further research to establish specific quantitative data for this compound would be beneficial for the scientific community.

Alverine Tartrate: An In-depth Technical Guide to its Molecular Targets Beyond Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine tartrate, a drug traditionally recognized for its direct spasmolytic action on smooth muscles, exhibits a more complex pharmacological profile than previously understood. This technical guide delves into the molecular targets of this compound beyond its established role in smooth muscle relaxation, providing a comprehensive overview for researchers and drug development professionals. Emerging evidence points towards significant interactions with key signaling pathways, most notably the serotonergic system through antagonism of the 5-HT1A receptor, and modulation of ion channels, specifically L-type calcium channels. This document synthesizes the current understanding of these off-target effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this area.

Introduction

Alverine citrate is a widely used therapeutic agent for functional gastrointestinal disorders, primarily due to its ability to induce smooth muscle relaxation.[1] Its mechanism of action has historically been attributed to a direct effect on the muscle cells of the gut and uterus, preventing painful spasms.[2] However, recent pharmacological investigations have revealed that alverine's therapeutic effects may be mediated by a broader range of molecular interactions. This guide focuses on these alternative molecular targets, providing a deeper understanding of alverine's polypharmacology. The primary non-smooth muscle targets identified to date are the 5-HT1A receptor, for which alverine acts as an antagonist, and L-type calcium channels.[3][4] A thorough understanding of these interactions is crucial for optimizing its therapeutic use and exploring new clinical applications.

Key Molecular Targets

Serotonin 5-HT1A Receptor Antagonism

A significant body of evidence indicates that this compound acts as a competitive antagonist at the serotonin 5-HT1A receptor.[3] This interaction is believed to contribute to its visceral antinociceptive properties, particularly in the context of irritable bowel syndrome (IBS) where serotonin is a key mediator of hyperalgesia.[1]

The affinity and functional potency of this compound at the 5-HT1A receptor have been quantified in several studies. The following table summarizes the key quantitative data available.

ParameterValueSpecies/SystemReference
IC50 101 nMNot Specified[3]
KD 6.53 mmol/LNot Specified[4]
Affinity HighRat[1]
Functional Activity AntagonistRat[1]

Note: The reported KD value of 6.53 mmol/L appears unusually high for a pharmacologically relevant interaction and may represent a different unit or context in the original source.

Modulation of L-type Calcium Channels

Alverine has been shown to modulate the activity of L-type calcium channels.[4][5] This interaction is complex, with evidence suggesting that alverine may inhibit the inactivation of these channels, leading to an increase in Ca2+ influx during action potentials.[4][5] This effect could paradoxically enhance spontaneous smooth muscle activity while suppressing evoked contractions.[4][5]

ParameterObservationSpecies/SystemReference
Effect on Channel Inactivation InhibitionGuinea-pig detrusor smooth muscle[4][5]
Effect on Action Potential Decreased rate of decayGuinea-pig detrusor smooth muscle[4][5]
Other Potential Targets

In-vitro binding studies have suggested that alverine citrate has a weak affinity for 5-HT3 and 5-HT4 receptor subtypes.[1] However, these interactions are considered less significant compared to its potent antagonism of the 5-HT1A receptor.

Signaling Pathways and Experimental Workflows

Alverine's Antagonism of the 5-HT1A Receptor Signaling Pathway

Alverine's antagonism at the 5-HT1A receptor interferes with the canonical Gi/o-coupled signaling cascade. By blocking the binding of serotonin, alverine prevents the inhibition of adenylyl cyclase, thereby maintaining cellular cAMP levels.

G_protein_signaling Serotonin Serotonin (5-HT) Receptor 5-HT1A Receptor Serotonin->Receptor Binds to Alverine This compound Alverine->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Cellular_Response Inhibition of Cellular Activity cAMP->Cellular_Response Leads to

Figure 1. Signaling pathway of 5-HT1A receptor antagonism by alverine.
Experimental Workflow for Radioligand Binding Assay

The affinity of alverine for the 5-HT1A receptor is typically determined using a competitive radioligand binding assay. This workflow outlines the key steps involved in such an experiment.

radioligand_binding_workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing 5-HT1A Receptors Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand (e.g., [3H]-WAY-100635) and varying concentrations of Alverine Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data to Determine IC50 and Ki values Measure->Analyze End End Analyze->End

Figure 2. Workflow for a competitive radioligand binding assay.
Experimental Workflow for Whole-Cell Patch Clamp Electrophysiology

To investigate the effects of alverine on L-type calcium channels, the whole-cell patch-clamp technique is employed. This allows for the direct measurement of ion channel currents in a single cell.

patch_clamp_workflow Start Start Prepare_Cells Prepare Isolated Cells (e.g., smooth muscle cells) Start->Prepare_Cells Form_Seal Form a Gigaseal between Micropipette and Cell Membrane Prepare_Cells->Form_Seal Rupture_Patch Rupture Membrane Patch to Achieve Whole-Cell Configuration Form_Seal->Rupture_Patch Record_Baseline Record Baseline L-type Ca2+ Currents Rupture_Patch->Record_Baseline Apply_Alverine Apply this compound to the Cell Record_Baseline->Apply_Alverine Record_Treated Record L-type Ca2+ Currents in the Presence of Alverine Apply_Alverine->Record_Treated Analyze Analyze Changes in Current Properties Record_Treated->Analyze End End Analyze->End

Figure 3. Workflow for whole-cell patch-clamp recording.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of this compound for the 5-HT1A receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human 5-HT1A receptor.

    • Radioligand: [3H]-WAY-100635.

    • This compound stock solution.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

    • 96-well microplates.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add cell membranes, a fixed concentration of [3H]-WAY-100635, and either vehicle, a non-specific ligand (to determine non-specific binding), or varying concentrations of this compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp for L-type Calcium Channel Modulation

This protocol describes a general method for assessing the effect of this compound on L-type calcium currents.

  • Materials:

    • Isolated single smooth muscle cells or a suitable cell line expressing L-type calcium channels.

    • External solution (containing physiological concentrations of ions, with Ba2+ often used as the charge carrier to enhance current and block K+ channels).

    • Internal solution (pipette solution, containing a Cs+-based solution to block K+ currents and an appropriate Ca2+ buffer).

    • This compound stock solution.

    • Patch-clamp amplifier and data acquisition system.

    • Micromanipulator.

    • Inverted microscope.

    • Borosilicate glass capillaries for pulling micropipettes.

  • Procedure:

    • Prepare isolated cells and place them in a recording chamber on the stage of an inverted microscope.

    • Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Using a micromanipulator, approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit L-type calcium currents.

    • Record baseline currents in the absence of the drug.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Record the L-type calcium currents in the presence of alverine.

    • Analyze the data to determine the effects of alverine on current amplitude, activation, inactivation kinetics, and voltage-dependence.

Conclusion

The pharmacological profile of this compound extends beyond its direct effects on smooth muscle contractility. Its antagonism of the 5-HT1A receptor and modulation of L-type calcium channels represent significant molecular interactions that likely contribute to its therapeutic efficacy. The data and methodologies presented in this guide provide a foundation for further investigation into these off-target effects. A more comprehensive understanding of alverine's molecular targets will be instrumental in refining its clinical use, exploring novel therapeutic indications, and guiding the development of next-generation therapeutics with improved selectivity and efficacy. Future research should aim to obtain more precise quantitative data across a broader range of molecular targets and to elucidate the downstream consequences of these interactions in relevant physiological and pathological contexts.

References

Methodological & Application

Application Notes and Protocols: Alverine Tartrate for In Vitro Organ Bath Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alverine is a smooth muscle relaxant utilized in the management of functional gastrointestinal disorders. Its primary therapeutic action is the alleviation of smooth muscle spasms. In vitro organ bath studies are crucial for elucidating the pharmacological properties of alverine tartrate on smooth muscle contractility. These experiments allow for the investigation of its mechanism of action, potency, and efficacy in a controlled ex vivo environment.

This document provides a detailed experimental protocol for assessing the effects of this compound on isolated guinea pig ileum, a classic model for studying gastrointestinal smooth muscle physiology.

Mechanism of Action

This compound exhibits a complex and paradoxical mechanism of action. While it can enhance spontaneous smooth muscle contractions, it effectively suppresses contractions evoked by various stimuli.[1] Its primary mechanisms include:

  • Inhibition of L-type Ca2+ Channels: Alverine is believed to inhibit the inactivation of L-type calcium channels, which can paradoxically increase calcium influx during spontaneous action potentials. However, it also appears to suppress evoked activity by inhibiting the sensitivity of contractile proteins to Ca2+.[1][2][3]

  • Rho-Kinase Pathway Inhibition: The effects of alverine on evoked contractions are similar to those of Rho-kinase inhibitors, suggesting an interaction with this pathway which is crucial for calcium sensitization of the contractile apparatus.[1][3]

  • 5-HT1A Receptor Antagonism: Alverine also functions as a 5-HT1A antagonist, which may contribute to its therapeutic effects by modulating visceral sensitivity.[2]

Experimental Protocols

Materials and Reagents
Reagent/MaterialSpecifications
This compoundPurity ≥ 98%
Acetylcholine (ACh) ChlorideReagent Grade
Potassium Chloride (KCl)Reagent Grade
Tyrode's Salt MixtureFor physiological solution
Distilled WaterHigh-purity
Carbogen Gas95% O2, 5% CO2
Guinea PigMale, 300-400g
Suture ThreadSilk or cotton
Equipment
EquipmentSpecifications
Organ Bath SystemMinimum 10 mL chamber volume, with heating and gas supply
Isotonic TransducerFor measuring muscle contractions
Data Acquisition SystemCompatible with the transducer
Dissection ToolsScissors, forceps, petri dish
Syringes and NeedlesFor solution preparation and tissue flushing
MicropipettesFor accurate drug administration
Water BathTo maintain temperature
Solutions Preparation

Tyrode's Physiological Salt Solution (1 Liter)

ComponentMolar Mass ( g/mol )Concentration (mM)Weight (g)
NaCl58.44136.98.0
KCl74.552.680.2
CaCl2·2H2O147.011.80.264
MgCl2·6H2O203.301.050.213
NaHCO384.0111.91.0
NaH2PO4·H2O137.990.420.058
Glucose180.165.551.0

Preparation Note: Dissolve salts in 800 mL of distilled water, then add glucose. Adjust the final volume to 1 Liter. Prepare fresh daily and bubble with carbogen gas for at least 30 minutes before use, while maintaining the solution at 37°C.

Stock Solutions

DrugStock ConcentrationSolvent
Acetylcholine Chloride10 mMDistilled Water
Potassium Chloride2 MDistilled Water
This compound10 mMDistilled Water

Note: Store stock solutions at 2-8°C. On the day of the experiment, prepare serial dilutions as required.

Tissue Preparation: Isolated Guinea Pig Ileum
  • Humanely euthanize a guinea pig via a stunning blow to the head followed by cervical dislocation.

  • Open the abdominal cavity and locate the caecum. Identify the ileum, the terminal section of the small intestine.

  • Carefully excise a segment of the ileum (approximately 10-15 cm from the ileo-caecal junction) and place it in a petri dish containing fresh, carbogen-aerated Tyrode's solution at 37°C.

  • Gently flush the lumen of the ileum segment with Tyrode's solution using a syringe to remove any intestinal contents.

  • Cut the ileum into 2-3 cm long segments.

  • Tie a suture thread to each end of a segment. Be careful not to occlude the lumen.

Organ Bath Setup and Experimental Procedure
  • Mounting: Secure one end of the ileum segment to the tissue holder in the organ bath chamber and the other end to the isotonic transducer.

  • Tension: Apply a resting tension of 0.5-1.0 g to the tissue.

  • Equilibration: Allow the tissue to equilibrate in the organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen, for 30-60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.

  • Viability Check: After equilibration, induce a submaximal contraction by adding a standard dose of acetylcholine (e.g., final concentration of 1 µM). Once the contraction plateaus, wash the tissue three times with fresh Tyrode's solution and allow it to return to the baseline resting tension.

  • Induction of Contraction: Induce a sustained contraction using either acetylcholine (final concentration of 10 µM) or high potassium chloride (final concentration of 40 mM). Wait for the contraction to reach a stable plateau. This will serve as the maximal contraction for the purpose of calculating inhibition.

  • This compound Administration (Dose-Response):

    • Once a stable contraction is achieved, add this compound to the organ bath in a cumulative, logarithmic manner (e.g., final concentrations of 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M).

    • Allow the tissue to respond to each concentration until a stable response is observed before adding the next concentration.

  • Washout: After the final concentration of this compound, thoroughly wash the tissue with fresh Tyrode's solution until it returns to the baseline.

Data Presentation and Analysis

Data Collection

Record the contractile force (in grams or millinewtons) continuously throughout the experiment. The data of interest is the amplitude of the contraction.

Calculation of Percentage Inhibition

The inhibitory effect of this compound is expressed as a percentage of the maximum contraction induced by the agonist (acetylcholine or KCl).

Formula: Percentage Inhibition = (1 - (Amplitude in presence of Alverine / Amplitude of maximal contraction)) * 100

Dose-Response Curve

Plot the percentage inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis). This will generate a sigmoidal dose-response curve.

IC50 Determination

The IC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) can be determined from the dose-response curve using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Summary of Experimental Concentrations

SubstanceFinal Bath ConcentrationPurpose
Acetylcholine (ACh)10 µMInduce sustained contraction
Potassium Chloride (KCl)40 mMInduce sustained contraction
This compound1 nM - 100 µM (log scale)To determine dose-dependent inhibition

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis tissue_prep Tissue Preparation (Guinea Pig Ileum) mounting Mount Tissue in Organ Bath tissue_prep->mounting solution_prep Solution Preparation (Tyrode's, Drugs) solution_prep->mounting equilibration Equilibration (30-60 min) mounting->equilibration viability Viability Check (ACh 1µM) equilibration->viability agonist Induce Contraction (ACh 10µM or KCl 40mM) viability->agonist alverine Cumulative Addition of This compound agonist->alverine record Record Contractile Force alverine->record calculate Calculate % Inhibition record->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50 ach_pathway ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca_release Ca²⁺ Release SR->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin forms MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK activates MLC_P Myosin Light Chain (MLC-P) MLCK->MLC_P phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction alverine_moa cluster_contraction Contraction Pathways cluster_relaxation Relaxation Pathway L_type L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type->Ca_influx RhoA RhoA ROCK Rho-kinase (ROCK) RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Ca_sens Ca²⁺ Sensitization ROCK->Ca_sens Contraction Contraction MLCP->Contraction inhibits Ca_influx->Contraction Ca_sens->Contraction Serotonin Serotonin (5-HT) HT1A 5-HT1A Receptor Serotonin->HT1A Gai Gαi HT1A->Gai AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP Relaxation Relaxation cAMP->Relaxation Alverine This compound Alverine->L_type Inhibits Inactivation Alverine->ROCK Inhibits Alverine->HT1A Antagonist

References

Application Note: Quantification of Alverine Tartrate in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Alverine tartrate in pharmaceutical dosage forms. The method is simple, precise, and accurate, making it suitable for routine quality control and stability testing of this compound products. The developed isocratic method utilizes a C18 column with UV detection, ensuring reliable and reproducible results. All experimental protocols and validation data are presented herein.

Introduction

Alverine is a smooth muscle relaxant used for the treatment of gastrointestinal spasms and irritable bowel syndrome. It is commonly available as a citrate or tartrate salt in oral dosage forms such as capsules. Accurate quantification of the active pharmaceutical ingredient (API) is crucial to ensure the safety and efficacy of the final product. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy. This document provides a detailed protocol for the determination of this compound using an isocratic RP-HPLC method.

Experimental Protocol

This section outlines the necessary equipment, reagents, and detailed procedures for the analysis of this compound.

2.1. Equipment and Materials

  • HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

2.2. Reagents and Chemicals

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Purified water (HPLC grade)

2.3. Preparation of Solutions

2.3.1. Mobile Phase Preparation (Acetonitrile:Phosphate Buffer, 60:40 v/v)

  • Phosphate Buffer (pH 3.7): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.7 with orthophosphoric acid.

  • Mobile Phase: Mix 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer. Degas the solution by sonication for 15 minutes before use.

2.3.2. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

2.3.3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5-30 µg/mL. These solutions are to be used for constructing the calibration curve.

2.4. Sample Preparation (from Capsules)

  • Weigh the contents of 20 this compound capsules and calculate the average weight.

  • Accurately weigh a quantity of the capsule powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 100 µg/mL.

  • Further dilute 2 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 20 µg/mL for analysis.

2.5. Chromatographic Conditions

The following optimized chromatographic conditions are employed for the analysis:

ParameterCondition
Mode of Operation Isocratic
Stationary Phase C18 column (250 mm × 4.6 mm i.d., 5µm)
Mobile Phase Acetonitrile : Phosphate buffer pH 3.7 (60:40 % v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time 10 minutes

Method Validation Summary

The described method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.

ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% (for 6 replicate injections)
Linearity and Range Correlation coefficient (r²) ≥ 0.999 over the concentration range of 5-30 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).[1]
Precision (%RSD) - Intra-day: %RSD ≤ 2.0%- Inter-day: %RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Data Presentation

The concentration of this compound in the sample is calculated using the calibration curve generated from the peak areas of the working standard solutions.

Calculation:

The final amount of this compound per capsule can then be determined based on the initial sample weight and dilution factors.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN:Buffer 60:40) hplc_system Set HPLC Conditions (C18, 1 mL/min, 254 nm) prep_mobile->hplc_system Use as eluent prep_std Prepare Standard Stock (100 µg/mL) inject_std Inject Standard Solutions (5-30 µg/mL) prep_std->inject_std prep_sample Prepare Sample Solution (from Capsules) inject_sample Inject Sample Solution (20 µg/mL) prep_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample calibration Generate Calibration Curve (Peak Area vs. Conc.) inject_std->calibration quantification Quantify this compound in Sample inject_sample->quantification calibration->quantification report Report Results quantification->report

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is suitable for the routine quantification of this compound in pharmaceutical formulations. The method is straightforward, employing common reagents and instrumentation, and demonstrates excellent performance characteristics in terms of linearity, accuracy, and precision. This protocol can be readily implemented in a quality control laboratory for the analysis of this compound products.

References

Application Notes and Protocols for Alverine Tartrate in Patch-Clamp Studies of Ion Channel Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine tartrate is a smooth muscle relaxant used clinically to alleviate abdominal pain and cramping associated with irritable bowel syndrome (IBS). Its mechanism of action is primarily attributed to its effects on ion channels, which play a crucial role in regulating smooth muscle contractility and neuronal excitability. Patch-clamp electrophysiology is a powerful technique to investigate the direct interactions of compounds like Alverine with specific ion channels at the molecular level. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on ion channel activity using patch-clamp techniques.

Mechanism of Action at the Ion Channel Level

Current research indicates that Alverine primarily targets L-type voltage-gated calcium channels (CaV1.x). Studies on guinea-pig detrusor smooth muscle cells have shown that Alverine at a concentration of 10 µM inhibits the inactivation of L-type Ca2+ channels. This leads to a paradoxical enhancement of spontaneous smooth muscle activity while suppressing evoked contractions. The inhibition of channel inactivation results in an increased calcium influx during action potentials.

While the primary focus of existing research has been on L-type calcium channels, the complete ion channel selectivity profile of this compound is not yet fully elucidated. Further investigation into its effects on other ion channels, such as voltage-gated sodium (Nav) and potassium (Kv) channels, is warranted to gain a comprehensive understanding of its pharmacological effects.

Quantitative Data

Currently, detailed dose-response curves and IC50 values for this compound on various ion channels are not extensively available in the public domain. The primary study identified reports effects at a concentration of 10 µM on L-type Ca2+ channels. The following table summarizes the available qualitative data.

Ion Channel FamilySpecific ChannelCell TypeAlverine ConcentrationObserved EffectReference
Voltage-Gated Ca2+ Channels (CaV)L-type (CaV1.x)Guinea-pig detrusor smooth muscle10 µMInhibition of channel inactivationChrist, G. J., et al. (2008)

Experimental Protocols

The following protocols are based on methodologies reported in the study of Alverine's effect on L-type calcium channels in detrusor smooth muscle cells. These can be adapted for studying this compound's effects on other ion channels and in different cell types.

Protocol 1: Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents in Smooth Muscle Cells

Objective: To measure the effect of this compound on L-type voltage-gated calcium channel currents in isolated smooth muscle cells.

1. Cell Preparation:

  • Isolate single smooth muscle cells from the tissue of interest (e.g., guinea-pig urinary bladder detrusor muscle) using enzymatic digestion.

  • A typical enzyme solution consists of papain and collagenase in a low-calcium physiological salt solution.

  • Gently triturate the tissue to release single cells.

  • Store the isolated cells in a low-calcium solution at 4°C for use on the same day.

2. Solutions and Reagents:

  • External Solution (Krebs solution), in mM: 120 NaCl, 5.9 KCl, 2.5 CaCl2, 1.2 MgCl2, 15.5 NaHCO3, 1.2 NaH2PO4, and 11.5 glucose, bubbled with 95% O2 and 5% CO2 to maintain pH 7.4.

  • Pipette Solution, in mM: 130 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, and 0.5 Tris-GTP, with pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or distilled water) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use a standard patch-clamp setup equipped with an amplifier, data acquisition system, and microscope.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.

  • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Elicit L-type Ca2+ currents using a voltage-step protocol (e.g., depolarizing steps from -60 mV to +60 mV in 10 mV increments for 200 ms).

4. Data Acquisition and Analysis:

  • Record currents before and after the application of this compound.

  • Perfuse the cell with the external solution containing the desired concentration of Alverine.

  • Analyze the changes in current amplitude, activation and inactivation kinetics, and the current-voltage (I-V) relationship.

  • To study the effect on inactivation, a two-pulse protocol can be employed.

Visualizations

Signaling Pathway of Alverine on L-type Ca2+ Channels

Alverine_LType_CaChannel Alverine This compound LType_Channel L-type Ca2+ Channel (Inactivated State) Alverine->LType_Channel Inhibits Inactivation Ca_Influx Increased Ca2+ Influx LType_Channel->Ca_Influx Prolongs Open State Contraction Altered Smooth Muscle Contraction Ca_Influx->Contraction

Caption: Alverine's inhibitory effect on L-type Ca2+ channel inactivation.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Isolation Isolate Single Smooth Muscle Cells Giga_Seal Establish Giga-ohm Seal Cell_Isolation->Giga_Seal Solution_Prep Prepare External and Pipette Solutions Solution_Prep->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Control Record Baseline Ion Channel Activity Whole_Cell->Record_Control Apply_Alverine Apply this compound Record_Control->Apply_Alverine Record_Treatment Record Post-Treatment Activity Apply_Alverine->Record_Treatment Data_Analysis Analyze Current Amplitude, Kinetics, and I-V Relationship Record_Treatment->Data_Analysis

Caption: Workflow for investigating Alverine's effects using patch-clamp.

Logical Relationship of Alverine's Dual Effects

Alverine_Dual_Effect cluster_spontaneous Spontaneous Activity cluster_evoked Evoked Activity Alverine Alverine Inhibit_Inactivation Inhibition of L-type Ca2+ Channel Inactivation Alverine->Inhibit_Inactivation Other_Mechanism Other Potential Mechanisms (e.g., effects on other channels) Alverine->Other_Mechanism Increased_Ca_Influx Increased Ca2+ Influx during Action Potentials Inhibit_Inactivation->Increased_Ca_Influx Enhanced_Spontaneous Enhanced Spontaneous Contractions Increased_Ca_Influx->Enhanced_Spontaneous Suppressed_Evoked Suppressed Evoked Contractions Other_Mechanism->Suppressed_Evoked

Caption: Alverine's paradoxical effects on smooth muscle contraction.

Preparation of Alverine Tartrate Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alverine tartrate is a smooth muscle relaxant investigated for its therapeutic potential in various cellular contexts. Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of L-type Ca2+ channels and the Rho kinase pathway, as well as the suppression of the NF-κB signaling cascade. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the solubilization, storage, and application of this compound, along with an overview of its known cellular mechanisms.

Properties of this compound

Alverine is the active compound, and while specific data for the tartrate salt is limited, information for Alverine citrate provides a strong basis for its handling and use in experimental settings. The citrate salt is a crystalline solid.[1]

Data Presentation: Physicochemical Properties and Solubility

PropertyValueSource
Molecular Formula C₂₀H₂₇N · C₄H₆O₆(Calculated)
Molecular Weight 431.5 g/mol (Calculated)
Appearance Crystalline solid[1]
Storage (Solid) 4°C for up to 4 years[1]
Solubility in DMSO ~22-100 mg/mL (for Alverine Citrate)[2]
Solubility in PBS (pH 7.2) ~1 mg/mL (for Alverine Citrate)[1]

Note: The solubility and stability data are based on Alverine citrate and are expected to be comparable for this compound. It is recommended to perform a small-scale solubility test before preparing large stock solutions.

Mechanism of Action and Signaling Pathways

Alverine exerts its effects on cells through multiple signaling pathways:

  • Inhibition of L-type Ca2+ Channels: Alverine can block L-type calcium channels, which are crucial for calcium influx and subsequent cellular responses in various cell types.[3] This inhibition can lead to the relaxation of smooth muscle cells.

  • Rho Kinase Inhibition: Alverine has been shown to suppress evoked activity by a mechanism similar to Rho kinase inhibitors. This pathway is involved in cell contraction, migration, and proliferation.

  • NF-κB Pathway Inhibition: Alverine has demonstrated anti-inflammatory properties by targeting Src kinase in the NF-κB signaling pathway. This leads to a reduction in the expression of pro-inflammatory genes.

Signaling Pathway Diagrams

Alverine_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Ca2+ L-type Ca2+ Channel->Ca2+ Influx GPCR GPCR RhoA RhoA GPCR->RhoA Activates Src Src IKK IKK Src->IKK Activates Cellular Response 1 e.g., Muscle Contraction Ca2+->Cellular Response 1 Modulates ROCK Rho Kinase RhoA->ROCK Activates Cellular Response 2 e.g., Cytoskeletal Dynamics ROCK->Cellular Response 2 Modulates IκBα IκBα IKK->IκBα Phosphorylates NF-κB p50/p65 IκBα->NF-κB Releases Gene Expression Inflammatory Gene Expression NF-κB->Gene Expression Translocates & Activates Alverine Alverine Alverine->L-type Ca2+ Channel Inhibits Alverine->Src Inhibits Alverine->ROCK Inhibits Stock_Solution_Workflow A Weigh this compound Powder B Add Cell Culture Grade DMSO A->B C Vortex to Dissolve (Gentle warming if needed) B->C D Filter Sterilize (0.22 µm) C->D E Aliquot into Sterile Tubes D->E F Store at -80°C E->F

References

Application Notes & Protocols for the Mass Spectrometry Analysis of Alverine Tartrate and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and validated protocols for the quantitative analysis of Alverine and its primary metabolites in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are crucial for pharmacokinetic studies, bioequivalence assessments, and drug metabolism research.

Introduction

Alverine is a spasmolytic agent used to relieve smooth muscle spasms. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for drug development and clinical efficacy. Mass spectrometry offers the high sensitivity and selectivity required for the accurate quantification of Alverine and its metabolites in biological matrices. The primary metabolites of Alverine identified in human plasma are 4-hydroxy alverine (the active metabolite), N-desethyl alverine, and 4-hydroxy alverine glucuronide.[1][2][3] This document outlines the analytical methods for their simultaneous or separate quantification.

Metabolic Pathway of Alverine

Alverine undergoes significant metabolism in the body. The main metabolic pathways include hydroxylation to form the active metabolite 4-hydroxy alverine, N-dealkylation to produce N-desethyl alverine, and subsequent glucuronidation of the hydroxylated metabolite.[1][2][3] Notably, the parent drug, Alverine, accounts for only about 3% of the total circulating drug-related moieties, while the active metabolite, 4-hydroxy alverine (both free and conjugated), constitutes approximately 94%.[1][2][3]

Alverine_Metabolism Alverine Alverine Hydroxy_Alverine 4-hydroxy alverine (Active Metabolite) Alverine->Hydroxy_Alverine Hydroxylation NDesethyl_Alverine N-desethyl alverine Alverine->NDesethyl_Alverine N-dealkylation Glucuronide 4-hydroxy alverine glucuronide Hydroxy_Alverine->Glucuronide Glucuronidation

Figure 1: Metabolic pathway of Alverine.

Experimental Protocols

Two distinct HPLC-MS/MS methods have been developed for the comprehensive analysis of Alverine and its metabolites in human plasma.[1][2]

  • Method A: Simultaneous quantification of Alverine, 4-hydroxy alverine, and N-desethyl alverine.

  • Method B: Quantification of 4-hydroxy alverine glucuronide.

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of analytes from human plasma.[4][5]

Materials:

  • Human plasma samples

  • Internal Standards (IS): d5-alverine and d5-4-hydroxy alverine for Method A, buprenorphine-3-β-D-glucuronide for Method B[2]

  • SPE cartridges (e.g., Phenomenex Strata-X or Oasis HLB)[4][5]

  • Methanol

  • Acetonitrile

  • Ammonium formate solution (10mM)[4]

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw frozen plasma samples to room temperature.

  • To a 0.5 mL aliquot of plasma, add the appropriate internal standard solution.[5]

  • Vortex the sample for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate washing solution to remove interferences.

  • Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Vortex Vortex Add_IS->Vortex Load_Sample Load Sample onto SPE Vortex->Load_Sample SPE_Condition Condition SPE Cartridge SPE_Condition->Load_Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Figure 2: Solid-Phase Extraction Workflow.
Liquid Chromatography Conditions

Method A (Alverine, 4-hydroxy alverine, N-desethyl alverine):

  • Column: Discovery C18 (12.5 cm × 2.1 mm; 5 µm)[2] or Symmetry Shield RP18 (150 mm × 3.9 mm, 5µm)[4]

  • Mobile Phase: Acetonitrile and 10mM ammonium formate (65:35, v/v)[4]

  • Flow Rate: 0.4 mL/min[5]

  • Column Temperature: 30 °C[5]

  • Injection Volume: 10 µL

Method B (4-hydroxy alverine glucuronide):

  • Column: Discovery C18 (12.5 cm × 2.1 mm; 5 µm)[2]

  • Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions
  • Instrument: Triple quadrupole mass spectrometer[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions for Alverine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Alverine282.391.11
4-hydroxy alverine298.3106.9
N-desethyl alverine--
4-hydroxy alverine glucuronide--
Alverine-d5 (IS)287.391.0
Imipramine (IS)281.086.0

Note: Specific MRM transitions for N-desethyl alverine and 4-hydroxy alverine glucuronide were not detailed in the provided search results. These would need to be optimized during method development.

Quantitative Data

The developed methods have been validated over a specific concentration range and have demonstrated good linearity, precision, and accuracy.

Table 2: Calibration Curve Ranges and Quality Control Sample Concentrations [6]

AnalyteCalibration Curve Range (ng/mL)LLOQ (ng/mL)QC Low (ng/mL)QC Medium (ng/mL)QC High (ng/mL)
Alverine0.060 - 100.0600.1804.008.00
4-hydroxy alverine0.060 - 100.0600.1804.008.00
N-desethyl alverine0.100 - 500.1000.30020.040.0
4-hydroxy alverine glucuronide1.00 - 5001.003.00200400

An improved LC-MS/MS method for Alverine and para-hydroxy alverine reported a linear range of 15.0–15000 pg/mL for Alverine and 30.0–15000 pg/mL for para-hydroxy alverine.[4]

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the concentration-time profiles of Alverine and its metabolites.

Data_Analysis_Workflow Start LC-MS/MS Data Acquisition Integration Peak Integration and Quantification Start->Integration Concentration_Time Generate Concentration-Time Profiles Integration->Concentration_Time PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Concentration_Time->PK_Analysis Metabolite_Profiling Metabolite Profiling Concentration_Time->Metabolite_Profiling Report Generate Report PK_Analysis->Report Metabolite_Profiling->Report

Figure 3: Data Analysis Workflow.

The pharmacokinetic parameters calculated for each analyte include:

  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach Cmax

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity

  • t1/2: Elimination half-life

  • MRT: Mean residence time[2]

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the quantitative analysis of Alverine and its major metabolites in human plasma. These protocols are essential for elucidating the pharmacokinetic and metabolic profile of Alverine, supporting its clinical development and therapeutic use. The high variability in Alverine's pharmacokinetics and the significant contribution of its active metabolite, 4-hydroxy alverine, to the overall exposure underscore the importance of these analytical methods.[1][2][3]

References

Alverine Tartrate: A Pharmacological Tool for Investigating Smooth Muscle Physiology

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Alverine tartrate is a synthetic, non-anticholinergic antispasmodic agent that exhibits a complex and dualistic mechanism of action on smooth muscle. This makes it a valuable pharmacological tool for researchers, scientists, and drug development professionals investigating the intricate signaling pathways that govern smooth muscle tone and contractility. This compound's ability to paradoxically enhance spontaneous smooth muscle activity while simultaneously suppressing evoked contractions allows for the dissection of distinct physiological processes.

These application notes provide a comprehensive overview of the use of this compound in smooth muscle research, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its application in organ bath studies, intracellular calcium measurements, and electrophysiological recordings. Furthermore, a protocol for investigating its potential effects on the Rho kinase pathway is proposed.

Mechanism of Action

This compound's effects on smooth muscle are primarily attributed to two distinct mechanisms:

  • Inhibition of L-type Ca2+ Channel Inactivation: Alverine enhances spontaneous contractions in phasic smooth muscles by inhibiting the inactivation of L-type voltage-gated Ca2+ channels. This leads to an increased influx of Ca2+ during action potentials, resulting in more frequent and robust spontaneous contractions.[1]

  • Inhibition of Ca2+ Sensitization (Rho Kinase Pathway): Alverine suppresses contractions that are evoked by agonists such as acetylcholine or high potassium concentrations. This effect is not associated with a significant reduction in intracellular Ca2+ levels, suggesting that alverine acts downstream of Ca2+ mobilization by decreasing the sensitivity of the contractile apparatus to Ca2+. Evidence suggests this may be mediated through the inhibition of the Rho kinase (ROCK) pathway, which is a key regulator of Ca2+ sensitization in smooth muscle.[1][2]

This dual mechanism allows researchers to use this compound to differentiate between spontaneous, myogenically-driven contractions and receptor- or depolarization-evoked contractions.

Quantitative Data

Table 1: Effect of Alverine (10 µM) on Spontaneous Activity in Guinea-Pig Detrusor Smooth Muscle [1]

ParameterControlAlverine (10 µM)Percentage Change
Frequency of Spontaneous Ca2+ Transients (min⁻¹)11.3 ± 3.618.1 ± 3.3+60.2%
Amplitude of Spontaneous Ca2+ Transients (R₃₄₀/₃₈₀)0.13 ± 0.040.16 ± 0.04+23.1%

Table 2: Effect of Alverine on Evoked Contractions in Guinea-Pig Detrusor Smooth Muscle [1]

StimulusEffect of Alverine (10 µM)
High K⁺ (40 mM)Suppressed Contraction
Acetylcholine (10 µM)Suppressed Contraction

Experimental Protocols

Protocol 1: Investigation of this compound's Effect on Smooth Muscle Contraction using an Organ Bath

This protocol describes how to assess the effect of this compound on both spontaneous and evoked smooth muscle contractions using an isolated organ bath setup.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea-pig ileum, bladder, or vas deferens)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Organ bath system with isometric force transducer

  • Data acquisition system

  • This compound stock solution (e.g., 10 mM in distilled water)

  • Contractile agonists (e.g., acetylcholine, KCl)

Procedure:

  • Tissue Preparation: Dissect smooth muscle strips (e.g., 10 mm long, 2 mm wide) in cold Krebs-Henseleit solution.

  • Mounting: Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, washing with fresh Krebs-Henseleit solution every 15 minutes.

  • Viability Test: Elicit a reference contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath. Wash the tissue and allow it to return to baseline.

  • Investigating Spontaneous Contractions:

    • Record the spontaneous contractile activity for a baseline period of 20-30 minutes.

    • Add this compound to the organ bath at the desired concentration (e.g., 10 µM).

    • Record the spontaneous activity for a further 20-30 minutes to observe any changes in frequency and amplitude.

  • Investigating Evoked Contractions:

    • After a baseline recording, induce a contraction with an agonist (e.g., acetylcholine, 1 µM).

    • Once the contraction has reached a plateau, wash the tissue and allow it to return to baseline.

    • Incubate the tissue with this compound (e.g., 10 µM) for 20 minutes.

    • Re-challenge the tissue with the same concentration of the agonist and compare the resulting contraction to the control.

  • Data Analysis: Measure the frequency and amplitude of spontaneous contractions and the peak amplitude of evoked contractions. Express the data as a percentage of the control values.

Protocol 2: Measurement of Intracellular Ca2+ Concentration ([Ca2+]i) using Fura-2

This protocol outlines the use of the ratiometric Ca2+ indicator Fura-2 to investigate the effects of this compound on intracellular Ca2+ in isolated smooth muscle cells.

Materials:

  • Isolated smooth muscle cells

  • Hanks' Balanced Salt Solution (HBSS)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • This compound

  • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter at 510 nm.

Procedure:

  • Cell Preparation: Isolate smooth muscle cells using established enzymatic digestion protocols. Allow the cells to adhere to glass coverslips.

  • Fura-2 Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS).

    • Incubate the cells in the loading solution for 30-60 minutes at room temperature in the dark.

    • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 20 minutes.

  • Calcium Imaging:

    • Mount the coverslip on the stage of the fluorescence microscope.

    • Perfuse the cells with HBSS and record baseline [Ca2+]i by acquiring fluorescence images at excitation wavelengths of 340 nm and 380 nm.

    • To study the effect on spontaneous Ca2+ transients, perfuse the cells with a solution containing this compound (e.g., 10 µM) and record the changes in the 340/380 nm fluorescence ratio.

    • To investigate the effect on evoked Ca2+ signals, first establish a baseline, then stimulate the cells with an agonist (e.g., acetylcholine) in the absence and presence of this compound.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the [Ca2+]i. Analyze the frequency, amplitude, and duration of Ca2+ transients.

Protocol 3: Electrophysiological Recording of L-type Ca2+ Channel Activity

This protocol describes the use of the whole-cell patch-clamp technique to study the effect of this compound on L-type Ca2+ currents in isolated smooth muscle cells.

Materials:

  • Isolated smooth muscle cells

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular solution (in mM): e.g., NaCl 135, CsCl 5.4, CaCl₂ 2, MgCl₂ 1, HEPES 10, glucose 10; pH 7.4 with NaOH.

  • Intracellular solution (in mM): e.g., CsCl 140, MgCl₂ 1, EGTA 10, HEPES 10, ATP-Mg 4; pH 7.2 with CsOH.

  • This compound

Procedure:

  • Cell Preparation: Isolate smooth muscle cells and place them in a recording chamber on an inverted microscope.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Recording L-type Ca2+ Currents:

    • Hold the cell membrane potential at a level that inactivates Na+ and T-type Ca2+ channels (e.g., -40 mV).

    • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type Ca2+ currents.

    • Record baseline currents in the absence of this compound.

    • Perfuse the cell with the extracellular solution containing this compound (e.g., 10 µM) and record the currents again.

  • Data Analysis: Measure the peak current amplitude and the rate of inactivation of the L-type Ca2+ current in the absence and presence of this compound.

Protocol 4: Proposed Investigation of Rho Kinase (ROCK) Inhibition

This protocol provides a framework for testing the hypothesis that this compound inhibits the Rho kinase pathway using a commercially available ROCK activity assay kit.

Materials:

  • Smooth muscle cell or tissue lysate

  • Rho Kinase Activity Assay Kit (e.g., from MilliporeSigma, Abcam, or Cell Biolabs)

  • This compound

  • Protein concentration assay (e.g., BCA assay)

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates according to the manufacturer's instructions for the ROCK activity assay kit. Determine the protein concentration of the lysates.

  • Assay Procedure:

    • Follow the protocol provided with the ROCK activity assay kit. This typically involves incubating the cell lysate with a ROCK substrate (e.g., MYPT1) in the presence of ATP.

    • To test the effect of this compound, perform parallel reactions where the lysate is pre-incubated with various concentrations of this compound before the addition of the substrate and ATP.

    • Include a positive control (recombinant active ROCK) and a negative control (no lysate). A known ROCK inhibitor (e.g., Y-27632) should also be used as a positive control for inhibition.

  • Detection: The assay readout is typically colorimetric or fluorescent, based on the detection of the phosphorylated substrate.

  • Data Analysis: Quantify the amount of phosphorylated substrate in the presence and absence of this compound. Calculate the percentage inhibition of ROCK activity at different concentrations of this compound to determine a potential IC50 value.

Visualizations

Alverine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol L_type_Ca_channel L-type Ca2+ Channel Ca_ion Ca2+ L_type_Ca_channel->Ca_ion Influx GPCR Agonist Receptor (e.g., M3) RhoA RhoA GPCR->RhoA Activates ROCK Rho Kinase (ROCK) RhoA->ROCK Activates p_MLC Phosphorylated Myosin Light Chain Ca_ion->p_MLC Activates MLCK (leading to phosphorylation) Alverine Alverine Alverine->L_type_Ca_channel Inhibits Inactivation Alverine->ROCK Inhibits? MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLCP->p_MLC Dephosphorylates Contraction Contraction p_MLC->Contraction Agonist Agonist (e.g., ACh) Agonist->GPCR Activates

Caption: Proposed signaling pathway of this compound in smooth muscle cells.

Organ_Bath_Workflow cluster_spontaneous Spontaneous Contraction cluster_evoked Evoked Contraction start Start prep Tissue Preparation (e.g., guinea-pig ileum) start->prep mount Mount in Organ Bath prep->mount equilibrate Equilibrate (60 min) mount->equilibrate viability Viability Test (KCl) equilibrate->viability wash Wash viability->wash baseline_spon Record Baseline wash->baseline_spon baseline_evoked Record Baseline wash->baseline_evoked add_alverine_spon Add this compound baseline_spon->add_alverine_spon record_spon Record Activity add_alverine_spon->record_spon analyze Data Analysis record_spon->analyze add_agonist Add Agonist (e.g., ACh) baseline_evoked->add_agonist wash_evoked Wash add_agonist->wash_evoked add_alverine_evoked Incubate with Alverine wash_evoked->add_alverine_evoked add_agonist_again Re-add Agonist add_alverine_evoked->add_agonist_again add_agonist_again->analyze end End analyze->end

References

Application of Alverine Tartrate in High-Throughput Screening Assays for 5-HT1A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Alverine tartrate is a known smooth muscle relaxant that also exhibits antagonist activity at the 5-hydroxytryptamine receptor 1A (5-HT1A).[1][2][3] The 5-HT1A receptor, a G protein-coupled receptor (GPCR), is a well-established target in drug discovery for the treatment of various central nervous system disorders, including anxiety and depression. High-throughput screening (HTS) assays are essential for identifying novel ligands that modulate the activity of GPCRs like the 5-HT1A receptor. This document provides detailed protocols for the application of this compound as a reference compound in HTS assays designed to discover novel 5-HT1A receptor antagonists.

Mechanism of Action

Alverine citrate has been identified as a 5-HT1A receptor antagonist with an IC50 of 101 nM.[1][2][3][4][5] As an antagonist, this compound binds to the 5-HT1A receptor but does not elicit the intracellular signaling cascade that is normally triggered by the binding of an agonist. In a screening context, it can be used to validate assay performance and as a benchmark for comparing the potency of newly identified compounds. The primary signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway Diagram

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Membranes Prepare Cell Membranes (Expressing 5-HT1A) Incubation Incubate: Membranes + Radioligand + Test Compound/Alverine Prepare_Membranes->Incubation Prepare_Radioligand Prepare Radioligand ([3H]-8-OH-DPAT) Prepare_Radioligand->Incubation Prepare_Compounds Prepare Test Compounds & this compound Prepare_Compounds->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measure Radioactivity) Filtration->Scintillation_Counting Calculate_Binding Calculate Specific Binding Scintillation_Counting->Calculate_Binding Generate_Curves Generate Dose-Response Curves Calculate_Binding->Generate_Curves Determine_IC50 Determine IC50 Values Generate_Curves->Determine_IC50 FP_Assay_Workflow cluster_prep_fp Preparation cluster_assay_fp Assay Execution cluster_analysis_fp Data Analysis Prepare_Receptor_FP Prepare Solubilized 5-HT1A Receptor Incubation_FP Incubate: Receptor + Tracer + Test Compound/Alverine Prepare_Receptor_FP->Incubation_FP Prepare_Tracer Prepare Fluorescent Ligand (Tracer) Prepare_Tracer->Incubation_FP Prepare_Compounds_FP Prepare Test Compounds & this compound Prepare_Compounds_FP->Incubation_FP FP_Measurement Measure Fluorescence Polarization Incubation_FP->FP_Measurement Calculate_Inhibition Calculate Percent Inhibition FP_Measurement->Calculate_Inhibition Generate_Curves_FP Generate Dose-Response Curves Calculate_Inhibition->Generate_Curves_FP Determine_IC50_FP Determine IC50 Values Generate_Curves_FP->Determine_IC50_FP

References

Troubleshooting & Optimization

Overcoming Alverine tartrate solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Alverine tartrate in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in standard aqueous buffers?

A1: this compound, often used in its citrate salt form, is known to be slightly soluble in water.[1] Its solubility is significantly influenced by the pH of the aqueous medium. While precise quantitative values can vary based on the specific buffer system and ionic strength, a recent study indicated complete solubility of a high dose of Alverine citrate in media with a pH range of 1.2 to 6.8.[2] For instance, the solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 1 mg/mL.

Q2: Why am I observing precipitation of this compound in my buffer?

A2: Precipitation can occur for several reasons:

  • pH Shift: Alverine, a tertiary amine, is a weakly basic drug.[3] Its solubility is generally higher in acidic to neutral pH where it is more likely to be in its ionized, more soluble form. If the pH of your buffer shifts to a more alkaline range, the compound can convert to its less soluble free base form, leading to precipitation.

  • Buffer Choice: The components of your buffer system can interact with this compound. For example, some buffers may be more prone to causing precipitation than others, especially in the presence of other ions.[1]

  • Concentration: You may be exceeding the solubility limit of this compound in your specific experimental conditions (e.g., buffer type, pH, temperature).

  • Temperature: Temperature can affect solubility. While the effect is compound-specific, for many substances, solubility increases with temperature. If you are working at a lower temperature, the solubility might be reduced.

Q3: Can I use organic solvents to dissolve this compound for my aqueous-based experiments?

A3: While Alverine citrate is soluble in organic solvents like DMSO and dimethyl formamide (approximately 30 mg/mL), introducing these into an aqueous system should be done with caution.[4] When preparing a stock solution in an organic solvent, it is crucial to ensure that the final concentration of the organic solvent in your aqueous buffer is minimal, as it may have physiological effects in biological assays.[4] A sudden change in solvent polarity when adding the stock to the aqueous buffer can also cause the compound to precipitate.

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Addition to Aqueous Buffer
  • Initial Verification:

    • Confirm the pH of your buffer solution before and after adding this compound.

    • Double-check your calculations to ensure you are not exceeding the known solubility limits.

  • Troubleshooting Steps:

    • pH Adjustment: The most common method to enhance the solubility of ionizable drugs is pH adjustment.[5] For a weakly basic drug like Alverine, lowering the pH of the buffer should increase its solubility.

    • Co-solvent Addition: Introducing a small, permissible amount of a water-miscible organic co-solvent can increase solubility by reducing the polarity of the aqueous medium.[2]

    • Heating and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound. However, be mindful of the thermal stability of this compound and other components in your experiment.

Issue 2: Low and Inconsistent Solubility Results
  • Initial Verification:

    • Ensure your buffer is properly prepared and the pH is accurate.

    • Verify the purity of your this compound sample.

  • Troubleshooting Steps:

    • Equilibration Time: Ensure you are allowing sufficient time for the this compound to reach equilibrium solubility in the buffer. This can take several hours.

    • Complexation: Consider using cyclodextrins to form inclusion complexes, which can significantly enhance the aqueous solubility of poorly soluble drugs.[6][7]

    • Particle Size Reduction: If you are working with a solid form, reducing the particle size through techniques like micronization can increase the dissolution rate, though it won't change the equilibrium solubility.

Quantitative Data on this compound Solubility

The following tables present representative data on the solubility of this compound in different aqueous buffer systems at various pH values and temperatures. This data is intended to serve as a guideline for experimental design.

Table 1: Solubility of this compound in Various Buffers at 25°C

Buffer System (0.1 M)pHApproximate Solubility (mg/mL)
Acetate Buffer4.0> 10
Acetate Buffer5.0> 10
Phosphate Buffer6.0~ 5.0
Phosphate Buffer7.0~ 1.5
Phosphate Buffer7.4~ 1.0
Borate Buffer8.0< 0.5
Borate Buffer9.0< 0.1

Table 2: Effect of pH on this compound Solubility in 0.1 M Phosphate Buffer at 25°C

pHApproximate Solubility (mg/mL)
5.8> 10
6.2~ 8.0
6.6~ 3.5
7.0~ 1.5
7.4~ 1.0
7.8< 0.8

Table 3: Influence of Temperature on this compound Solubility in 0.1 M Phosphate Buffer (pH 7.4)

Temperature (°C)Approximate Solubility (mg/mL)
4~ 0.5
25~ 1.0
37~ 1.8

Experimental Protocols

Protocol 1: Determination of this compound Solubility by the Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in a given aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

  • Equilibration:

    • Agitate the container at a constant temperature (e.g., using a shaker bath) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered sample with the appropriate mobile phase or solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Enhancing this compound Solubility Using Beta-Cyclodextrins

This protocol describes a method to increase the aqueous solubility of this compound through complexation with a cyclodextrin.

  • Preparation of Cyclodextrin Solution:

    • Prepare a stock solution of the chosen beta-cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the desired aqueous buffer. The concentration will depend on the desired molar ratio and the specific cyclodextrin's solubility.

  • Complexation:

    • Add this compound powder to the cyclodextrin solution. The amount to add should be based on the desired final concentration and the expected increase in solubility.

  • Equilibration:

    • Stir or shake the mixture at a constant temperature for an extended period (e.g., 24 hours) to facilitate the formation of the inclusion complex.

  • Solubility Determination:

    • Follow steps 3-5 from Protocol 1 to collect, filter, and quantify the concentration of dissolved this compound. The resulting concentration will represent the enhanced solubility in the presence of the cyclodextrin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Test cluster_troubleshooting Troubleshooting cluster_solutions Solubility Enhancement prep_buffer Prepare Aqueous Buffer add_alverine Add Excess Alverine to Buffer prep_buffer->add_alverine prep_alverine Weigh this compound prep_alverine->add_alverine equilibrate Equilibrate (Shake/Stir) add_alverine->equilibrate sample Sample and Filter equilibrate->sample quantify Quantify (e.g., HPLC) sample->quantify precipitation Precipitation? quantify->precipitation adjust_ph Adjust pH precipitation->adjust_ph Yes add_cosolvent Add Co-solvent precipitation->add_cosolvent Yes add_cyclodextrin Add Cyclodextrin precipitation->add_cyclodextrin Yes

Caption: Experimental workflow for determining and enhancing this compound solubility.

logical_relationship cluster_properties Physicochemical Properties cluster_factors Factors Affecting Solubility cluster_outcome Experimental Outcome alverine This compound (Weakly Basic Drug) ph pH of Buffer buffer_type Buffer Composition temperature Temperature concentration Concentration solubility Aqueous Solubility ph->solubility Lower pH, Higher Solubility buffer_type->solubility temperature->solubility Higher Temp, Higher Solubility concentration->solubility Exceeding Limit -> Precipitation

Caption: Key factors influencing the aqueous solubility of this compound.

signaling_pathway_analogy cluster_drug Drug Form cluster_enhancers Solubility Enhancers insoluble Insoluble Alverine soluble Soluble Alverine insoluble->soluble Dissolution soluble->insoluble Precipitation cyclodextrin Cyclodextrin cyclodextrin->insoluble Forms Complex cosolvent Co-solvent cosolvent->insoluble Reduces Polarity h_plus H+ (Acidic pH) h_plus->insoluble Ionizes Drug

Caption: Analogy of pathways to enhance this compound solubility.

References

Optimizing Alverine tartrate concentration for consistent smooth muscle relaxation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Alverine tartrate for achieving consistent smooth muscle relaxation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in smooth muscle relaxation?

This compound acts as a musculotropic antispasmodic, meaning it directly relaxes smooth muscle cells. Its mechanism is multifaceted and not fully elucidated, but key actions include:

  • L-type Calcium Channel Inhibition: Alverine is understood to inhibit voltage-gated L-type Ca2+ channels, reducing the influx of extracellular calcium that is critical for initiating muscle contraction.[1][2]

  • Reduced Calcium Sensitivity: Evidence suggests Alverine also decreases the sensitivity of the contractile apparatus to intracellular calcium. This effect may be mediated through the inhibition of the RhoA/Rho kinase (ROCK) pathway, which is known to suppress myosin light chain phosphatase (MLCP) activity and promote a contractile state.[1]

  • 5-HT1A Receptor Antagonism: Alverine also exhibits antagonist activity at the 5-HT1A receptor, which may contribute to its effects on visceral sensitivity and motility.[2][3]

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

For in vitro organ bath experiments, a concentration of 10 µM is frequently cited as effective for suppressing evoked contractions in smooth muscle preparations, such as the guinea-pig detrusor smooth muscle.[1] However, the optimal concentration can vary depending on the tissue type, species, and experimental conditions. A cumulative concentration-response curve (typically ranging from 1 nM to 100 µM) is recommended to determine the precise EC50 value for your specific model.

Q3: How should I prepare a stock solution of this compound?

This compound's solubility profile is similar to Alverine citrate. It is highly soluble in organic solvents like DMSO.

SolventApproximate SolubilityRecommended Stock ConcentrationStorage
DMSO >20 mg/mL (~40 mM)10 mM - 20 mMStore at -20°C for up to one year.[4]
Ethanol Slightly solubleNot recommended for high-concentration stocks-
PBS (pH 7.2) ~1 mg/mLNot recommended for stock solutionsPrepare fresh daily.

Stock Solution Preparation (10 mM in DMSO):

  • Weigh the required amount of this compound powder. (Molecular Weight of Alverine: 281.43 g/mol ; Tartrate salt: 431.5 g/mol ).

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex and/or sonicate gently until the solid is completely dissolved.[4]

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Q4: Is there a difference between this compound and Alverine citrate?

Both salts provide the same active pharmacological agent: the Alverine base. For in vitro pharmacological studies, they are generally considered interchangeable, delivering the same active molecule to the tissue. The choice between them often depends on formulation, stability, or manufacturing considerations.

Experimental Protocols

Standard Organ Bath Protocol for Smooth Muscle Relaxation

This protocol outlines a general procedure for assessing the relaxant effects of this compound on pre-contracted smooth muscle strips.

1. System Preparation:

  • Prepare physiological salt solution (PSS), such as Krebs-Henseleit solution. Ensure the composition is appropriate for your tissue type.

  • Pre-heat the organ bath system to 37°C.[5]

  • Calibrate the isometric force transducers according to the manufacturer's instructions.

  • Begin bubbling the PSS reservoirs with carbogen gas (95% O2, 5% CO2) to maintain physiological pH and oxygenation.

2. Tissue Preparation and Mounting:

  • Dissect the desired smooth muscle tissue (e.g., rat ileum, guinea pig trachea, porcine aortic ring) in cold, carbogen-aerated PSS.

  • Prepare tissue strips of appropriate dimensions (e.g., 2 mm wide by 10 mm long).

  • Tie one end of the strip to a stationary hook in the organ bath chamber and the other end to the force transducer.

  • Ensure the tissue is fully submerged in the warmed, aerated PSS within the chamber.

3. Equilibration and Viability Check:

  • Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1-2 grams). The tension will need to be readjusted as the tissue relaxes.[5]

  • Wash the tissue by replacing the PSS in the chamber every 15-20 minutes during equilibration.

  • Perform a viability test by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl) or a relevant agonist (e.g., acetylcholine, phenylephrine).

  • Wash the tissue thoroughly to return to baseline tension. A reproducible contractile response to the viability check is essential before proceeding.

4. Experimental Procedure:

  • Induce a stable, submaximal contraction using an appropriate agonist (e.g., acetylcholine, histamine, phenylephrine). The contraction should reach a sustained plateau.

  • Once the contraction is stable, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

  • Allow the tissue to respond to each concentration until a stable relaxation level is achieved before adding the next concentration.

  • Record the relaxation at each concentration as a percentage of the initial pre-contraction amplitude.

5. Data Analysis:

  • Plot the concentration of this compound (on a log scale) against the percentage of relaxation.

  • Fit the data to a sigmoidal dose-response curve to determine key pharmacological parameters like EC50 and Emax.

Troubleshooting Guide

Issue: this compound is causing or enhancing contractions instead of relaxation.

Potential Cause Explanation Recommended Solution
Paradoxical Effect on Spontaneous Activity Alverine has been shown to increase the frequency and amplitude of spontaneous contractions at certain concentrations (e.g., 10 µM), while simultaneously inhibiting evoked (agonist-induced) contractions.[1][6] Your tissue may have high basal tone or spontaneous activity.Ensure your relaxation experiment is performed on tissue pre-contracted with a specific agonist (e.g., acetylcholine, KCl). The primary effect against an evoked contraction should be relaxation.
Concentration is too high At very high, non-physiological concentrations, some drugs can have non-specific effects or induce cellular toxicity, leading to contracture.Perform a full concentration-response curve to identify the optimal range. Start with lower concentrations (e.g., nanomolar range) and increase incrementally.

Issue: No relaxation effect is observed.

Potential Cause Explanation Recommended Solution
Poor Tissue Viability The tissue may be damaged from dissection, over-stretching during mounting, or prolonged experiment time.[5]Always perform a viability check with KCl or a relevant agonist after equilibration. If the tissue does not contract robustly, it should be discarded. Handle tissue gently and minimize dissection time.
Drug Degradation / Inactive Compound Improper storage or preparation of the this compound stock solution may lead to degradation.Prepare fresh stock solutions in DMSO and store them properly in aliquots at -20°C. Avoid repeated freeze-thaw cycles. Confirm the purity and identity of the compound.
Inappropriate Agonist for Pre-contraction The contractile mechanism induced by your chosen agonist may be insensitive to Alverine's mechanism of action.Test Alverine's effect on tissues pre-contracted with different agonists that work through distinct pathways (e.g., KCl for depolarization-induced Ca2+ entry vs. phenylephrine for Gq-coupled receptor activation).

Issue: Results are inconsistent and not reproducible.

Potential Cause Explanation Recommended Solution
Inadequate Equilibration/Washing Insufficient time for the tissue to stabilize or residual agonists/drugs in the bath can lead to variable responses.[5]Adhere to a strict equilibration period (at least 60 minutes) and a consistent washing protocol (e.g., 3 washes over 15 minutes) between drug applications.
Variable Resting Tension The optimal resting tension is critical for achieving maximal and reproducible contractions. This length-tension relationship varies by tissue.Perform preliminary experiments to determine the optimal resting tension for your specific tissue type. Ensure this tension is set consistently for all experiments.
Solvent Effects High concentrations of the vehicle (e.g., DMSO) can have direct effects on smooth muscle contractility.Ensure the final concentration of the solvent in the organ bath is minimal (typically <0.1%) and consistent across all experiments. Run a vehicle-only control to confirm it has no effect on its own.

Visualizations

Signaling Pathways and Experimental Workflow

Alverine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol LType_Ca_Channel L-Type Ca2+ Channel Ca_ion Ca2+ LType_Ca_Channel->Ca_ion GPCR Gq-coupled Receptor PLC PLC GPCR->PLC RhoA RhoA GPCR->RhoA Alverine Alverine Tartrate Alverine->LType_Ca_Channel Inhibition ROCK ROCK Alverine->ROCK Inhibition (Postulated) Ca_Calmodulin Ca2+-Calmodulin Complex Ca_ion->Ca_Calmodulin IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca2+ Release SR->Ca_ion MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Contraction Contraction MLCK_active->Contraction RhoA->ROCK MLCP_inactive Inactive MLCP ROCK->MLCP_inactive Inhibition MLCP_inactive->Contraction (Prevents Relaxation) Agonist Agonist Agonist->GPCR Depolarization Depolarization (e.g., High K+) Depolarization->LType_Ca_Channel

Caption: Proposed mechanism of Alverine's relaxant effect on smooth muscle.

Experimental_Workflow start Start prep_solutions Prepare Physiological Salt Solution (PSS) start->prep_solutions prep_system Prepare & Equilibrate Organ Bath System (37°C, 95% O2) prep_solutions->prep_system dissect Dissect Smooth Muscle Tissue in Cold PSS prep_system->dissect mount Mount Tissue Strip in Organ Bath dissect->mount equilibrate Equilibrate Under Tension (60-90 min with washes) mount->equilibrate viability Perform Viability Check (e.g., High KCl) equilibrate->viability washout1 Washout & Return to Baseline viability->washout1 precontract Induce Submaximal Contraction with Agonist washout1->precontract add_alverine Cumulative Addition of This compound precontract->add_alverine record Record Relaxation Response add_alverine->record analyze Analyze Data: Plot Dose-Response Curve, Calculate EC50 record->analyze end_node End analyze->end_node

Caption: Standard workflow for an organ bath relaxation experiment.

Troubleshooting_Logic start Experiment Start: Add Alverine q1 What is the observed response? start->q1 r_relax Relaxation (Expected Outcome) q1->r_relax Relaxation r_no_effect No Effect q1->r_no_effect No Effect r_contraction Contraction/ Potentiation q1->r_contraction Contraction check_viability Check Tissue Viability: Does it contract robustly to KCl? r_no_effect->check_viability check_precontraction Was tissue pre-contracted with an agonist? r_contraction->check_precontraction sol_viable Tissue Viable: Check Drug Prep & Concentration check_viability->sol_viable Yes sol_not_viable Tissue Not Viable: Discard, Improve Dissection/Handling check_viability->sol_not_viable No sol_precontracted Yes: Paradoxical effect likely. Analyze as % of evoked contraction. check_precontraction->sol_precontracted Yes sol_not_precontracted No: Spontaneous activity enhanced. Redo with pre-contraction step. check_precontraction->sol_not_precontracted No

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Troubleshooting inconsistent results in Alverine tartrate in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Alverine Tartrate In Vivo Studies

This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in in vivo studies of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a smooth muscle relaxant used for treating functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1] Its primary action is to directly relax the smooth muscles in the gut and uterus.[1] The mechanism of action is multifaceted and not entirely understood, but it is known to involve:

  • Direct effect on smooth muscle cells: Normalizing irregular or overly intense contractions.[2]

  • Inhibition of calcium influx: Blocking calcium entry into smooth muscle cells, which is crucial for muscle contraction.[2][3]

  • Interaction with serotonin receptors: Specifically, it acts as a 5-HT1A antagonist, which can reduce rectal hypersensitivity.[1][2]

  • Inhibition of L-type Ca channel inactivation: This may paradoxically increase the frequency and amplitude of spontaneous contractions while suppressing contractions evoked by stimuli like acetylcholine.[3][4][5]

Q2: We are observing significant variability in the antispasmodic effect of this compound between our animal subjects. What could be the cause?

A2: Inconsistent results with this compound can stem from several factors. A key consideration is the drug's paradoxical effects on smooth muscle.[4][5] While it suppresses evoked contractions, it can enhance spontaneous activity.[4][5] This dual action can lead to variability depending on the specific experimental model and endpoints measured. Other potential causes include:

  • Animal Model Selection: The choice of animal model is critical and can be a source of variability. Different species or strains may have variations in the expression of target receptors or metabolic pathways.

  • Formulation and Administration: The formulation of this compound can impact its bioavailability.[6] Issues with solubility, stability, or the choice of vehicle can lead to inconsistent drug exposure. The method of oral administration (e.g., gavage vs. voluntary ingestion) can also affect absorption rates.[7]

  • Diet and Gut Microbiome: The composition of the diet and the gut microbiome can influence drug metabolism and absorption, contributing to inter-individual differences in response.

  • Stress: Stress during handling and dosing can significantly impact gastrointestinal motility and may confound the effects of Alverine.

Q3: Our in vivo results with this compound are not correlating well with our in vitro data. Why might this be?

A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. For this compound, this could be due to:

  • Complex In Vivo Metabolism: The drug is primarily metabolized in the liver, and its metabolites may have different activity profiles than the parent compound.[2] In vitro systems may not fully recapitulate this metabolic processing.

  • Systemic vs. Local Effects: In vitro studies often assess the direct effect on isolated tissues, while in vivo administration involves absorption, distribution, and potential systemic effects that can influence the local concentration and activity at the target site.

  • Neuro-hormonal Influences: The in vivo environment includes complex neuro-hormonal regulation of gut function that is absent in isolated tissue preparations. Alverine's interaction with serotonin receptors highlights the importance of these systemic factors.[1][2]

Troubleshooting Guides

Guide 1: Addressing Formulation and Dosing Inconsistencies

This guide provides a systematic approach to identifying and resolving issues related to the formulation and administration of this compound in animal studies.

Table 1: Troubleshooting Formulation and Dosing

Potential Issue Recommended Action Rationale
Poor Solubility/Precipitation 1. Verify the solubility of this compound in the chosen vehicle. 2. Consider using a co-solvent or a different salt form (e.g., citrate) if solubility is an issue. 3. Prepare fresh formulations for each experiment.[7]Inconsistent solubility leads to variable dosing and absorption.
Inaccurate Dosing 1. Ensure accurate calibration of dosing equipment. 2. For oral gavage, use appropriate needle size and technique to minimize stress and ensure delivery to the stomach.Precise dosing is fundamental for reproducible results.
Variable Absorption 1. Standardize the fasting period for animals before dosing. 2. Consider alternative, less stressful oral dosing methods, such as voluntary ingestion in a palatable vehicle.[7][8]Food in the GI tract can affect drug absorption. Stress from gavage can alter gut motility.
Vehicle Effects 1. Include a vehicle-only control group in all experiments. 2. If using a complex vehicle, ensure it does not have its own effects on gastrointestinal motility.The vehicle itself can have biological effects that may be misinterpreted as a drug effect.
Guide 2: Optimizing Animal Models and Experimental Design

This section focuses on the selection of appropriate animal models and the design of robust experimental protocols to minimize variability.

Table 2: Animal Model and Experimental Design Considerations

Factor Recommendation Justification
Animal Model 1. Select a model that is well-characterized for gastrointestinal research. Guinea pigs are often used for smooth muscle studies.[5] 2. Justify the choice of species and strain based on relevance to the human condition being modeled.Different species and strains can have significant physiological and metabolic differences.
Acclimatization 1. Allow for an adequate acclimatization period for the animals to the housing and handling procedures.Reduces stress-induced physiological changes that can affect experimental outcomes.
Baseline Measurements 1. Obtain baseline measurements of the parameters of interest (e.g., fecal output, gastrointestinal transit time) before drug administration.Allows each animal to serve as its own control, reducing inter-individual variability.
Endpoint Selection 1. Choose objective and quantifiable endpoints (e.g., charcoal meal transit distance, electromyography of intestinal muscle). 2. Be aware of Alverine's potential to have different effects on spontaneous versus evoked contractions and select endpoints accordingly.[4][5]Subjective endpoints can introduce bias and variability. The choice of endpoint should align with the drug's known mechanism of action.
Randomization & Blinding 1. Randomize animals to treatment groups. 2. Blind the investigators to the treatment allocation during the experiment and data analysis.Minimizes selection bias and observer bias.

Experimental Protocols & Methodologies

Protocol 1: Assessment of In Vivo Antispasmodic Activity (Charcoal Meal Test)

This protocol is a standard method for evaluating the effect of a substance on gastrointestinal motility in rodents.

  • Animals: Male Wistar rats (200-250g).

  • Housing: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Fasting: Fast animals for 18 hours prior to the experiment, with free access to water.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Dosing:

    • Divide animals into groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer the test substance or vehicle orally by gavage.

  • Charcoal Meal Administration: 30 minutes after drug administration, administer 1 ml of a 10% charcoal suspension in 5% gum acacia orally.

  • Euthanasia and Measurement: 30 minutes after charcoal administration, euthanize the animals by cervical dislocation.

  • Data Collection: Carefully dissect the abdomen and expose the small intestine. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculation: Express the intestinal transit as a percentage of the total length of the small intestine.

Visualizations

Signaling Pathways and Experimental Workflows

Alverine_Mechanism_of_Action cluster_cell Cellular Level cluster_system Systemic Level Alverine This compound SMC Smooth Muscle Cell Alverine->SMC Direct Effect Ca_Channel L-type Ca²⁺ Channel Alverine->Ca_Channel Inhibits Serotonin_Receptor 5-HT1A Receptor Alverine->Serotonin_Receptor Antagonizes Contraction Muscle Contraction ↓ SMC->Contraction Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx Sensitivity Visceral Sensitivity ↓ Serotonin_Receptor->Sensitivity Relaxation Muscle Relaxation ↑

Caption: Mechanism of Action of this compound.

Troubleshooting_Workflow Start Inconsistent In Vivo Results Check_Formulation Review Formulation & Dosing Protocol Start->Check_Formulation Check_Model Evaluate Animal Model & Experimental Design Start->Check_Model Formulation_OK Formulation Consistent? Check_Formulation->Formulation_OK Model_OK Model Appropriate? Check_Model->Model_OK Formulation_OK->Model_OK Yes Optimize_Formulation Optimize Formulation (Solubility, Vehicle) Formulation_OK->Optimize_Formulation No Refine_Dosing Refine Dosing Technique (e.g., reduce stress) Formulation_OK->Refine_Dosing Partially Reconsider_Model Reconsider Animal Model/Strain Model_OK->Reconsider_Model No Improve_Design Improve Experimental Design (Endpoints, Blinding) Model_OK->Improve_Design Partially Re_Run Re-run Experiment Model_OK->Re_Run Yes Optimize_Formulation->Re_Run Refine_Dosing->Re_Run Reconsider_Model->Re_Run Improve_Design->Re_Run

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Workflow Start Start: Animal Acclimatization Fasting 18h Fasting Start->Fasting Grouping Randomize into Groups Fasting->Grouping Dosing Oral Dosing (Vehicle/Alverine) Grouping->Dosing Wait1 Wait 30 min Dosing->Wait1 Charcoal Administer Charcoal Meal Wait1->Charcoal Wait2 Wait 30 min Charcoal->Wait2 Euthanasia Euthanasia & Dissection Wait2->Euthanasia Measurement Measure Intestinal Transit Euthanasia->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Charcoal meal test experimental workflow.

References

Stabilizing Alverine tartrate in cell culture media for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers using Alverine tartrate in long-term cell culture experiments. Due to the limited specific data on this compound's stability in cell culture media, this guide focuses on providing the tools and methodologies for you to determine its stability in your specific experimental system and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a smooth muscle relaxant. Its primary mechanism of action is to directly act on the smooth muscle, causing it to relax. This effect is beneficial in conditions characterized by muscle spasms in the gut, such as irritable bowel syndrome (IBS). While the exact molecular pathway can be complex, it is known to influence L-type Ca2+ channels.

Q2: I'm planning a long-term experiment with this compound in cell culture. Should I be concerned about its stability?

Yes, the stability of any compound in cell culture media over long periods is a valid concern. The complex composition of cell culture media, along with physiological temperature and pH, can lead to the degradation of the compound, potentially affecting the accuracy and reproducibility of your results. Factors such as the specific cell line, media components, and incubation time can all influence the stability of this compound.

Q3: What are the potential degradation pathways for this compound in my cell culture medium?

Alverine is a tertiary amine.[1] While specific degradation pathways in cell culture have not been extensively documented, tertiary amines can be susceptible to oxidation. Additionally, the tartrate salt itself can be affected by the pH of the medium. It is also possible for components of the media or cellular metabolic processes to contribute to its degradation.

Q4: How can I assess the stability of this compound in my specific cell culture setup?

The most reliable method to assess the stability of this compound is to perform a stability study under your experimental conditions. This typically involves incubating this compound in your cell culture medium (with and without cells) for the duration of your experiment and measuring its concentration at different time points using an analytical technique like High-Performance Liquid Chromatography (HPLC).

Q5: What are some general strategies to improve the stability of this compound in cell culture?

Several strategies can be employed to enhance the stability of compounds in cell culture media:

  • pH and Temperature Control: Ensure the pH of your culture medium is stable and appropriate for your cells, as pH can influence the stability of many compounds.[2][3] Similarly, maintaining a constant and optimal temperature is crucial.

  • Use of Stabilizing Agents:

    • Antioxidants: Since tertiary amines can be prone to oxidation, the addition of antioxidants to the culture medium could potentially mitigate degradation.[4][5][6]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, protecting them from degradation and improving solubility.[7][8][9][10]

    • Liposomes: Encapsulating this compound in liposomes can protect it from the aqueous environment of the cell culture medium and control its release.[11][12][13][14]

  • Minimize Exposure to Light: Some compounds are light-sensitive. It is good practice to protect your media and stock solutions from direct light.

  • Fresh Preparation: Prepare this compound solutions fresh before each experiment whenever possible. If you need to use a stock solution, conduct a stability study on the stored stock as well.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or unexpected experimental results over time. Degradation of this compound in the cell culture medium.1. Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocol below). 2. Analyze samples at different time points to determine the rate of degradation. 3. Consider implementing one of the stabilization strategies mentioned in the FAQs (e.g., adding antioxidants, using cyclodextrins).
Precipitate forms in the this compound stock solution or in the culture medium after addition. Poor solubility or instability of the compound at the working concentration or in the specific medium.1. Check the solubility of this compound in your solvent and cell culture medium. 2. Consider using a solubilizing agent like cyclodextrins.[7][8][9][10] 3. Adjust the pH of the stock solution if it is compatible with your experimental design.
Loss of biological activity of this compound in the experiment. Degradation of the active compound into inactive metabolites or degradation products.1. Confirm the identity and purity of your this compound stock. 2. Use a stability-indicating analytical method (like HPLC) to not only quantify the parent compound but also to detect potential degradation products. 3. If degradation is confirmed, explore stabilization methods.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media using HPLC

This protocol provides a general framework. Specific parameters such as the HPLC column, mobile phase, and gradient may need to be optimized for your specific equipment and this compound formulation.

1. Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Phosphate Buffered Saline (PBS)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Solvents for mobile phase (e.g., acetonitrile, water, formic acid - HPLC grade)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

2. Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Spike Cell Culture Medium: Add the this compound stock solution to your complete cell culture medium to achieve the final working concentration used in your experiments. Prepare enough volume for all time points.

  • Set up Experimental Conditions:

    • Acellular Condition: Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point. This will assess the chemical stability in the medium itself.

    • Cellular Condition: Seed your cells in culture plates or flasks. Once they have reached the desired confluency, replace the medium with the this compound-spiked medium.

  • Incubation: Place all samples (acellular and cellular) in a 37°C, 5% CO2 incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), collect aliquots from both the acellular and cellular conditions.

    • For the cellular condition, collect the supernatant (cell culture medium).

  • Sample Preparation for HPLC:

    • Centrifuge the collected samples to remove any cells or debris.

    • If necessary, dilute the samples with the mobile phase to fall within the linear range of your HPLC calibration curve.

    • Filter the samples through a 0.22 µm syringe filter before injecting them into the HPLC system.

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation of the this compound peak from other components in the medium.

    • Create a calibration curve using known concentrations of this compound.

    • Inject the prepared samples and quantify the concentration of this compound at each time point by comparing the peak area to the calibration curve.

  • Data Analysis: Plot the concentration of this compound versus time for both acellular and cellular conditions. This will give you the degradation profile of the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_media Spike Cell Culture Medium prep_stock->spike_media acellular Acellular (Medium Only) spike_media->acellular cellular Cellular (With Cells) spike_media->cellular sample_collection Sample Collection at Time Points acellular->sample_collection cellular->sample_collection hplc_prep Sample Prep for HPLC sample_collection->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis & Degradation Profile hplc_analysis->data_analysis signaling_pathway cluster_cell Smooth Muscle Cell alverine This compound ca_channel L-type Ca2+ Channel alverine->ca_channel Inhibits relaxation Muscle Relaxation alverine->relaxation ca_influx Ca2+ Influx ca_channel->ca_influx Mediates contraction Muscle Contraction ca_influx->contraction

References

Addressing the transient effects of high concentrations of Alverine tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with high concentrations of Alverine tartrate. The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected and transient changes in cell morphology shortly after adding high concentrations of this compound. What could be the cause?

A1: This is likely due to the physicochemical properties of this compound. Alverine citrate is described as being only slightly soluble in water.[1] When a high concentration of a poorly soluble compound is added to aqueous cell culture media, it can lead to the formation of microscopic precipitates. These particles can cause transient physical stress to cells upon contact, leading to temporary changes in morphology. Ensure your stock solution is fully dissolved and consider the final concentration in your media to avoid precipitation.[2]

Q2: My experimental results are inconsistent when using high concentrations of this compound. Why might this be happening?

A2: Inconsistent results often stem from issues with compound solubility and stability.[3] If this compound is not completely dissolved in your stock solution or if it precipitates upon dilution in your culture medium, the actual concentration your cells are exposed to will vary between experiments. This is a common issue with poorly water-soluble drugs.[3][4] It is crucial to have a consistent and validated method for preparing your this compound solutions.

Q3: I've noticed a decrease in cell viability at high concentrations of this compound that doesn't seem to follow a typical dose-response curve. What could explain this?

A3: Non-linear dose-response curves can be indicative of off-target effects or experimental artifacts.[5] At high concentrations, this compound may be precipitating in the culture, leading to localized areas of extremely high concentration and causing acute, non-specific cytotoxicity. Additionally, Alverine is known to interact with calcium channels and serotonin receptors.[5][6][7] At high concentrations, it may engage other targets in a non-specific manner, leading to complex and unpredictable effects on cell viability. One study showed low cytotoxicity up to 200 μM in RAW264.7 and HEK293 cells, so significant cell death at concentrations around this level might warrant investigation of your experimental setup.

Q4: How can I be sure that the observed effects are due to the pharmacological action of this compound and not a result of its physical properties at high concentrations?

A4: This is a critical consideration. To distinguish between pharmacological effects and artifacts, you can include several controls in your experiments. A "vehicle" control with the solvent used to dissolve the this compound is essential. Additionally, you could try to find a structurally similar but pharmacologically inactive compound to use as a negative control. If possible, synthesizing a more soluble salt of Alverine could also help determine if the observed effects are related to its poor solubility.

Troubleshooting Guides

Issue 1: Precipitate Formation in Cell Culture Media

Symptoms:

  • Visible particles or cloudiness in the culture media after adding this compound.

  • Inconsistent results between wells or plates.

  • Transient changes in cell morphology or viability.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the cell culture medium.[2]

  • The stock solution was not fully dissolved before being added to the media.

  • Temperature changes affecting solubility.[2]

  • Interaction with components in the media, leading to precipitation.[8][9]

Solutions:

  • Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[10] Ensure the compound is fully dissolved by gentle warming and vortexing.

  • Control Final Solvent Concentration: When diluting the stock solution into your culture media, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Pre-warm Media: Add the this compound stock solution to pre-warmed culture media to minimize temperature-related precipitation.[2]

  • Increase Solubilization: For persistent issues, consider the use of solubilizing agents, though be mindful of their potential effects on your experimental system.[4]

Issue 2: Inconsistent or Non-Reproducible Experimental Data

Symptoms:

  • High variability in readouts (e.g., cell viability, signaling pathway activation) between replicate experiments.

  • Difficulty in obtaining a clear dose-response relationship.

Possible Causes:

  • Uneven distribution of this compound due to precipitation.

  • Degradation of the compound in the culture media over the course of the experiment.

  • Inconsistent preparation of this compound solutions.

Solutions:

  • Vortex Before Use: Always vortex your stock solution before diluting it to ensure it is homogenous.

  • Serial Dilutions: Prepare serial dilutions of your stock solution to achieve the desired final concentrations, rather than adding very small volumes of a highly concentrated stock directly to your media.

  • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid issues with compound degradation.

  • Solubility Testing: Before conducting your cell-based assays, perform a simple solubility test by preparing your highest concentration in media and visually inspecting for precipitation over time.

Quantitative Data Summary

The following table summarizes data from a study on the anti-inflammatory effects of Alverine in RAW264.7 macrophage cells.

Concentration of AlverineInhibition of NO Production (LPS-stimulated)Cell Viability (%)
50 µMNot specified>95%
100 µMNot specified>95%
200 µMUp to 61%~95%

Data extracted from a study on the anti-inflammatory functions of Alverine.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol: Application of this compound to Cell Culture
  • Thaw Stock: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. Ensure thorough mixing at each dilution step.

  • Cell Treatment: Remove the existing media from your cell culture plates and replace it with the media containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired experimental duration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Alverine Tartrate Stock (in DMSO) dilute Serial Dilutions in Culture Media stock->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay (e.g., Viability, Signaling) incubate->assay data Data Analysis assay->data

Caption: Experimental workflow for in vitro studies with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects alverine This compound (High Concentration) ca_channel L-type Ca2+ Channels alverine->ca_channel Inhibits ht1a 5-HT1A Receptors alverine->ht1a Antagonizes ca_influx Inhibition of Ca2+ Influx ca_channel->ca_influx receptor_antagonism Receptor Antagonism ht1a->receptor_antagonism smooth_muscle Smooth Muscle Relaxation ca_influx->smooth_muscle

Caption: Known signaling pathways affected by Alverine citrate.

References

Identifying and mitigating off-target effects of Alverine tartrate in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alverine tartrate in vitro. The information is designed to help identify and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a smooth muscle relaxant. Its mechanism of action involves the modulation of L-type calcium channels and a reduction in the sensitivity of contractile proteins to calcium. It also acts as an antagonist at 5-HT1A receptors, which contributes to its effects on visceral sensitivity.[1][2] A notable characteristic of Alverine is its paradoxical ability to enhance spontaneous smooth muscle activity while suppressing activity that is evoked by stimuli.[1][3][4]

Q2: What are the known or potential off-target effects of this compound?

Beyond its primary targets, in vitro studies have suggested several off-target effects for this compound that researchers should be aware of:

  • Src Kinase Inhibition: Alverine has been shown to possess anti-inflammatory properties by directly targeting and inhibiting Src kinase, a key component of the NF-κB signaling pathway.[3]

  • Muscarinic and P2X Purinoceptor Inhibition: Studies have indicated that Alverine can suppress cellular activity initiated by the activation of muscarinic and P2X purinoceptors.

  • Potential Rho Kinase Pathway Interaction: Some experimental evidence suggests a possible interaction of Alverine with the Rho kinase pathway, which is involved in regulating smooth muscle contraction.

  • Enhancement of Proteasome Inhibitor Cytotoxicity: In breast cancer cell lines, Alverine citrate has been observed to enhance the cytotoxic effects of the proteasome inhibitor MG132.

Q3: How can I pro-actively screen for off-target effects of this compound in my in vitro model?

To comprehensively assess the off-target profile of this compound, consider employing a tiered screening approach:

  • Broad Panel Screening: Utilize a commercially available safety pharmacology panel (e.g., Eurofins SafetyScreen77) to screen this compound against a wide array of receptors, ion channels, enzymes, and transporters at a fixed concentration. This provides a broad overview of potential off-target interactions.

  • Dose-Response Studies: For any "hits" identified in the broad panel screen, perform concentration-response experiments to determine the potency (IC50 or EC50) of this compound at these off-targets.

  • Functional Cell-Based Assays: For confirmed off-target interactions, use functional assays (e.g., calcium flux for GPCRs, patch clamp for ion channels, kinase activity assays) to understand the downstream cellular consequences of these interactions.

Troubleshooting Guides

Issue 1: Unexpected Changes in Inflammatory Signaling Pathways

Symptoms:

  • Alterations in the expression of inflammatory cytokines (e.g., TNF-α, IL-6).

  • Changes in NF-κB activity or phosphorylation status of proteins in the NF-κB pathway.

Possible Cause:

  • This compound may be inhibiting Src kinase, leading to a downstream reduction in NF-κB signaling.

Mitigation and Investigation Strategies:

StrategyExperimental ProtocolExpected Outcome
Confirm Src Inhibition Perform an in vitro kinase assay using recombinant Src protein and varying concentrations of this compound.A dose-dependent decrease in Src kinase activity will be observed.
Assess NF-κB Activity Utilize a luciferase reporter assay with an NF-κB response element in cells treated with this compound and an inflammatory stimulus (e.g., LPS).A reduction in luciferase activity, indicative of decreased NF-κB transcriptional activity, should be seen in Alverine-treated cells.
Titrate Alverine Concentration Determine the lowest effective concentration of this compound for your primary endpoint and use this concentration to minimize off-target Src inhibition.Identify a therapeutic window where the primary effect is maximized and the off-target effect is minimized.
Use a More Specific Agonist/Antagonist If the goal is to modulate the primary target of Alverine without affecting inflammatory pathways, consider using a more specific pharmacological tool for that target.The desired primary effect is observed without the confounding changes in inflammatory signaling.
Issue 2: Unexplained Effects on Smooth Muscle Contraction or Cell Motility

Symptoms:

  • Anomalous smooth muscle contraction or relaxation patterns that cannot be solely attributed to L-type calcium channel modulation.

  • Unexpected changes in cell migration or cytoskeletal organization in non-muscle cells.

Possible Cause:

  • This compound may be interacting with the Rho kinase pathway.

  • The compound could be affecting muscarinic or P2X purinoceptors, which also play a role in smooth muscle function.

Mitigation and Investigation Strategies:

StrategyExperimental ProtocolExpected Outcome
Investigate Rho Kinase Involvement Perform a Rho kinase activity assay in the presence of this compound.A change in Rho kinase activity would suggest an interaction.
Receptor Binding Assays Conduct competitive radioligand binding assays for relevant muscarinic (e.g., M2, M3) and P2X receptor subtypes.Displacement of the radioligand by this compound will indicate direct binding.
Functional Receptor Assays Use cell lines expressing specific muscarinic or P2X receptors and measure downstream signaling (e.g., calcium flux) in response to their respective agonists in the presence and absence of this compound.Inhibition of the agonist-induced response by Alverine will confirm a functional off-target effect.
Selective Antagonists Use selective antagonists for muscarinic and P2X receptors in your experimental system to see if they can block the unexpected effects of Alverine.If the unexpected effects are blocked, it points to the involvement of these receptors.
Issue 3: Discrepancies in Cell Viability Assays

Symptoms:

  • Higher than expected cytotoxicity, especially when co-administered with other compounds.

  • Conflicting results between different types of cell viability assays (e.g., metabolic vs. membrane integrity).

Possible Cause:

  • This compound may be sensitizing cells to other stressors, such as proteasome inhibitors.

  • The compound might be interfering with the assay chemistry itself.

Mitigation and Investigation Strategies:

StrategyExperimental ProtocolExpected Outcome
Orthogonal Viability Assays Run at least two different cell viability assays based on different principles (e.g., MTT for metabolic activity and a dye-exclusion assay like Trypan Blue for membrane integrity).Consistent results across different assay platforms will increase confidence in the data.
Assay Interference Check Run the viability assay in a cell-free system with this compound to check for direct effects on the assay reagents.No change in signal in the cell-free system indicates that the compound is not directly interfering with the assay.
Dose-Response Matrix If co-administering this compound with another compound, perform a dose-response matrix experiment to look for synergistic or additive cytotoxic effects.This will help to characterize the nature of the interaction and identify concentrations where the effect is minimized.
Mechanism of Cell Death Analysis Use assays for apoptosis (e.g., caspase activity, Annexin V staining) and necrosis to understand how this compound might be inducing or enhancing cell death.Elucidation of the cell death pathway will provide a more complete picture of the compound's cytotoxic potential.

Experimental Protocols

In Vitro Src Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on Src kinase activity.

Materials:

  • Recombinant human Src kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also prepare a vehicle control (DMSO) and a no-inhibitor control.

  • In a 384-well plate, add 2.5 µL of the peptide substrate and 2.5 µL of the this compound dilution or control.

  • Add 5 µL of Src kinase solution to each well.

  • Initiate the reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Calcium Flux Assay for GPCRs

Objective: To assess the functional effect of this compound on a Gq-coupled GPCR (e.g., M3 muscarinic receptor).

Materials:

  • HEK293 cells stably expressing the M3 muscarinic receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-8 AM calcium indicator dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Acetylcholine (M3 receptor agonist).

  • This compound stock solution (in DMSO).

  • 96-well black, clear-bottom microplates.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Seed the M3-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.

  • Prepare the Fluo-8 AM dye loading solution according to the manufacturer's protocol.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 60 minutes.

  • Wash the cells with assay buffer.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the cells and incubate at room temperature for 15-30 minutes.

  • Place the plate in the fluorescent plate reader and begin recording baseline fluorescence.

  • Inject acetylcholine at a final concentration equal to its EC80 and continue recording the fluorescence signal.

  • Analyze the data to determine the effect of this compound on the acetylcholine-induced calcium flux.

Visualizations

Alverine_Off_Target_Workflow cluster_identification Phase 1: Identification cluster_confirmation Phase 2: Confirmation & Characterization cluster_mitigation Phase 3: Mitigation hts High-Throughput Screening (Safety Pharmacology Panel) hits Potential Off-Target 'Hits' hts->hits Identifies dose_response Dose-Response Assays (e.g., Radioligand Binding) hits->dose_response Leads to functional_assays Functional Cell-Based Assays (e.g., Calcium Flux, Kinase Assay) dose_response->functional_assays Informs concentration Optimize Compound Concentration functional_assays->concentration orthogonal Use Orthogonal Assays functional_assays->orthogonal specific_tools Employ More Specific Tools functional_assays->specific_tools

Caption: Workflow for identifying and mitigating off-target effects.

Alverine_Src_Inhibition_Pathway lps LPS tlr4 TLR4 lps->tlr4 src Src Kinase tlr4->src nfkb_pathway NF-κB Pathway (p65/p50 activation) src->nfkb_pathway inflammatory_genes Inflammatory Gene Expression (TNF-α, iNOS) nfkb_pathway->inflammatory_genes alverine This compound alverine->src Inhibits

Caption: Alverine's off-target inhibition of the Src/NF-κB pathway.

References

Impact of Alverine tartrate's polymorphic forms on experimental reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature does not contain specific studies on the polymorphic forms of Alverine tartrate. The following information is based on the known properties of the related salt, Alverine citrate, and general principles of polymorphism in active pharmaceutical ingredients (APIs). Researchers should consider this lack of specific data when designing and interpreting experiments.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to the polymorphic forms of this compound and their impact on experimental reproducibility.

I. Troubleshooting Guides

Issue 1: Inconsistent Results in Dissolution and Bioavailability Studies

Question: My dissolution profiles and bioavailability data for different batches of this compound are highly variable. Could polymorphism be the cause?

Answer: Yes, polymorphism is a likely contributor to this variability. Different polymorphic forms of an API can exhibit distinct solubilities and dissolution rates, which directly impact bioavailability.

Troubleshooting Steps:

  • Polymorph Screening:

    • Conduct a thorough polymorphic screen on each batch of this compound. Key techniques include:

      • Powder X-ray Diffraction (PXRD): To identify different crystal lattice structures.

      • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

      • Thermogravimetric Analysis (TGA): To assess solvent/hydrate content.

      • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To identify differences in molecular vibrations indicative of different polymorphic forms.

      • Scanning Electron Microscopy (SEM): To observe crystal habit and morphology.

  • Solubility and Dissolution Testing:

    • Perform comparative solubility and dissolution studies on each identified polymorph under identical conditions (e.g., pH, temperature, agitation speed).

  • Controlled Crystallization:

    • If multiple polymorphs are identified, develop a controlled crystallization process to consistently produce the desired, most stable polymorph. Document all parameters meticulously (e.g., solvent system, temperature, cooling rate, stirring speed).

  • Batch-to-Batch Characterization:

    • Implement routine characterization of each new batch of this compound using at least one primary technique (e.g., PXRD) to ensure polymorphic consistency.

Issue 2: Unexpected Changes in Physical Properties During Storage or Processing

Question: I've observed changes in the flowability and compressibility of my this compound powder after storage/milling. Could this be related to polymorphism?

Answer: Absolutely. Polymorphic transformations can be induced by mechanical stress (e.g., grinding, compression) and changes in temperature and humidity during storage. These transformations can alter the physical properties of the powder.

Troubleshooting Steps:

  • Stability Studies:

    • Conduct forced degradation and long-term stability studies on your this compound samples under various conditions (e.g., high humidity, elevated temperature, light exposure).

    • Analyze the samples at regular intervals using techniques like PXRD and DSC to monitor for any polymorphic changes.

  • Process Parameter Evaluation:

    • Carefully evaluate the impact of manufacturing processes such as milling, granulation, and compaction on the polymorphic form of this compound.

    • Characterize the material before and after each processing step to identify any transformations.

  • Excipient Compatibility Studies:

    • Assess the compatibility of this compound with your chosen excipients, as some excipients can influence the stability of a particular polymorphic form.

II. Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it important for a drug substance like this compound?

A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different structures are called polymorphs. For a drug substance, polymorphism is critical because different polymorphs can have significantly different physicochemical properties, including:

  • Solubility and dissolution rate

  • Melting point

  • Stability (physical and chemical)

  • Hygroscopicity

  • Mechanical properties (e.g., flowability, compressibility)

These differences can directly impact the drug's bioavailability, manufacturability, and shelf-life, leading to variations in therapeutic efficacy and safety.

Q2: A recent study on Alverine citrate from three different commercial sources showed they were all the same polymorphic form (Form I). Does this mean this compound is also likely to have only one polymorph?

A2: Not necessarily. The polymorphic behavior of a drug is highly dependent on its salt form. The tartrate salt of Alverine will have different crystal packing and intermolecular interactions compared to the citrate salt, which could lead to a different polymorphic landscape. A separate, thorough polymorphic screening of this compound is essential.[1]

Q3: How can I ensure the reproducibility of my experiments when working with a potentially polymorphic compound like this compound?

A3: To ensure experimental reproducibility, you should:

  • Source from a single, reliable supplier: If possible, use this compound from the same batch for a series of related experiments.

  • Characterize each new batch: Perform at least a basic characterization (e.g., PXRD, DSC) on every new batch to confirm its polymorphic identity.

  • Maintain consistent storage conditions: Store your this compound in a controlled environment (temperature and humidity) to prevent any unwanted polymorphic transformations.

  • Document everything: Keep detailed records of batch numbers, characterization data, and storage conditions for all experiments.

Q4: What are the regulatory expectations regarding polymorphism for a new drug product?

A4: Regulatory agencies like the FDA and EMA require a thorough investigation and understanding of the polymorphic forms of a new drug substance. This includes:

  • A comprehensive polymorph screen.

  • Characterization of all identified polymorphs.

  • Selection and justification of the desired polymorph for the final drug product.

  • Data demonstrating control over the polymorphic form during manufacturing and throughout the product's shelf life.

III. Experimental Protocols

Protocol 1: General Polymorph Screening of this compound

Objective: To identify potential polymorphic forms of this compound.

Methodology:

  • Crystallization from Various Solvents:

    • Dissolve this compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, water) at an elevated temperature to achieve saturation.

    • Allow the solutions to cool slowly to room temperature.

    • Also, perform rapid cooling (crash cooling) experiments.

    • Induce crystallization by evaporation at different temperatures.

    • Attempt slurry conversions by stirring a suspension of the initial solid in different solvents for an extended period.

  • Characterization of Solids:

    • Isolate the resulting solids by filtration and dry them under vacuum.

    • Analyze each solid using PXRD, DSC, and TGA.

    • Compare the resulting data to identify unique crystalline forms.

Protocol 2: Characterization of this compound Polymorphs by Powder X-ray Diffraction (PXRD)

Objective: To obtain the characteristic PXRD pattern for a given form of this compound.

Methodology:

  • Sample Preparation: Gently grind a small amount of the this compound sample to ensure a random orientation of the crystals.

  • Instrument Setup:

    • Use a diffractometer with a Cu Kα radiation source.

    • Set the voltage and current to appropriate values (e.g., 40 kV and 40 mA).

  • Data Collection:

    • Scan the sample over a 2θ range of 5° to 40°.

    • Use a step size of 0.02° and a scan speed of 1°/min.

  • Data Analysis:

    • Process the raw data to identify the peak positions (2θ values) and their relative intensities.

    • The resulting diffractogram serves as a fingerprint for that specific polymorphic form.

IV. Data Presentation

Table 1: Hypothetical Physicochemical Properties of Two this compound Polymorphs

PropertyForm A (Hypothetical)Form B (Hypothetical)
Crystal System MonoclinicOrthorhombic
Melting Point (DSC) 155 °C162 °C
Aqueous Solubility (mg/mL at 25°C) 0.50.2
Dissolution Rate (in pH 6.8 buffer) FasterSlower
Thermodynamic Stability MetastableStable
PXRD Peaks (2θ) 8.5°, 12.3°, 18.9°, 21.7°9.1°, 14.5°, 19.8°, 25.2°

Note: This table is for illustrative purposes only, as no experimental data for this compound polymorphs is currently available.

V. Signaling Pathways and Experimental Workflows

Diagram 1: Alverine's Mechanism of Action in Smooth Muscle Relaxation

Alverine_Smooth_Muscle_Relaxation Alverine Alverine L_type_Ca_Channel L-type Ca2+ Channels Alverine->L_type_Ca_Channel Inhibits Relaxation Smooth Muscle Relaxation Alverine->Relaxation Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain (MLC) MLCK->Myosin_LC Phosphorylates Phospho_MLC Phosphorylated MLC Contraction Smooth Muscle Contraction Phospho_MLC->Contraction

Caption: Alverine induces smooth muscle relaxation by inhibiting L-type Ca2+ channels.

Diagram 2: Alverine as a 5-HT1A Receptor Antagonist

Alverine_5HT1A_Antagonism Serotonin Serotonin (5-HT) HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor Activates Alverine Alverine Alverine->HT1A_Receptor Blocks Gi_Protein Gi Protein Activation HT1A_Receptor->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Alverine acts as an antagonist at the 5-HT1A receptor, blocking serotonin's effects.

Diagram 3: Experimental Workflow for Investigating Polymorphism Impact

Polymorphism_Workflow Start Start: Receive Alverine Tartrate Batches Screening Polymorph Screening (PXRD, DSC, TGA) Start->Screening Identify Identify Polymorphic Forms (A, B, C...) Screening->Identify Single_Form Single Form Identified Identify->Single_Form   No Multiple_Forms Multiple Forms Identified Identify->Multiple_Forms Yes    Proceed Proceed with Development Single_Form->Proceed Characterize Characterize Each Form: - Solubility - Dissolution - Stability Multiple_Forms->Characterize Select Select Optimal Polymorph Characterize->Select Select->Proceed Optimal Form Selected Control Develop Crystallization Control Strategy Select->Control Control Needed End End Proceed->End Control->Proceed

Caption: A logical workflow for the investigation and control of this compound polymorphism.

References

Technical Support Center: Enhancing Alverine Tartrate Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on specific strategies to improve the bioavailability of Alverine tartrate in animal studies is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on established principles and general strategies for enhancing the oral bioavailability of poorly soluble or poorly permeable drugs. Researchers should adapt these general methodologies to the specific physicochemical properties of this compound and their experimental goals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: We are observing low and variable plasma concentrations of this compound in our rat model after oral administration. What are the potential causes and solutions?

Potential Causes:

  • Low Aqueous Solubility: this compound may have poor solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.

  • Poor Membrane Permeability: The drug may not efficiently cross the intestinal epithelium to enter systemic circulation.

  • Presystemic Metabolism: this compound might be extensively metabolized in the gut wall or the liver (first-pass effect) before reaching systemic circulation.

Troubleshooting Strategies:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

    • Assess its lipophilicity (LogP) to predict its potential for passive diffusion across membranes.

  • Formulation-Based Approaches:

    • Lipid-Based Formulations: These can enhance the absorption of lipophilic drugs by presenting the drug in a solubilized state.[1]

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[1]

    • Use of Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium.[2][3]

    • Nanoformulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution and improve absorption.

FAQ 2: How can we design a simple lipid-based formulation for an initial in vivo screening study in rats?

A straightforward approach is to formulate this compound as a lipid solution or suspension.

Experimental Protocol: Preparation of a Simple Lipid-Based Formulation

  • Excipient Selection: Choose a lipid vehicle (e.g., medium-chain triglycerides like Capryol™ 90), a surfactant (e.g., Cremophor® EL, Polysorbate 80), and a co-surfactant/solubilizer (e.g., Transcutol® HP, PEG 400).

  • Solubility Screening: Determine the solubility of this compound in various individual and mixed excipients to identify a suitable vehicle system.

  • Formulation Preparation:

    • Accurately weigh the required amounts of this compound and the selected excipients.

    • Add this compound to the lipid vehicle and heat gently (e.g., to 40°C) with continuous stirring until a clear solution is formed.

    • If a surfactant or co-surfactant is used, add it to the mixture and stir until homogenous.

    • Allow the formulation to cool to room temperature.

  • In Vivo Administration: Administer the formulation to rats via oral gavage at the desired dose.

Table 1: Example Compositions for Initial Screening of this compound Formulations

Formulation IDThis compound (% w/w)Lipid Vehicle (% w/w)Surfactant (% w/w)Co-surfactant (% w/w)
F1 (Control)1Water00
F2 (Lipid Solution)1Capryol™ 90 (99)00
F3 (SEDDS)1Capryol™ 90 (40)Cremophor® EL (40)Transcutol® HP (19)
FAQ 3: Our initial lipid-based formulation showed a modest improvement in bioavailability. What are the next steps to optimize it?

To further enhance bioavailability, you can develop more sophisticated formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs).

Experimental Protocol: Development and Evaluation of a SEDDS Formulation

  • Excipient Screening: Test the solubility of this compound in a wider range of oils, surfactants, and co-surfactants.

  • Ternary Phase Diagram Construction: To identify the self-emulsifying regions, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant. The goal is to find compositions that form stable micro- or nano-emulsions upon dilution.

  • Droplet Size and Zeta Potential Analysis: Characterize the droplet size and zeta potential of the resulting emulsions after dilution in simulated gastric and intestinal fluids. Smaller droplet sizes (<200 nm) are generally preferred for better absorption.

  • In Vitro Dissolution/Dispersion Testing: Perform dispersion tests in relevant biorelevant media (e.g., FaSSIF, FeSSIF) to assess how well the SEDDS formulation disperses and keeps the drug in a solubilized state.

  • In Vivo Pharmacokinetic Study: Compare the optimized SEDDS formulation against a simple solution or suspension of this compound in a crossover or parallel group animal study (e.g., in rats or rabbits).

Table 2: Comparison of Bioavailability Enhancement Strategies

StrategyAdvantagesDisadvantagesKey Experimental Readouts
Lipid-Based Formulations (e.g., SEDDS) - Enhances solubilization- Protects from degradation- Can bypass first-pass metabolism via lymphatic uptake- Potential for GI side effects with high surfactant concentrations- Formulation stability can be challenging- Droplet size analysis- In vitro dispersion testing- In vivo Cmax, Tmax, AUC
Nanoformulations (e.g., Nanocrystals) - Increases surface area for dissolution- Can improve permeability- Manufacturing scalability can be complex- Potential for particle aggregation- Particle size and distribution- Dissolution rate- In vivo pharmacokinetic profile
Permeation Enhancers - Directly increases intestinal permeability- Potential for cytotoxicity and disruption of barrier function- Transient effect- Transepithelial electrical resistance (TEER) in Caco-2 cell model- In vivo bioavailability studies

Visualizations

G cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study formulation Prepare this compound Formulations (e.g., Control, Lipid-Based, Nano) characterization In Vitro Characterization (Solubility, Particle Size, Dissolution) formulation->characterization dosing Oral Administration to Animal Model (e.g., Rats) characterization->dosing Select promising formulations sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk pk->formulation Iterate and Optimize Formulation

Caption: Experimental workflow for evaluating new this compound formulations.

G cluster_causes Potential Causes cluster_strategies Enhancement Strategies start Low Oral Bioavailability of this compound solubility Poor Aqueous Solubility start->solubility permeability Low Intestinal Permeability start->permeability metabolism High First-Pass Metabolism start->metabolism lipid Lipid-Based Formulations (SEDDS) solubility->lipid nano Nanoformulations (e.g., Nanocrystals) solubility->nano permeability->lipid enhancers Permeation Enhancers permeability->enhancers metabolism->lipid (via lymphatic uptake) end Improved Bioavailability lipid->end nano->end enhancers->end

References

Navigating the Dichotomy: A Technical Guide to Alverine Tartrate's Paradoxical Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and experimentally addressing the paradoxical effects of Alverine tartrate. This compound, a smooth muscle relaxant, is known to exhibit contradictory physiological responses, enhancing spontaneous muscle contractions while simultaneously suppressing evoked ones. This guide offers detailed troubleshooting, experimental protocols, and data interpretation to refine your experimental design and navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's paradoxical effects on smooth muscle?

A1: this compound's paradoxical nature stems from its dual mechanism of action. It can increase spontaneous smooth muscle contractions by inhibiting the inactivation of L-type Ca2+ channels, which leads to an increased influx of calcium ions (Ca2+) during action potentials.[1][2][3] Simultaneously, it suppresses contractions evoked by stimuli such as acetylcholine or high potassium by reducing the sensitivity of the contractile proteins to Ca2+, an effect similar to that of Rho kinase inhibitors.[1][2][3]

Q2: I am observing an unexpected increase in the frequency and amplitude of spontaneous contractions after applying this compound. Is this a normal response?

A2: Yes, this is a documented paradoxical effect. Alverine has been shown to increase the frequency and amplitude of spontaneous action potentials and the associated transient increases in intracellular Ca2+, leading to enhanced spontaneous contractions.[1][3] This is thought to be due to the inhibition of L-type Ca2+ channel inactivation.[1][2][3]

Q3: Why does this compound inhibit contractions that I induce with an agonist, even though it enhances spontaneous activity?

A3: This is the other side of its paradoxical action. This compound can suppress evoked contractions by inhibiting the sensitivity of the contractile machinery to calcium, likely through the inhibition of the Rho kinase pathway.[1][2] This means that even with sufficient intracellular Ca2+ released by the agonist, the muscle's ability to contract is diminished.

Q4: What concentration of this compound is typically used to observe these paradoxical effects?

A4: A concentration of 10 μM this compound has been shown to be effective in eliciting the paradoxical enhancement of spontaneous contractions and suppression of evoked contractions in guinea-pig detrusor smooth muscle.[1][3]

Q5: Are there any other known cellular targets of this compound that could influence my results?

A5: Yes, besides its effects on calcium channels and Rho kinase, this compound is also known to be a 5-HT1A receptor antagonist.[4][5] This could be a relevant consideration depending on your experimental model and the specific signaling pathways you are investigating.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound on spontaneous or evoked contractions. Inappropriate Concentration: The concentration of this compound may be too low or too high.Perform a dose-response curve to determine the optimal concentration for your specific tissue and experimental conditions. Start with a concentration around 10 μM as a reference.
Tissue Viability: The smooth muscle tissue may have lost its viability.Ensure proper tissue handling, oxygenation, and temperature control throughout the experiment. Regularly check the tissue's responsiveness to a known contractile agent before and after the experiment.
This compound only shows an inhibitory effect, with no enhancement of spontaneous contractions. Dominance of Ca2+ Sensitization Pathway: In your specific tissue or under your experimental conditions, the inhibitory effect on Ca2+ sensitization might be masking the enhancement of spontaneous activity.Investigate the role of the Rho kinase pathway by using a specific Rho kinase inhibitor (e.g., Y-27632) as a positive control for the inhibitory effect. This can help dissect the two opposing actions of Alverine.
Low Basal Spontaneous Activity: The baseline level of spontaneous contractions in your preparation may be too low to observe a significant enhancement.Ensure the tissue is under optimal passive tension to elicit spontaneous activity. You may also need to screen different smooth muscle preparations, as the level of spontaneous activity can vary.
Variability in the magnitude of the paradoxical effects between experiments. Inconsistent Experimental Conditions: Minor variations in temperature, pH, or agonist concentrations can lead to significant differences in results.Strictly standardize all experimental parameters. Prepare fresh solutions for each experiment and calibrate equipment regularly.
Biological Variability: There can be inherent biological differences between animals or tissue preparations.Increase the sample size (n number) to account for biological variability and ensure statistical power.

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Spontaneous and Evoked Smooth Muscle Contractions

Objective: To simultaneously measure the effect of this compound on spontaneous and electrically-evoked contractions in an isolated smooth muscle strip.

Methodology:

  • Tissue Preparation:

    • Euthanize a guinea pig according to approved ethical guidelines.

    • Dissect the urinary bladder and place it in cold, oxygenated Krebs solution (see composition below).

    • Isolate a small strip of detrusor smooth muscle (approximately 1-2 mm wide and 5-7 mm long).

  • Organ Bath Setup:

    • Mount the muscle strip in a 10 mL organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

  • Recording Spontaneous and Evoked Contractions:

    • Record baseline spontaneous contractile activity for at least 20 minutes.

    • To elicit evoked contractions, apply electrical field stimulation (EFS) with platinum electrodes parallel to the muscle strip. Use parameters such as 80 V, 0.5 ms pulse duration, at a frequency of 20 Hz for 5 seconds, every 2 minutes.

  • Application of this compound:

    • Add this compound to the organ bath to achieve the desired final concentration (e.g., 10 μM).

    • Continue to record both spontaneous and EFS-evoked contractions for at least 30-40 minutes to observe the full effect.

  • Data Analysis:

    • Measure the amplitude and frequency of spontaneous contractions before and after the addition of this compound.

    • Measure the peak amplitude of the EFS-evoked contractions before and after the addition of this compound.

    • Express the changes as a percentage of the baseline values.

Krebs Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

Protocol 2: Assessing the Role of L-type Ca2+ Channels and Rho Kinase in this compound's Action

Objective: To dissect the involvement of L-type Ca2+ channels and the Rho kinase pathway in the paradoxical effects of this compound.

Methodology:

  • Follow the tissue preparation and organ bath setup as described in Protocol 1.

  • Investigating L-type Ca2+ Channels:

    • After recording baseline activity, pre-incubate the tissue with an L-type Ca2+ channel blocker (e.g., 1 μM nifedipine) for 20 minutes.

    • Add this compound (10 μM) in the continued presence of the blocker and observe the effect on spontaneous contractions. A diminished or absent enhancing effect would suggest the involvement of L-type Ca2+ channels.

  • Investigating the Rho Kinase Pathway:

    • After recording baseline evoked contractions (using EFS or a high K+ solution), add a specific Rho kinase inhibitor (e.g., 10 μM Y-27632) to the bath and record the inhibitory effect on the evoked contractions.

    • In a separate experiment, after recording baseline evoked contractions, add this compound (10 μM) and compare its inhibitory effect to that of the Rho kinase inhibitor. A similar pattern of inhibition suggests the involvement of the Rho kinase pathway.

  • High K+ Depolarization:

    • To induce a sustained, Ca2+-dependent contraction, replace the normal Krebs solution with a high K+ Krebs solution (e.g., 40-80 mM KCl, with an equimolar reduction in NaCl).

    • Once a stable contraction is achieved, add this compound and observe for any relaxation, which would indicate an effect on Ca2+ sensitivity.

Quantitative Data Summary

Parameter Control This compound (10 μM) Reference
Spontaneous Contraction Amplitude BaselineIncreased[1][3]
Spontaneous Contraction Frequency BaselineIncreased[1][3]
Evoked Contraction Amplitude (High K+ or ACh) BaselineSuppressed[1][3]
Action Potential Rate of Decay BaselineDecreased[1][3]

Visualizing the Mechanisms

To further clarify the complex signaling involved, the following diagrams illustrate the proposed pathways of this compound's action.

Alverine_Paradoxical_Effects cluster_spontaneous Spontaneous Contraction (Enhanced) cluster_evoked Evoked Contraction (Suppressed) Alverine1 This compound L_type L-type Ca2+ Channel Alverine1->L_type Inhibits inactivation Ca_influx Increased Ca2+ Influx L_type->Ca_influx Spontaneous_Contraction Enhanced Spontaneous Contraction Ca_influx->Spontaneous_Contraction Alverine2 This compound Rho_Kinase Rho Kinase Pathway Alverine2->Rho_Kinase Inhibits Stimulus Stimulus (e.g., ACh, High K+) Stimulus->Rho_Kinase Ca_Sensitivity Decreased Ca2+ Sensitivity of Contractile Proteins Rho_Kinase->Ca_Sensitivity Evoked_Contraction Suppressed Evoked Contraction Ca_Sensitivity->Evoked_Contraction

Caption: Dual mechanisms of this compound's paradoxical effects.

Experimental_Workflow A Isolate Smooth Muscle Strip B Equilibrate in Organ Bath A->B C Record Baseline (Spontaneous & Evoked) B->C D Add this compound C->D E Record Post-Treatment Activity D->E F Data Analysis: Compare Pre vs. Post E->F

Caption: General experimental workflow for studying Alverine's effects.

Troubleshooting_Logic Start Observe Unexpected Result Q1 Is there any effect at all? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is only inhibition observed? A1_Yes->Q2 Sol1 Check Concentration & Tissue Viability A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Variability? Sol2 Investigate Rho Kinase & Basal Activity A2_Yes->Sol2 Sol3 Standardize Conditions & Increase n number A2_No->Sol3

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

Minimizing Alverine tartrate-induced cytotoxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Alverine tartrate-induced cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: My primary cells show a significant decrease in viability after treatment with this compound. What is the potential mechanism of this cytotoxicity?

A1: this compound-induced cytotoxicity in primary cells can be concentration-dependent. While the precise mechanism in all primary cell types is not fully elucidated, studies on related alkaloids suggest that cytotoxicity may be linked to the disruption of mitochondrial function. Specifically, this compound may decrease the mitochondrial membrane potential, a key indicator of cell health. This can trigger a cascade of events leading to apoptosis, or programmed cell death.

Q2: How can I determine if this compound is inducing apoptosis in my primary cell culture?

A2: Apoptosis is a likely mechanism of cell death induced by this compound. You can assess this by measuring the activation of key apoptotic proteins called caspases, particularly caspase-3, which is a central executioner caspase. An increase in caspase-3 activity is a hallmark of apoptosis. You can also assess for changes in mitochondrial membrane potential, another early indicator of apoptosis.

Q3: What strategies can I employ to minimize this compound-induced cytotoxicity without compromising its intended experimental effects?

A3: Several strategies can be employed:

  • Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to determine the lowest effective concentration of this compound and the shortest exposure time necessary to achieve your desired experimental outcome.

  • Co-administration with an Antioxidant: Co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity. NAC can help reduce oxidative stress, which is often a consequence of mitochondrial dysfunction.

  • Use of Serum-Containing Medium: Ensure your cell culture medium contains an adequate concentration of serum, as serum components can sometimes have a protective effect against drug-induced toxicity.

Q4: Is there a known signaling pathway affected by Alverine that could be related to its cytotoxic effects?

A4: Yes, Alverine has been shown to inhibit the Src kinase, which in turn downregulates the NF-κB signaling pathway.[1][2][3] This pathway is crucial for inflammatory responses and cell survival. While this is often the basis for its therapeutic effects, potent inhibition of this pathway could potentially contribute to cytotoxicity in certain cell types by disrupting normal cellular processes.

Troubleshooting Guide

IssuePossible CauseRecommended Action
High cell death observed even at low concentrations of this compound. Primary cells are highly sensitive.Perform a more granular dose-response study with narrower concentration intervals. Reduce the initial seeding density of the cells.
Inconsistent results in cell viability assays. Uneven drug distribution or cell plating.Ensure thorough mixing of this compound in the culture medium before adding to the cells. Check for and ensure a single-cell suspension before plating.
Antioxidant co-treatment is not reducing cytotoxicity. The chosen antioxidant or its concentration is not optimal. Cytotoxicity is not primarily mediated by oxidative stress.Test a range of NAC concentrations. Consider other antioxidants like Vitamin E or Ascorbic Acid. Investigate other cell death mechanisms beyond oxidative stress, such as direct mitochondrial toxicity.
Difficulty in interpreting mitochondrial membrane potential assay results. Suboptimal dye concentration or incubation time.Titrate the JC-1 dye concentration for your specific primary cell type. Optimize the incubation time to ensure adequate dye uptake without causing toxicity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using MTT Assay

This protocol is for determining the IC50 (half-maximal inhibitory concentration) of this compound on your primary cells.

Materials:

  • Primary cells in culture

  • This compound stock solution

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Co-administration of N-acetylcysteine (NAC) to Mitigate Cytotoxicity

This protocol helps assess the protective effect of NAC against this compound-induced cytotoxicity.

Materials:

  • Primary cells in culture

  • This compound stock solution

  • N-acetylcysteine (NAC) stock solution

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate as described in Protocol 1.

  • Prepare different concentrations of NAC in complete culture medium. A typical starting range is 1-10 mM.

  • Pre-treat the cells with the NAC-containing medium for 1-2 hours before adding this compound.

  • Add this compound at a concentration known to cause cytotoxicity (e.g., IC50 or higher) to the NAC-pre-treated wells.

  • Include control wells with:

    • Cells + medium only

    • Cells + this compound only

    • Cells + NAC only

  • Incubate for the desired exposure time.

  • Perform the MTT assay as described in Protocol 1 to assess cell viability.

Protocol 3: Assessment of Mitochondrial Membrane Potential using JC-1 Dye

This protocol is to determine if this compound induces mitochondrial dysfunction.

Materials:

  • Primary cells in culture

  • This compound

  • JC-1 dye solution

  • Complete cell culture medium

  • 6-well plates or fluorescence microscopy slides

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed primary cells in a 6-well plate or on coverslips and allow them to adhere.

  • Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C in the dark.[4][5][6][7]

  • Wash the cells twice with warm PBS.

  • Analyze the cells immediately under a fluorescence microscope or by flow cytometry.

    • Fluorescence Microscopy: Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).

    • Flow Cytometry: Quantify the shift from red to green fluorescence in the cell population.

Protocol 4: Measurement of Caspase-3 Activity

This protocol is for quantifying the activation of caspase-3, a key marker of apoptosis.

Materials:

  • Primary cells in culture

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer (provided in the kit)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed primary cells in a suitable culture dish and treat with this compound as desired.

  • Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the caspase-3 activity based on the kit's instructions and compare the activity in treated versus untreated cells.

Data Presentation

Table 1: Example of Dose-Response Data for this compound

This compound (µM)Cell Viability (%)
0 (Control)100
1095
2580
5055
10020
2005

Table 2: Example of NAC Co-treatment Effect on Cell Viability

TreatmentCell Viability (%)
Control100
This compound (100 µM)20
NAC (5 mM)98
This compound (100 µM) + NAC (5 mM)75

Visualizations

Alverine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Src Src Receptor->Src Activates IKK IKK Src->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_P P-IkB NFkB NFkB NFkB->IkB NFkB_n NF-kB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Regulates Alverine Alverine Alverine->Src Inhibits

Caption: this compound's inhibitory effect on the Src/NF-κB signaling pathway.

Experimental_Workflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategy cluster_mechanism Mechanism Investigation Start High Cytotoxicity Observed Assess_Viability Dose-Response (MTT Assay) Start->Assess_Viability Optimize Optimize Concentration & Time? Assess_Viability->Optimize Co_treatment Co-administer NAC Optimize->Co_treatment No Investigate_Apoptosis Investigate Mechanism? Optimize->Investigate_Apoptosis Yes Assess_NAC_Effect MTT Assay with NAC Co_treatment->Assess_NAC_Effect Assess_NAC_Effect->Investigate_Apoptosis Mito_Potential JC-1 Assay Investigate_Apoptosis->Mito_Potential Yes End End Investigate_Apoptosis->End No Caspase_Activity Caspase-3 Assay Mito_Potential->Caspase_Activity Caspase_Activity->End Analysis & Conclusion

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

References

Validation & Comparative

Comparative Analysis of Alverine Tartrate and Mebeverine on Colonic Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent antispasmodic agents, Alverine tartrate and Mebeverine hydrochloride, focusing on their pharmacological effects on colonic smooth muscle. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of their distinct and overlapping mechanisms of action.

Introduction

Alverine and Mebeverine are classified as direct-acting smooth muscle relaxants, primarily prescribed for the symptomatic relief of abdominal pain and cramping associated with irritable bowel syndrome (IBS) and other functional bowel disorders.[1][2][3][4][5] While both drugs achieve a spasmolytic effect on the gastrointestinal (GI) tract, they operate through distinct molecular pathways. Mebeverine is a musculotropic agent that directly relaxes GI smooth muscle, relieving spasms without affecting normal gut motility.[6][7] Alverine citrate also acts as a spasmolytic by modulating smooth muscle sensitivity to calcium.[2] Understanding their differential impact on ion channels, receptor interactions, and intracellular signaling is crucial for targeted therapeutic development.

Mechanism of Action: A Comparative Overview

The primary distinction between Alverine and Mebeverine lies in their multifaceted mechanisms for inducing smooth muscle relaxation. Mebeverine's action is predominantly centered on blocking ion channels, while Alverine exhibits a more complex profile that includes modulating the contractile apparatus's sensitivity to calcium.

This compound

Alverine's mechanism is characterized by a dual effect on calcium signaling.

  • Inhibition of Calcium Influx: Like many spasmolytics, Alverine inhibits calcium uptake into smooth muscle cells.[2]

  • Decreased Calcium Sensitivity: A key differentiator is its ability to reduce the sensitivity of the contractile proteins themselves to intracellular calcium.[2][8] This suggests an uncoupling of the Ca²⁺ signal from the mechanical contraction.

  • L-type Ca²⁺ Channel Modulation: Research indicates that Alverine can inhibit the inactivation of L-type calcium channels. This can lead to a paradoxical enhancement of spontaneous, rhythmic contractions while simultaneously suppressing contractions evoked by agonists.[8]

  • Receptor Antagonism: Alverine also functions as a selective 5-HT1A receptor antagonist, which may contribute to its therapeutic effects in visceral hypersensitivity.[2]

  • Sensory Nerve Effects: Studies have shown it acts on vagal sensory endings in the GI tract, decreasing the response of mechanoreceptors to stimuli.[2]

Mebeverine Hydrochloride

Mebeverine's spasmolytic activity is primarily achieved through the modulation of ion flux across the smooth muscle cell membrane.

  • Calcium Channel Blockade: Its principal mechanism is the inhibition of calcium influx through voltage-gated calcium channels, which is a critical step for muscle contraction.[9][10]

  • Sodium Channel Blockade: Mebeverine also modulates sodium channels, which reduces the electrical excitability of muscle cells and makes them less responsive to contractile stimuli.[9][10]

  • Local Anesthetic Effect: This sodium channel activity contributes to a local anesthetic effect, which can dampen pain signals from nerve endings within the gut wall.[9][10]

  • Minimal Anticholinergic Activity: While it may affect muscarinic receptors, it does so without causing the typical systemic anticholinergic side effects, a significant clinical advantage.[1][6][7]

Comparative Performance Data

FeatureThis compoundMebeverine Hydrochloride
Primary Mechanism Decreases sensitivity of contractile proteins to Ca²⁺[2][8]Blocks voltage-gated Ca²⁺ and Na⁺ channels[9][10]
Effect on Ca²⁺ Channels Inhibits L-type channel inactivation[8]Direct blockade of Ca²⁺ influx[9][10]
Effect on Na⁺ Channels Not a primary mechanismModulates channels, reducing excitability[9][10]
Receptor Activity Selective 5-HT1A antagonist[2]Minimal, non-systemic anticholinergic effects[1][7]
Additional Effects Reduces mechanoreceptor sensitivity[2]Local anesthetic effect[9][10]
Effect on Normal Motility Minimal effectDoes not affect normal gut motility[6][7]

Signaling Pathway Visualizations

The following diagrams illustrate the proposed signaling pathways for Alverine and Mebeverine in a colonic smooth muscle cell.

Alverine_Pathway cluster_cell Colonic Smooth Muscle Cell Alverine Alverine LTypeCa L-Type Ca²⁺ Channel Alverine->LTypeCa Inhibits Inactivation Contractile Contractile Apparatus (Myosin/Actin) Alverine->Contractile Decreases Sensitivity Receptor5HT1A 5-HT1A Receptor Alverine->Receptor5HT1A Antagonizes CaIn LTypeCa->CaIn CaPool [Ca²⁺]i CaIn->CaPool CaPool->Contractile Activates Contraction Contraction Contractile->Contraction Mebeverine_Pathway cluster_cell Colonic Smooth Muscle Cell Mebeverine Mebeverine NaChannel Voltage-Gated Na⁺ Channel Mebeverine->NaChannel Blocks CaChannel Voltage-Gated Ca²⁺ Channel Mebeverine->CaChannel Blocks Nerve Sensory Nerve Mebeverine->Nerve Anesthetic Effect Depolarization NaChannel->Depolarization CaInflux CaChannel->CaInflux Depolarization->CaChannel Opens CaPool [Ca²⁺]i CaInflux->CaPool Contraction Contraction CaPool->Contraction Activates Organ_Bath_Workflow A 1. Isolate Colonic Smooth Muscle Strip B 2. Mount in Organ Bath (Krebs Solution, 37°C) A->B C 3. Connect to Force Transducer B->C D 4. Equilibrate and Record Baseline C->D E 5. Induce Contraction (e.g., with ACh) D->E F 6. Add Drug Cumulatively (Alverine or Mebeverine) E->F G 7. Record Relaxation (Tension Decrease) F->G H 8. Plot Concentration-Response Curve & Calculate IC₅₀ G->H

References

Alverine Tartrate Demonstrates Efficacy in Preclinical Models of Visceral Hypersensitivity Compared to Placebo

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New analyses of preclinical data demonstrate the potential of Alverine tartrate in mitigating visceral hypersensitivity, a key underlying factor in irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. In head-to-head comparisons with placebo controls in validated animal models, this compound significantly reduced visceral pain responses, highlighting its therapeutic promise for researchers and drug development professionals in the gastrointestinal space.

This guide provides a comprehensive overview of the preclinical efficacy of this compound, presenting key experimental findings, detailed methodologies, and insights into its mechanism of action.

Quantitative Analysis of Efficacy

The following tables summarize the key quantitative data from preclinical studies evaluating this compound against a placebo (vehicle control) in rodent models of visceral hypersensitivity.

Table 1: Effect of Alverine Citrate on Rectal Distension-Induced Abdominal Contractions in Rats
Treatment GroupDosageMean Number of Abdominal Contractions (± SEM)Percentage Reduction vs. Control
Vehicle (Control)-15.2 ± 1.1-
Alverine Citrate5 mg/kg (i.p.)12.5 ± 1.317.8%
Alverine Citrate10 mg/kg (i.p.)9.8 ± 1.035.5%
Alverine Citrate20 mg/kg (i.p.)7.1 ± 0.953.3%

*p < 0.05 vs. Vehicle. Data extracted from Coelho et al., 2001. This study utilized a model of 5-HTP-induced rectal hypersensitivity.

Table 2: Effect of Alverine Citrate on Stress-Induced Visceral Hypersensitivity in Rats
Treatment GroupDosageNumber of Abdominal Cramps (Mean)
Control (Sham Stress + Vehicle)-~4
Stress + Vehicle-~9*
Stress + Alverine Citrate10 mg/kg (p.o.)~5#

*p < 0.05 vs. Control. #p < 0.05 vs. Stress + Vehicle. Data approximated from graphical representations in Bueno et al., 2013.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Rectal Distension Model of Visceral Hypersensitivity (Coelho et al., 2001)

This model assesses visceral nociception by measuring the abdominal response to colorectal distension.

  • Animal Model: Male Wistar rats weighing 200-250g were used.

  • Induction of Hypersensitivity: Visceral hypersensitivity was induced by intraperitoneal (i.p.) administration of 5-hydroxytryptophan (5-HTP), a precursor to serotonin, which is known to enhance visceral sensitivity.

  • Drug Administration: Alverine citrate (5, 10, and 20 mg/kg) or vehicle (placebo) was administered intraperitoneally 30 minutes before rectal distension.

  • Visceral Sensitivity Assessment: A balloon catheter was inserted into the rectum and colon. The balloon was distended to a constant pressure, and the number of abdominal wall muscle contractions was counted for a defined period as an index of visceral pain.

  • Data Analysis: The number of abdominal contractions in the Alverine citrate-treated groups was compared to the vehicle-treated control group using appropriate statistical tests.

Stress-Induced Colonic Hypersensitivity Model (Bueno et al., 2013)

This model evaluates the efficacy of compounds in a stress-induced model of visceral hypersensitivity, which is highly relevant to IBS.

  • Animal Model: Adult female Wistar rats (200-250g) were individually housed.

  • Induction of Stress: Rats were subjected to 2 hours of partial restraint stress.

  • Drug Administration: Alverine citrate (10 mg/kg) or vehicle was administered orally (p.o.).

  • Visceral Sensitivity Assessment: The visceromotor response to colorectal distension was measured by quantifying the number of abdominal cramps. Electrodes were implanted on the abdominal striated muscles to record electromyographic activity.

  • Data Analysis: The number of abdominal cramps in the Alverine citrate-treated group was compared to the vehicle-treated stress group. A sham-stressed control group was also included.

Mechanism of Action and Signaling Pathways

This compound's efficacy in preclinical models is attributed to its dual mechanism of action: antagonism of the 5-HT1A receptor and modulation of L-type calcium channels in smooth muscle cells.[1][2]

Signaling Pathway of this compound in Modulating Visceral Pain

Alverine_Mechanism cluster_neuron Neuron cluster_muscle Smooth Muscle Alverine This compound HT1A 5-HT1A Receptor Alverine->HT1A Antagonizes LTypeCa L-Type Calcium Channel Alverine->LTypeCa Modulates NociceptiveNeuron Nociceptive Neuron HT1A->NociceptiveNeuron Activates CaInflux Ca2+ Influx LTypeCa->CaInflux Mediates Serotonin Serotonin (5-HT) Serotonin->HT1A Binds to PainSignal Pain Signal Transmission NociceptiveNeuron->PainSignal Initiates SmoothMuscle Smooth Muscle Cell Contraction Muscle Contraction CaInflux->Contraction Induces ReducedPain Reduced Visceral Pain

Caption: Proposed mechanism of this compound in reducing visceral pain.

This compound acts as an antagonist at the 5-HT1A receptor, which is involved in the transmission of pain signals from the gut to the brain.[1] By blocking this receptor, this compound can reduce the perception of visceral pain. Additionally, it modulates L-type calcium channels on smooth muscle cells, which can lead to a reduction in smooth muscle contractions and spasms, another major contributor to abdominal pain in IBS.[3][4]

Experimental and Logical Workflows

The following diagrams illustrate the workflows of the preclinical studies and the logical framework for evaluating this compound's efficacy.

Experimental Workflow for Visceral Hypersensitivity Models

Experimental_Workflow AnimalModel Rodent Model (e.g., Wistar Rat) Hypersensitivity Induction of Visceral Hypersensitivity (e.g., 5-HTP or Stress) AnimalModel->Hypersensitivity Grouping Randomization into Treatment Groups Hypersensitivity->Grouping Treatment Administration of This compound or Placebo Grouping->Treatment Assessment Assessment of Visceral Pain (e.g., Rectal Distension) Treatment->Assessment DataAnalysis Data Collection & Statistical Analysis Assessment->DataAnalysis Efficacy Determination of Efficacy DataAnalysis->Efficacy

Caption: General experimental workflow for preclinical evaluation.

Logical Framework for Efficacy Validation

Logical_Framework Hypothesis Hypothesis: Alverine reduces visceral pain Model Preclinical Model of Visceral Hypersensitivity Hypothesis->Model Intervention Intervention: Alverine vs. Placebo Model->Intervention Outcome Primary Outcome: Reduction in pain response Intervention->Outcome Conclusion Conclusion: Efficacy Validated Outcome->Conclusion

Caption: Logical framework for validating the efficacy of this compound.

References

In Vitro Showdown: A Head-to-Head Comparison of Alverine Tartrate and Otilonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive in vitro comparison of two widely used antispasmodic agents, Alverine tartrate and Otilonium bromide. This guide provides a detailed analysis of their pharmacological activities, supported by experimental data, to elucidate their distinct mechanisms of action on smooth muscle contractility.

This comparative guide addresses the critical need for a deeper understanding of the nuanced differences between these two drugs at the cellular and molecular level. By presenting quantitative data in a clear, tabular format and detailing the experimental methodologies, this document serves as a valuable resource for in vitro research and development in gastroenterology and pharmacology.

Unveiling the Mechanisms: A Quantitative Look

The antispasmodic effects of both this compound and Otilonium bromide are primarily attributed to their ability to modulate ion channels and receptors in gastrointestinal smooth muscle cells. However, their potency and specific targets differ significantly.

Otilonium bromide exhibits a multi-target mechanism, demonstrating notable affinity for both muscarinic receptors and L-type calcium channels. In vitro studies have quantified its inhibitory effects, revealing a half-maximal inhibitory concentration (IC50) of 880 nM on acetylcholine-induced calcium signals in human colonic crypts, an effect attributed to its antagonism of the M3 muscarinic receptor. Furthermore, its interaction with L-type calcium channels has been characterized with an IC50 of 1020 nM at the verapamil binding site in rat colon tissue. Otilonium bromide also displays affinity for other muscarinic receptor subtypes, including M1, M2, M4, and M5, in the sub-micromolar range.

This compound, in contrast, showcases a more complex and somewhat paradoxical pharmacological profile. While it is recognized for its smooth muscle relaxant properties, it also demonstrates a potent antagonistic effect on the 5-hydroxytryptamine receptor 1A (5-HT1A), with an IC50 value of 101 nM . Its interaction with the key targets of Otilonium bromide appears to be less direct. While Alverine does inhibit contractions induced by high potassium (indicative of calcium channel blockade) and acetylcholine (suggesting muscarinic pathway involvement), specific high-affinity binding to these receptors has not been as clearly quantified. One study reported an IC50 of 0.93 µg/mL for the inhibition of potassium chloride-induced contractions in rat ileum. This suggests an indirect or modulatory role on calcium influx.

ParameterThis compoundOtilonium Bromide
Primary Target(s) 5-HT1A Receptor Antagonist, Modulator of L-type Ca2+ channelsMuscarinic Receptor Antagonist (M1, M2, M3, M4, M5), L-type Ca2+ Channel Blocker
IC50 (5-HT1A Receptor) 101 nMNot Reported
IC50 (Muscarinic M3 Receptor - ACh-induced Ca2+ signal) Not Reported880 nM
IC50 (L-type Ca2+ Channel - Verapamil binding site) Not Reported1020 nM
IC50 (KCl-induced Contraction) 0.93 µg/mLNot Reported

Signaling Pathways and Experimental Workflow

To better visualize the distinct mechanisms and the experimental approach to their comparison, the following diagrams are provided.

G cluster_alverine This compound Signaling cluster_otilonium Otilonium Bromide Signaling Alverine This compound HT1A 5-HT1A Receptor Alverine->HT1A Antagonism (IC50 = 101 nM) LType_A L-type Ca2+ Channel (Inactivation) Alverine->LType_A Modulation Contraction_A Smooth Muscle Contraction (Inhibition) LType_A->Contraction_A Otilonium Otilonium Bromide Muscarinic Muscarinic Receptors (M1, M2, M3, M4, M5) Otilonium->Muscarinic Antagonism (IC50 M3 = 880 nM) LType_O L-type Ca2+ Channel (Direct Blockade) Otilonium->LType_O Blockade (IC50 = 1020 nM) Contraction_O Smooth Muscle Contraction (Inhibition) Muscarinic->Contraction_O LType_O->Contraction_O G cluster_agonists Induction of Contraction cluster_drugs Test Compounds prep Isolated Smooth Muscle (e.g., Ileum, Colon) contractile Contractile Response Measurement (Isometric Transducer) prep->contractile analysis Data Analysis (IC50 Determination) contractile->analysis ACh Acetylcholine (ACh) (Muscarinic Agonist) ACh->contractile KCl Potassium Chloride (KCl) (Depolarizing Agent) KCl->contractile Serotonin Serotonin (5-HT) (For 5-HT1A Assay) Serotonin->contractile Alverine This compound Alverine->contractile Pre-incubation Otilonium Otilonium Bromide Otilonium->contractile Pre-incubation

A Comparative Analysis of Alverine Tartrate and Pinaverium Bromide in the Inhibition of Visceral Nociception

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between therapeutic agents targeting visceral pain is paramount. This guide provides a detailed comparison of Alverine tartrate and Pinaverium bromide, two smooth muscle relaxants utilized in the management of visceral nociception, particularly in the context of Irritable Bowel Syndrome (IBS). This analysis is based on a synthesis of available preclinical and clinical data.

Mechanism of Action: A Tale of Two Calcium Channel Blockers with Distinct Neuronal Modulation

Both this compound and Pinaverium bromide exert their primary effects through the blockade of L-type calcium channels in gastrointestinal smooth muscle cells, leading to muscle relaxation and a reduction in spasms. However, their mechanisms diverge in their interactions with neuronal signaling pathways, which may contribute to differential efficacy in visceral pain perception.

This compound demonstrates a multifaceted mechanism of action that extends beyond simple smooth muscle relaxation. It is believed to directly affect smooth muscle cells by inhibiting calcium influx, which is crucial for muscle contraction.[1][2] This action helps to normalize irregular or overly intense intestinal contractions, thereby reducing the frequency and severity of spasms.[1] Preclinical studies have shown that Alverine can increase calcium influx during action potentials by inhibiting the inactivation of L-type calcium channels, while also suppressing evoked activity by reducing the sensitivity of contractile proteins to Ca2+.[2][3]

Furthermore, Alverine citrate has been shown to possess visceral antinociceptive properties through its interaction with serotonin receptors.[1] Specifically, it acts as a selective antagonist at the 5-HT1A receptor subtype.[3][4] This antagonism is significant as serotonin is a key mediator in hyperalgesia and inflammatory reactions associated with IBS.[4] By blocking 5-HT1A receptors, Alverine can modulate the nociceptive response and visceral hypersensitivity.[3] There is also evidence to suggest that Alverine may have anti-inflammatory properties, further contributing to its therapeutic effect.[1]

Pinaverium Bromide primarily functions as a selective L-type calcium channel blocker on the smooth muscle of the intestine. This localized action reduces the systemic anticholinergic effects often seen with other antispasmodics.[5] Its therapeutic effects in IBS are attributed to its ability to alleviate symptoms such as abdominal pain, distension, and altered bowel habits.[6] Clinical studies have demonstrated that Pinaverium bromide can effectively ameliorate visceral hypersensitivity in patients with diarrhea-predominant IBS.[6]

Quantitative Comparison of Efficacy

While direct head-to-head clinical trials with visceral nociception as the primary endpoint are limited, data from studies on IBS provide insights into their comparative efficacy.

ParameterThis compoundPinaverium Bromide
Primary Mechanism L-type Ca2+ channel blocker, 5-HT1A receptor antagonistSelective L-type Ca2+ channel blocker on intestinal smooth muscle
Effect on Visceral Hypersensitivity Modulates nociceptive response and visceral hypersensitivity through 5-HT1A antagonism.[3]Ameliorates visceral hypersensitivity in diarrhea-predominant IBS.[6]
Clinical Efficacy in IBS Alleviates symptoms like abdominal pain and cramping.[1]Significantly improves scores for abdominal pain, distension, and mucus in stool.[6]
Additional Actions May inhibit the sensitivity of contractile proteins to Ca2+; potential anti-inflammatory effects.[1][2][3]Localized anticholinergic effect on intestinal smooth muscle.[5]

Experimental Protocols

The following outlines a typical experimental methodology used to assess the effects of these compounds on visceral nociception in preclinical models.

In Vivo Model: Colorectal Distension in Rats

This model is widely used to evaluate visceral sensitivity by measuring the animal's response to mechanical distension of the colon.

  • Animal Preparation: Male Wistar rats are fasted overnight with free access to water.

  • Catheter Insertion: A balloon catheter is inserted intra-anally into the descending colon.

  • Drug Administration: this compound, Pinaverium bromide, or a vehicle control is administered intraperitoneally or orally at predetermined doses and times before the distension protocol.

  • Colorectal Distension (CRD): The balloon is progressively inflated to different pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds), with a rest period between each distension.

  • Nociceptive Response Measurement: The visceral pain response is quantified by measuring the abdominal withdrawal reflex (AWR) score, a graded behavioral scale, or by recording the electromyographic (EMG) activity of the abdominal muscles.

  • Data Analysis: The AWR scores or EMG activity at different distension pressures are compared between the drug-treated and control groups to determine the antinociceptive effect.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key signaling pathways modulated by this compound and Pinaverium bromide and a typical experimental workflow for their evaluation.

Alverine_Mechanism cluster_neuron Nociceptive Neuron cluster_muscle Smooth Muscle Cell 5HT 5-HT 5HT1A_R 5-HT1A Receptor 5HT->5HT1A_R Binds Nociceptive_Signal Nociceptive Signal to CNS 5HT1A_R->Nociceptive_Signal Modulates Alverine This compound Alverine->5HT1A_R Antagonizes Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Alverine_Muscle This compound Alverine_Muscle->Ca_Channel Blocks

Caption: Mechanism of Action of this compound.

Pinaverium_Mechanism cluster_muscle Intestinal Smooth Muscle Cell Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction / Spasm Ca_Influx->Contraction Pinaverium Pinaverium Bromide Pinaverium->Ca_Channel Blocks Experimental_Workflow Start Animal Model Preparation (e.g., Rat) Drug_Admin Drug Administration (Alverine, Pinaverium, Vehicle) Start->Drug_Admin CRD Colorectal Distension Protocol (Progressive Pressure Inflation) Drug_Admin->CRD Measurement Measure Nociceptive Response (AWR Score / EMG Activity) CRD->Measurement Analysis Data Analysis (Comparison between groups) Measurement->Analysis End Conclusion on Efficacy Analysis->End

References

Confirming the 5-HT1A Antagonistic Activity of Alverine Tartrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Alverine tartrate's antagonistic activity at the 5-hydroxytryptamine 1A (5-HT1A) receptor, benchmarked against established reference compounds. The data and experimental protocols presented herein are intended to support researchers, scientists, and drug development professionals in their evaluation of this compound's pharmacological profile.

Recent in-vitro studies have demonstrated that Alverine citrate, a salt of Alverine, possesses a high affinity for the 5-HT1A receptor, exhibiting antagonistic properties.[1][2][3] This guide summarizes the available quantitative data and provides detailed experimental methodologies to facilitate further investigation and replication of these findings.

Comparative Analysis of 5-HT1A Receptor Ligands

The following table summarizes the binding affinity and functional potency of this compound and selected reference compounds at the 5-HT1A receptor. This data has been compiled from various independent studies to provide a comprehensive overview.

CompoundTypeBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)Notes
Alverine Citrate Antagonist Not Reported101[2][4]IC₅₀ determined in in-vitro binding studies.[2][4]
WAY-100635 Neutral Antagonist~1Not Reported (Blocks agonist effect)A potent and selective "silent" antagonist often used as a reference.[5]
Spiperone Inverse Agonist~1-107.9 (in cAMP assay)A potent antagonist with inverse agonist properties at the 5-HT1A receptor.
8-OH-DPAT Agonist~1~1.3 (pEC₅₀ = 8.87)A classic and potent 5-HT1A receptor agonist, frequently used to stimulate receptor activity.

Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for the key in-vitro assays used to characterize 5-HT1A receptor antagonists are provided below.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a test compound for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibitor constant (Kᵢ) of this compound and reference compounds.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in these receptors (e.g., hippocampus).

  • Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist) is commonly used.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • Test Compounds: this compound, WAY-100635, and Spiperone at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 100-200 µ g/well .

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (or non-specific binding control), and 50 µL of [³H]8-OH-DPAT (at a final concentration close to its Kₔ, typically 1-2 nM).

  • Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay for Functional Antagonism

This functional assay measures the ability of a compound to antagonize the agonist-induced inhibition of adenylyl cyclase activity, a key downstream signaling event of the Gᵢ-coupled 5-HT1A receptor.

Objective: To determine the functional potency (IC₅₀) of this compound and reference antagonists.

Materials:

  • Cell Line: A stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).

  • 5-HT1A Agonist: 8-OH-DPAT.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compounds: this compound, WAY-100635, and Spiperone at various concentrations.

  • cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., LANCE Ultra cAMP, HTRF, or AlphaScreen).

  • Cell Culture Medium and Reagents.

Procedure:

  • Seed the 5-HT1A receptor-expressing cells in a 96-well or 384-well plate and grow to 80-90% confluency.

  • On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) and pre-incubate for 30 minutes.

  • Add various concentrations of the antagonist (this compound, WAY-100635, or Spiperone) to the wells and incubate for a further 30 minutes.

  • Add a fixed concentration of the agonist 8-OH-DPAT (typically at its EC₈₀ concentration) and a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control).

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the antagonist concentration and determine the IC₅₀ value using non-linear regression. This value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Visualizing the Molecular and Experimental Framework

To further elucidate the concepts discussed, the following diagrams illustrate the 5-HT1A receptor signaling pathway, the experimental workflow for assessing antagonist activity, and a logical comparison of the compounds.

G 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gαi/o Protein 5HT1A_Receptor->G_Protein Activates Serotonin Serotonin (5-HT) or 8-OH-DPAT (Agonist) Serotonin->5HT1A_Receptor Binds & Activates Alverine This compound or WAY-100635/Spiperone (Antagonist) Alverine->5HT1A_Receptor Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Figure 1. 5-HT1A Receptor Signaling Pathway

G Experimental Workflow for 5-HT1A Antagonist Characterization cluster_binding Binding Assay cluster_functional Functional Assay (cAMP) Membrane_Prep Prepare 5-HT1A Receptor Membranes Competition Competitive Binding with [³H]8-OH-DPAT & Test Compound Membrane_Prep->Competition Filtration Separate Bound/ Unbound Ligand Competition->Filtration Quantification Quantify Radioactivity & Calculate Ki Filtration->Quantification Cell_Culture Culture 5-HT1A Expressing Cells Pre_incubation Pre-incubate with Test Antagonist Cell_Culture->Pre_incubation Stimulation Stimulate with Forskolin & 8-OH-DPAT (Agonist) Pre_incubation->Stimulation cAMP_Measurement Measure Intracellular cAMP & Calculate IC₅₀ Stimulation->cAMP_Measurement

Figure 2. Experimental Workflow

G Logical Comparison of 5-HT1A Ligands cluster_antagonists Antagonists cluster_agonists Agonist Compounds Test Compounds Alverine This compound Compounds->Alverine WAY100635 WAY-100635 Compounds->WAY100635 Spiperone Spiperone Compounds->Spiperone 8OHDPAT 8-OH-DPAT Compounds->8OHDPAT Blocks_Agonist Blocks Agonist Activity Alverine->Blocks_Agonist WAY100635->Blocks_Agonist Neutral Neutral Antagonism WAY100635->Neutral Spiperone->Blocks_Agonist Inverse_Agonism Shows Inverse Agonism Spiperone->Inverse_Agonism Activates_Receptor Activates Receptor 8OHDPAT->Activates_Receptor Properties Pharmacological Properties Properties->Blocks_Agonist Properties->Activates_Receptor Properties->Inverse_Agonism Properties->Neutral

Figure 3. Logical Compound Comparison

References

Independent Replication of Studies on Alverine Tartrate's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key experimental findings related to the mechanism of action of Alverine tartrate. While direct independent replication studies are limited in the published literature, this document summarizes and compares the primary research that forms the basis of our current understanding. The focus is on the distinct, and at times paradoxical, effects of Alverine on smooth muscle contractility and visceral sensitivity.

I. Modulation of Smooth Muscle Contractility

This compound is clinically utilized as a smooth muscle relaxant. However, foundational research reveals a more complex, dualistic action: it enhances spontaneous smooth muscle contractions while simultaneously suppressing contractions evoked by various stimuli. The primary evidence for this paradoxical effect comes from studies on guinea-pig detrusor smooth muscle (DSM).

A. Key Experimental Findings on Spontaneous vs. Evoked Contractions

A pivotal study by Hashitani et al. provides the most detailed quantitative data on this dual effect. The experiments were conducted on single-bundle DSM preparations from guinea pigs.

Table 1: Effect of Alverine Citrate (10 μM) on Spontaneous and Evoked Contractions in Guinea-Pig DSM

ParameterControlAlverine (10 μM)Percentage ChangeP-value
Spontaneous Contractions
Frequency (min⁻¹)10.8 ± 4.415.3 ± 5.4+41.7%<0.05
Amplitude (mN)0.85 ± 0.151.43 ± 0.32+68.2%<0.05
Evoked Contractions (Suppression)
High K⁺ (40 mM)-induced contraction100%Suppressed--
Acetylcholine (10 μM)-induced contraction100%Suppressed--
B. Proposed Mechanisms of Action on Smooth Muscle

Two primary mechanisms have been proposed to explain these observations, largely based on the work of Hashitani et al.

  • Inhibition of L-type Ca²⁺ Channel Inactivation: Alverine appears to increase Ca²⁺ influx during spontaneous action potentials by inhibiting the inactivation of L-type Ca²⁺ channels. This leads to prolonged action potentials and enhanced spontaneous contractions.[1]

  • Inhibition of Ca²⁺ Sensitization (Rho-kinase Pathway): For evoked contractions, Alverine is suggested to inhibit the sensitivity of contractile proteins to Ca²⁺, a mechanism similar to the effects of Rho-kinase inhibitors like Y-27632.[1] This desensitization to calcium would suppress contractions induced by agonists like acetylcholine or high potassium concentrations, even with sufficient intracellular calcium levels.

C. Experimental Protocols

1. Measurement of Smooth Muscle Contraction (Hashitani et al.)

  • Tissue Preparation: Male guinea pigs (300-400 g) were euthanized, and the urinary bladder was excised. Single smooth muscle bundles (approximately 100 μm in diameter and 2 mm in length) were dissected from the detrusor muscle.

  • Apparatus: Preparations were mounted in a 1-ml organ bath and superfused with physiological salt solution (PSS) at 36°C. One end was fixed, and the other was attached to an isometric force transducer.

  • Procedure:

    • Tissues were equilibrated for 30-60 minutes.

    • Spontaneous contractions were recorded.

    • Evoked contractions were induced by applying high K⁺ (40 mM) solution or acetylcholine (ACh, 10 μM).

    • Alverine citrate (10 μM) was added to the superfusate, and changes in spontaneous and evoked contractions were recorded.

  • Simultaneous Measurement: In some experiments, membrane potential (with intracellular microelectrodes) and intracellular Ca²⁺ concentration ([Ca²⁺]i, using Fura-2) were measured concurrently with tension.

D. Signaling Pathway and Experimental Workflow Diagrams

G cluster_spontaneous Spontaneous Contractions cluster_evoked Evoked Contractions Spontaneous AP Spontaneous AP L_type_Ca_channel L-type Ca²⁺ Channel Spontaneous AP->L_type_Ca_channel Opens Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Contraction_spontaneous Contraction Ca_influx->Contraction_spontaneous Alverine_spontaneous Alverine Inactivation_Inhibition Inhibits Inactivation Alverine_spontaneous->Inactivation_Inhibition Inactivation_Inhibition->L_type_Ca_channel Stimuli Stimuli (ACh, High K⁺) Ca_influx_evoked Ca²⁺ Influx Stimuli->Ca_influx_evoked Rho_kinase Rho-kinase Pathway Ca_influx_evoked->Rho_kinase Ca_sensitization Ca²⁺ Sensitization of Contractile Proteins Rho_kinase->Ca_sensitization Contraction_evoked Contraction Ca_sensitization->Contraction_evoked Alverine_evoked Alverine Alverine_evoked->Rho_kinase Inhibits

Caption: Proposed dual mechanism of Alverine on smooth muscle.

G cluster_protocol Experimental Protocol for Muscle Contractility Dissection Dissect DSM Bundle Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate (30-60 min) Mounting->Equilibration Record_Spontaneous Record Spontaneous Contractions Equilibration->Record_Spontaneous Induce_Evoked Induce Evoked Contractions (High K⁺ / ACh) Record_Spontaneous->Induce_Evoked Apply_Alverine Apply Alverine (10 µM) Induce_Evoked->Apply_Alverine Record_Post_Alverine Record Post-Alverine Activity Apply_Alverine->Record_Post_Alverine Analysis Compare Pre- and Post- Alverine Data Record_Post_Alverine->Analysis G cluster_logic Logic of 5-HT1A Antagonism Serotonin Serotonin (5-HT) Receptor_5HT1A 5-HT1A Receptor Serotonin->Receptor_5HT1A Activates Visceral_Hypersensitivity Visceral Hypersensitivity (e.g., in IBS) Receptor_5HT1A->Visceral_Hypersensitivity Contributes to Alverine Alverine Alverine->Receptor_5HT1A Antagonizes

References

A Comparative Analysis of Alverine Tartrate and Natural Smooth Muscle Relaxants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic smooth muscle relaxant, Alverine tartrate, and a selection of well-researched natural alternatives, including constituents of Peppermint, Ginger, and Chamomile. The content is structured to provide an objective comparison of their mechanisms of action, efficacy based on available experimental data, and detailed experimental protocols for further research.

Introduction

Smooth muscle contractility is a fundamental physiological process, and its dysregulation is implicated in a variety of pathological conditions, including irritable bowel syndrome (IBS), asthma, and hypertension. Pharmacological intervention to modulate smooth muscle tone is a cornerstone of therapy for these conditions. This compound is a synthetic papaverine-like smooth muscle relaxant used clinically for its antispasmodic properties.[1][2] In parallel, a growing body of research is exploring the therapeutic potential of natural compounds as smooth muscle relaxants, driven by their favorable safety profiles and multi-target mechanisms of action. This guide focuses on a comparative evaluation of this compound against active constituents from Peppermint (Mentha piperita), Ginger (Zingiber officinale), and Chamomile (Matricaria recutita).

Mechanisms of Action: A Comparative Overview

The smooth muscle relaxant effects of this compound and the selected natural compounds are mediated through diverse and complex signaling pathways. A primary point of convergence is the regulation of intracellular calcium levels, a key determinant of smooth muscle contraction.

This compound

This compound exhibits a multifaceted and somewhat paradoxical mechanism of action. While clinically employed as a spasmolytic, in vitro studies reveal that it can enhance spontaneous smooth muscle contractions at lower concentrations, while suppressing contractions induced by various agonists at higher concentrations.[3][4] Its primary mechanisms are believed to involve:

  • Modulation of Calcium Channels: Alverine appears to inhibit L-type calcium channel inactivation, which can paradoxically increase calcium influx during spontaneous action potentials.[3][5] However, its dominant spasmolytic effect is attributed to the suppression of evoked contractions by reducing the sensitivity of the contractile machinery to calcium.[3][6]

  • Rho Kinase Inhibition: Evidence suggests that Alverine may also exert its effects through the inhibition of the RhoA/Rho kinase pathway, which is involved in calcium sensitization of the contractile apparatus.[3]

  • 5-HT1A Receptor Antagonism: Alverine also acts as a 5-HT1A receptor antagonist, which may contribute to its clinical efficacy in visceral hypersensitivity associated with conditions like IBS.[6][7]

Natural Smooth Muscle Relaxants

Natural compounds often exert their effects through multiple molecular targets, contributing to a broader spectrum of activity.

  • Peppermint Oil (and its constituent, Menthol): The primary active component of peppermint oil, menthol, is a well-documented smooth muscle relaxant. Its mechanism primarily involves the blockade of L-type calcium channels, leading to a reduction in calcium influx and subsequent muscle relaxation. This action is independent of TRPM8 receptor activation.

  • Ginger (and its constituents, Gingerols and Shogaols): The pungent compounds in ginger, such as 6-gingerol and 6-shogaol, have demonstrated potent smooth muscle relaxant properties. Their mechanisms include:

    • Calcium Regulation: Inhibition of calcium influx and modulation of intracellular calcium release.

    • Phosphodiesterase (PDE) Inhibition: Particularly PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which promotes relaxation.

  • Chamomile (and its constituents, Apigenin and α-Bisabolol): The relaxant effects of chamomile are attributed to its flavonoid and terpenoid content.

    • Apigenin: This flavonoid is thought to induce smooth muscle relaxation by modulating calcium channels and potentially through other pathways.

    • α-Bisabolol: This sesquiterpene alcohol also contributes to the spasmolytic effects of chamomile, likely through the inhibition of voltage-dependent calcium channels.[3]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and the selected natural smooth muscle relaxants.

Alverine_Pathway cluster_cell Smooth Muscle Cell Alverine This compound L_type_Ca_Channel L-type Ca2+ Channel Alverine->L_type_Ca_Channel Inhibits inactivation RhoA_Rho_Kinase RhoA/Rho Kinase Pathway Alverine->RhoA_Rho_Kinase Inhibits (?) Ca_Sensitization Ca2+ Sensitization Alverine->Ca_Sensitization Inhibits 5_HT1A_Receptor 5-HT1A Receptor Alverine->5_HT1A_Receptor Antagonizes Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Contraction Contraction Ca_Influx->Contraction RhoA_Rho_Kinase->Ca_Sensitization Ca_Sensitization->Contraction Myosin_LC_Phosphatase Myosin Light Chain Phosphatase Ca_Sensitization->Myosin_LC_Phosphatase Inhibits Relaxation Relaxation Myosin_LC_Phosphatase->Relaxation Serotonin Serotonin Serotonin->5_HT1A_Receptor

Caption: Proposed signaling pathway for this compound in smooth muscle cells.

Natural_Relaxants_Pathway cluster_cell Smooth Muscle Cell Peppermint Peppermint Oil (Menthol) L_type_Ca_Channel L-type Ca2+ Channel Peppermint->L_type_Ca_Channel Inhibits Ginger Ginger (Gingerols, Shogaols) Ginger->L_type_Ca_Channel Inhibits PDE4 PDE4 Ginger->PDE4 Inhibits Chamomile Chamomile (Apigenin, α-Bisabolol) Chamomile->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Contraction Contraction Ca_Influx->Contraction cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Relaxation Relaxation PKA->Relaxation ATP ATP Adenylate_Cyclase Adenylate Cyclase ATP->Adenylate_Cyclase Adenylate_Cyclase->cAMP

Caption: Simplified signaling pathways for natural smooth muscle relaxants.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the smooth muscle relaxant effects of this compound and the selected natural compounds. It is important to note that the experimental conditions (e.g., tissue type, contractile agonist) vary between studies, which may influence the reported potency values.

CompoundTissueAgonistPotency (IC50/EC50)Reference
Alverine Citrate Guinea Pig IleumKClIC50 = 0.93 µg/mL[8]
Peppermint Oil Guinea Pig Taenia ColiCarbacholIC50 = 22.1 µg/mL
Guinea Pig ColonSpontaneousIC50 = 25.9 µg/mL
Rabbit JejunumSpontaneousIC50 = 15.2 µg/mL
6-Shogaol (from Ginger) Vascular Smooth Muscle CellsPDGF-BBIC50 = 2.7 µM
(-)-α-Bisabolol (from Chamomile) Rat DuodenumSpontaneousRelaxation at 30-300 µM[3]

Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key experiments used to assess smooth muscle relaxant properties.

Isolated Organ Bath Assay for Smooth Muscle Relaxation

This in vitro technique is a cornerstone for studying the contractility of smooth muscle tissues.

Organ_Bath_Workflow Start Start Dissect Dissect Smooth Muscle Tissue (e.g., Guinea Pig Ileum) Start->Dissect Mount Mount Tissue in Organ Bath (Tyrode's Solution, 37°C, 95% O2/5% CO2) Dissect->Mount Equilibrate Equilibrate Under Basal Tension (e.g., 1g for 60 min) Mount->Equilibrate Contract Induce Contraction (e.g., with Histamine, Acetylcholine, or KCl) Equilibrate->Contract Add_Compound Add Test Compound (Cumulative Concentrations) Contract->Add_Compound Record Record Isometric Tension Changes Add_Compound->Record Analyze Analyze Data (Generate Dose-Response Curve, Calculate IC50/EC50) Record->Analyze End End Analyze->End

Caption: General workflow for an isolated organ bath experiment.

Detailed Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the ileum.[9][10][11]

    • Gently flush the lumen with warm Tyrode's solution to remove contents.[9]

    • Cut the ileum into 2-3 cm segments.[9]

    • Tie sutures to both ends of the tissue segment.[9]

  • Mounting and Equilibration:

    • Mount the tissue segment in a heated (37°C) organ bath containing Tyrode's solution, continuously bubbled with 95% O₂ and 5% CO₂.[12]

    • Attach the bottom suture to a fixed hook and the top suture to an isometric force transducer.

    • Apply a basal tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Contraction and Relaxation Measurement:

    • Induce a submaximal contraction using a contractile agonist (e.g., histamine, acetylcholine, or a high concentration of KCl).

    • Once the contraction has stabilized, add the test compound (this compound or natural extract/compound) in a cumulative manner, allowing the response to stabilize at each concentration.

    • Record the changes in isometric tension using a data acquisition system.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the initial agonist-induced contraction.

    • Plot the concentration-response curve and calculate the IC50 or EC50 value.

Calcium Imaging in Smooth Muscle Cells

This technique allows for the visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i).

Detailed Protocol (using Fura-2 AM):

  • Cell Preparation:

    • Culture primary smooth muscle cells on glass coverslips.

    • Wash the cells with a balanced salt solution (e.g., HBSS).[7][13]

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBSS, often containing a non-ionic surfactant like Pluronic F-127 to aid dispersion.[9]

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[9][13]

    • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.[9][13]

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.[9]

    • Record a baseline fluorescence ratio before stimulating the cells.

  • Stimulation and Data Acquisition:

    • Perfuse the cells with a solution containing a contractile agonist to induce a rise in [Ca²⁺]i.

    • Subsequently, perfuse with the test compound to observe its effect on the agonist-induced calcium response.

    • Continuously record the fluorescence intensity at both excitation wavelengths.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380).

    • The change in this ratio is proportional to the change in [Ca²⁺]i.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of PDE enzymes, which are involved in the degradation of cyclic nucleotides.

Detailed Protocol (Colorimetric Assay):

  • Reagent Preparation:

    • Prepare a reaction buffer, a solution of the cyclic nucleotide substrate (cAMP or cGMP), the PDE enzyme, and a 5'-nucleotidase.

    • Prepare a standard curve using known concentrations of phosphate.

  • Assay Procedure:

    • In a microplate, add the reaction buffer, substrate, and the test compound.

    • Initiate the reaction by adding the PDE enzyme.

    • Incubate at 37°C for a defined period.

    • Add the 5'-nucleotidase to convert the nucleotide monophosphate product to a nucleoside and inorganic phosphate.

    • Stop the reaction.

  • Detection:

    • Add a reagent (e.g., Malachite Green-based reagent) that forms a colored complex with inorganic phosphate.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Data Analysis:

    • Calculate the amount of phosphate produced in the presence and absence of the inhibitor.

    • Determine the percent inhibition and calculate the IC50 value.

Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO) by measuring the concentration of its stable breakdown product, nitrite.[14][15][16][17]

Detailed Protocol:

  • Sample Preparation:

    • Prepare cell or tissue lysates.

    • For samples containing nitrate, it must first be converted to nitrite using nitrate reductase.

  • Griess Reaction:

    • In a microplate, add the sample (or nitrite standards).

    • Add the Griess reagent, which is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution.[15][17]

    • Incubate at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.[17]

  • Measurement:

    • Measure the absorbance at approximately 540 nm using a microplate reader.[14][17]

  • Data Analysis:

    • Generate a standard curve using the known concentrations of nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • NOS activity can be inferred from the amount of nitrite produced.

Conclusion

This compound and the selected natural smooth muscle relaxants from peppermint, ginger, and chamomile offer distinct approaches to modulating smooth muscle contractility. This compound acts through a complex mechanism involving calcium sensitization and ion channel modulation, with a notable paradoxical effect on spontaneous contractions. The natural compounds, in contrast, often exhibit a broader range of actions, including direct calcium channel blockade and inhibition of key signaling enzymes like phosphodiesterases.

While direct comparative efficacy data is limited, the available in vitro evidence suggests that both synthetic and natural compounds can effectively relax smooth muscle. The choice between these agents in a therapeutic or research context will depend on the specific application, desired mechanism of action, and safety considerations. The experimental protocols provided in this guide offer a framework for further investigation and head-to-head comparisons of these and other smooth muscle relaxants. Further research is warranted to fully elucidate the comparative efficacy and synergistic potential of these compounds.

References

A Comparative Analysis of the Therapeutic Window of Alverine Tartrate and Other Antispasmodics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic window of Alverine tartrate in comparison to other commonly used antispasmodic agents: hyoscine butylbromide, otilonium bromide, and mebeverine. By presenting available quantitative data, detailed experimental methodologies, and visual representations of mechanistic pathways, this document aims to facilitate an objective assessment of their relative safety and efficacy profiles.

Executive Summary

The therapeutic window, a critical indicator of a drug's safety margin, is determined by the ratio of its toxicity to its efficacy. A wider therapeutic window is generally desirable, indicating a lower risk of adverse effects at therapeutically effective doses. This comparison guide synthesizes available preclinical data on the median lethal dose (LD50) and median effective dose (ED50) of the selected antispasmodics to provide an estimate of their therapeutic indices. Due to the limited availability of directly comparable in vivo ED50 data for all compounds under a standardized experimental model, a complete, direct comparison of therapeutic indices is challenging. However, by compiling the existing toxicological data and outlining the methodologies for efficacy testing, this guide offers a framework for such an evaluation.

Data Presentation: A Quantitative Comparison

The following table summarizes the available oral LD50 values for this compound, hyoscine butylbromide, otilonium bromide, and mebeverine in rodents. It is important to note that LD50 values can vary depending on the animal species, strain, sex, and the specific experimental conditions.

Antispasmodic AgentAnimal ModelOral LD50 (mg/kg)Therapeutic Index (LD50/ED50)
This compound Rat, MouseData Not AvailableNot Calculable
Hyoscine Butylbromide Rat1040 - 3300[1][2][3][4][5]Not Calculable
Mouse1000 - 3000[2]Not Calculable
Otilonium Bromide Rat> 1500 (non-lethal dose)[6]Not Calculable
Mouse87.0 (intraperitoneal)Not Calculable
Mebeverine Hydrochloride Rat1540 - 1980[7][8][9][10][11]Not Calculable

Note: The therapeutic index for each compound could not be calculated due to the lack of publicly available, directly comparable in vivo ED50 values for antispasmodic activity against a standardized spasmogen like acetylcholine.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The acute oral toxicity, expressed as the LD50, is a standardized measure of the lethal dose of a substance. The following protocol is a generalized methodology based on the OECD Guidelines for the Testing of Chemicals, specifically Test Guideline 423 (Acute Toxic Class Method) and 425 (Up-and-Down Procedure).[7][8][9][10][12]

Objective: To determine the median lethal oral dose (LD50) of the test substance.

Animals: Healthy, young adult rodents (rats or mice), typically females, are used. Animals are acclimatized to laboratory conditions before the study.

Procedure (Up-and-Down Method - OECD 425):

  • Animals are fasted overnight prior to dosing.

  • A single animal is administered the test substance via oral gavage. The initial dose is selected based on preliminary knowledge of the substance's toxicity.

  • The animal is observed for signs of toxicity and mortality for at least 48 hours.

  • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.

  • This sequential dosing continues until a stopping criterion is met, such as a sufficient number of dose reversals (survival followed by death or vice versa).

  • The LD50 is then calculated using the maximum likelihood method.

  • All animals are observed for a total of 14 days for any delayed effects. Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the study.

Evaluation of Antispasmodic Efficacy (ED50) in an In Vivo Model

The following protocol describes a general method for determining the median effective dose (ED50) of an antispasmodic agent against acetylcholine-induced intestinal spasms in mice.

Objective: To determine the dose of the antispasmodic agent that produces a 50% reduction in the spasmogenic effect of acetylcholine.

Animals: Male or female mice are fasted for 18-24 hours with free access to water.

Procedure:

  • Animals are divided into several groups: a control group and multiple test groups receiving different doses of the antispasmodic drug.

  • The test drug or vehicle (for the control group) is administered orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 30-60 minutes), a spasmogen, such as acetylcholine chloride (e.g., 1-2 mg/kg), is administered intraperitoneally to induce intestinal spasms, which can be observed as abdominal writhing or constriction.

  • The number of writhes or the intensity of the spasm is counted for a defined period (e.g., 10-15 minutes) after the administration of the spasmogen.

  • The percentage of protection or inhibition of spasms in the drug-treated groups is calculated relative to the control group.

  • The ED50 value is then determined from the dose-response curve by plotting the percentage of inhibition against the logarithm of the dose.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of antispasmodics are mediated through their interaction with various signaling pathways that regulate smooth muscle contraction in the gastrointestinal tract.

Antispasmodic_Mechanisms cluster_Alverine This compound cluster_Hyoscine Hyoscine Butylbromide cluster_Otilonium Otilonium Bromide cluster_Mebeverine Mebeverine Alverine This compound Ca_Channel_A L-type Ca2+ Channels Alverine->Ca_Channel_A Inhibits Ca2+ influx Contraction_A Smooth Muscle Contraction Ca_Channel_A->Contraction_A Reduces Hyoscine Hyoscine Butylbromide Muscarinic_R Muscarinic Receptors (M3) Hyoscine->Muscarinic_R Antagonizes Contraction_H Smooth Muscle Contraction Muscarinic_R->Contraction_H Prevents ACh Acetylcholine ACh->Muscarinic_R Binds to Otilonium Otilonium Bromide Ca_Channel_O L-type Ca2+ Channels Otilonium->Ca_Channel_O Blocks Muscarinic_R_O Muscarinic Receptors Otilonium->Muscarinic_R_O Antagonizes Tachykinin_R Tachykinin NK2 Receptors Otilonium->Tachykinin_R Antagonizes Contraction_O Smooth Muscle Contraction Ca_Channel_O->Contraction_O Reduces Muscarinic_R_O->Contraction_O Reduces Tachykinin_R->Contraction_O Reduces Mebeverine Mebeverine Ca_Channel_M Ca2+ Channels Mebeverine->Ca_Channel_M Blocks Ca2+ influx Na_Channel Na+ Channels Mebeverine->Na_Channel Modulates Contraction_M Smooth Muscle Contraction Ca_Channel_M->Contraction_M Reduces Na_Channel->Contraction_M Reduces excitability

Figure 1: Simplified signaling pathways of the compared antispasmodics.

  • This compound: Primarily acts as a direct smooth muscle relaxant by inhibiting calcium influx through L-type calcium channels.[13][14] It may also modulate the sensitivity of contractile proteins to calcium.

  • Hyoscine Butylbromide: A quaternary ammonium derivative of scopolamine, it acts as a competitive antagonist at muscarinic acetylcholine receptors (predominantly M3) on smooth muscle cells.[1] This blockade prevents acetylcholine-induced muscle contraction.

  • Otilonium Bromide: This agent has a multi-target mechanism. It blocks L-type calcium channels, antagonizes muscarinic receptors, and also shows affinity for tachykinin NK2 receptors.[3][4][15][16] Its action is largely localized to the colon due to poor systemic absorption.[17][18]

  • Mebeverine: A musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract. Its mechanism involves the blockade of calcium and sodium channels, leading to reduced muscle excitability and relaxation.[15]

Experimental Workflow Diagrams

LD50_Determination_Workflow start Start: Animal Acclimatization fasting Overnight Fasting start->fasting dosing Oral Administration of Test Substance (Single Animal) fasting->dosing observation_48h Observation for 48h (Toxicity/Mortality) dosing->observation_48h decision Animal Survived? observation_48h->decision increase_dose Increase Dose for Next Animal decision->increase_dose Yes decrease_dose Decrease Dose for Next Animal decision->decrease_dose No stopping_criteria Stopping Criteria Met? increase_dose->stopping_criteria decrease_dose->stopping_criteria continue_dosing Continue Sequential Dosing stopping_criteria->continue_dosing No calculate_ld50 Calculate LD50 (Maximum Likelihood Method) stopping_criteria->calculate_ld50 Yes continue_dosing->dosing observation_14d 14-Day Observation & Necropsy calculate_ld50->observation_14d end End observation_14d->end

Figure 2: Workflow for LD50 determination using the Up-and-Down Procedure (OECD 425).

ED50_Determination_Workflow start Start: Animal Fasting & Grouping drug_admin Oral/IP Administration of Antispasmodic or Vehicle start->drug_admin pretreatment Pre-treatment Period drug_admin->pretreatment spasmogen_admin IP Administration of Acetylcholine pretreatment->spasmogen_admin observation Observe and Count Abdominal Writhes spasmogen_admin->observation calculate_inhibition Calculate % Inhibition of Spasms observation->calculate_inhibition dose_response Plot Dose-Response Curve (% Inhibition vs. Log Dose) calculate_inhibition->dose_response calculate_ed50 Determine ED50 from the Curve dose_response->calculate_ed50 end End calculate_ed50->end

Figure 3: Workflow for determining the antispasmodic ED50 in an in vivo model.

Comparative Logic and Conclusions

Antispasmodic_Comparison alverine This compound + Direct muscle relaxant - Lacks definitive oral LD50 data hyoscine Hyoscine Butylbromide + Well-defined anticholinergic mechanism - Potential for systemic anticholinergic side effects otilonium Otilonium Bromide + Colon-selective action + Multi-target mechanism - Limited oral LD50 data mebeverine Mebeverine + Direct musculotropic action - Lacks superiority over placebo in some studies comparison Comparative Evaluation comparison->alverine comparison->hyoscine comparison->otilonium comparison->mebeverine

Figure 4: Key comparative features of the selected antispasmodics.

Based on the available data, a definitive ranking of the therapeutic windows of these four antispasmodics is not feasible. While hyoscine butylbromide and mebeverine have established oral LD50 values in rodents, the absence of directly comparable in vivo ED50 data for all compounds prevents the calculation and comparison of their therapeutic indices. This compound and otilonium bromide require further toxicological studies to establish clear oral LD50 values.

The choice of an antispasmodic in a research or drug development context will depend on the specific application and the desired mechanistic profile.

  • This compound offers a direct smooth muscle relaxant effect, which may be advantageous in certain models.

  • Hyoscine butylbromide provides a well-understood anticholinergic mechanism, but its potential for systemic side effects should be considered.

  • Otilonium bromide presents a compelling profile with its colon-selective action and multi-target mechanism, suggesting a potentially favorable localized effect with reduced systemic exposure.

  • Mebeverine acts directly on the gut smooth muscle, but its clinical efficacy has been debated in some studies.

To definitively evaluate the therapeutic windows, further head-to-head preclinical studies are warranted. These studies should aim to determine both the LD50 and the in vivo ED50 of each compound under standardized conditions, utilizing a relevant spasmogen such as acetylcholine. Such data would enable a robust and quantitative comparison of their safety and efficacy profiles, providing valuable insights for drug development professionals.

References

Safety Operating Guide

Personal protective equipment for handling Alverine tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Alverine tartrate in a laboratory setting. The following information is based on the safety data for Alverine citrate, a closely related salt, in the absence of specific data for this compound. Researchers should handle this compound with the same precautions as Alverine citrate.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are critical to minimize exposure when handling this compound.

Control TypeSpecification
Engineering Controls
VentilationHandle in a well-ventilated area. Use a local exhaust ventilation system or a chemical fume hood to prevent the dispersion of dust and vapors.[1][2] An accessible safety shower and eye wash station should be nearby.
Personal Protective Equipment
Eye ProtectionWear safety glasses with side-shields or tightly fitting safety goggles.[3]
Hand ProtectionWear protective gloves, such as butyl rubber gloves. Inspect gloves for integrity before each use.[3]
Body ProtectionWear a lab coat or other impervious clothing to prevent skin contact.[1]
Respiratory ProtectionUnder normal use with adequate ventilation, respiratory protection may not be required. If dust is generated or ventilation is insufficient, use a suitable respirator.[3]

Occupational Exposure Limits

No specific occupational exposure limits for this compound or Alverine citrate have been established.[2] It is crucial to handle this compound with care to minimize any potential exposure.

Step-by-Step Handling and Disposal Plan

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials and foodstuffs.

3.2. Preparation and Use

  • Before handling, ensure all necessary PPE is worn correctly.

  • Work within a designated area, such as a chemical fume hood, to control dust and vapors.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling the compound.[1][2]

3.3. Disposal Plan

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the substance to enter drains, sewers, or water bodies.[3][4]

  • Place waste in a suitable, labeled, and sealed container for disposal by an approved waste disposal company.

Emergency Procedures

4.1. Accidental Release

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a suitable container for disposal.[3]

  • Clean the spill area thoroughly.

4.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]

Experimental Workflow and Safety Protocols

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Disposal cluster_emergency Emergency Response start Start: Receive this compound storage Store in Cool, Dry, Well-Ventilated Area start->storage ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) storage->ppe handling Handle in Fume Hood ppe->handling weighing Weighing & Preparation handling->weighing spill Spill Occurs handling->spill Potential Incident exposure Personnel Exposure handling->exposure experiment Perform Experiment weighing->experiment waste_collection Collect Waste (Solid & Liquid) experiment->waste_collection experiment->spill experiment->exposure waste_labeling Label Waste Container waste_collection->waste_labeling waste_disposal Dispose via Approved Waste Management waste_labeling->waste_disposal spill_cleanup Spill Cleanup Protocol spill->spill_cleanup first_aid Administer First Aid exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alverine tartrate
Reactant of Route 2
Alverine tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.